Linolein
Beschreibung
Eigenschaften
Molekularformel |
C57H98O6 |
|---|---|
Molekulargewicht |
879.4 g/mol |
IUPAC-Name |
2,3-di(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3 |
InChI-Schlüssel |
HBOQXIRUPVQLKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Trilinolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilinolein (B126924), a triglyceride derived from the esterification of glycerol (B35011) with three units of linoleic acid, is a significant component of various vegetable oils. As a polyunsaturated triglyceride, its physicochemical properties are of paramount interest in the fields of food science, nutrition, pharmaceuticals, and cosmetics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of trithis compound, detailed experimental protocols for their determination, and a visualization of its role in a key signaling pathway.
Physicochemical Properties of Trithis compound
The following tables summarize the key quantitative physicochemical properties of trithis compound, compiled from various scientific sources.
Table 1: General and Physical Properties of Trithis compound
| Property | Value | References |
| Molecular Formula | C₅₇H₉₈O₆ | [1][2] |
| Molecular Weight | 879.38 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [3] |
| Physical State | Solid | [2] |
| Melting Point | -5 to -4 °C | [4][5][6] |
| Boiling Point | 816.5 ± 65.0 °C (Predicted) | [4][5][6] |
| Density | 0.925 g/mL at 20 °C | [4][5] |
| Refractive Index | n20/D 1.479 | [4][5] |
Table 2: Solubility Profile of Trithis compound
| Solvent | Solubility | References |
| Water | Insoluble | [3] |
| Chloroform | Sparingly soluble | [4][5] |
| Hexane | Slightly soluble | [4][5] |
| Ethanol | Soluble | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 262.5 mg/mL (298.51 mM) | [7] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of trithis compound, based on established protocols such as those from the American Oil Chemists' Society (AOCS).
Determination of Melting Point (Slip Point Method - AOCS Official Method Cc 3-25)
The slip point is the temperature at which a column of fat in an open capillary tube begins to rise under specified conditions.
Apparatus:
-
Capillary tubes (1 mm internal diameter, 80 mm length)
-
Thermometer with a range appropriate for the expected melting point
-
600 mL beaker
-
Stirring device
-
Water bath with temperature control
Procedure:
-
Sample Preparation: Melt the trithis compound sample to a completely liquid state. Dip clean capillary tubes into the liquid sample, allowing the fat to rise to a height of approximately 10 mm.
-
Solidification: Place the charged capillary tubes in a refrigerator at 4-10°C for 16 hours to ensure complete solidification.[1]
-
Measurement: Attach the capillary tube to the thermometer, ensuring the bottom of the capillary is level with the thermometer bulb. Suspend the thermometer in a water bath. Heat the water bath slowly, at a rate of 1°C per minute, while gently stirring.
-
Observation: The temperature at which the fat column begins to rise in the capillary tube is recorded as the slip point.[1]
Determination of Density (AOCS Official Method Cc 10c-95)
This method determines the mass per unit volume of the oil at a specified temperature.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Water bath with precise temperature control
-
Analytical balance
Procedure:
-
Calibration: Clean and dry the pycnometer and weigh it empty. Fill the pycnometer with distilled water and place it in a water bath at the desired temperature (e.g., 20°C) until it reaches thermal equilibrium. Weigh the pycnometer filled with water.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with the trithis compound sample, ensuring no air bubbles are present. Place the filled pycnometer in the temperature-controlled water bath until it reaches the specified temperature.
-
Weighing: Remove the pycnometer from the bath, wipe it dry, and weigh it.
-
Calculation: The density is calculated by dividing the mass of the trithis compound sample by the mass of the water, multiplied by the density of water at the measurement temperature.[8]
Determination of Refractive Index (AOCS Official Method Cc 7-25)
The refractive index measures how light bends as it passes through the oil and is an indicator of the degree of unsaturation.[9]
Apparatus:
-
Abbe refractometer with a temperature-controlled prism
-
Light source (sodium vapor lamp)
-
Constant temperature water bath
Procedure:
-
Instrument Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.
-
Sample Application: Ensure the prism of the refractometer is clean and dry. Place a few drops of the trithis compound sample onto the prism.
-
Temperature Control: Circulate water from the constant temperature bath through the refractometer to maintain the prism at the desired temperature (e.g., 20°C).
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. Read the refractive index from the instrument's scale.[4]
Determination of Viscosity
The viscosity of trithis compound can be determined using a capillary viscometer.[10]
Apparatus:
-
Capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Sample Loading: Introduce a known volume of the trithis compound sample into the viscometer.
-
Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.
-
Flow Measurement: By applying suction or pressure, draw the liquid up through the capillary to the upper timing mark. Release the pressure and measure the time it takes for the liquid to flow between the upper and lower timing marks.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the trithis compound at the same temperature.[10]
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed as follows:
Apparatus:
-
Test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample and Solvent Addition: To a series of test tubes, add a known amount of trithis compound (e.g., 100 mg). To each tube, add a specific volume (e.g., 1 mL) of a different solvent.
-
Mixing: Vigorously mix the contents of each tube using a vortex mixer for a set period (e.g., 1 minute).
-
Observation: Visually inspect each tube for the presence of a single, clear phase (soluble), a cloudy or biphasic mixture (partially soluble or insoluble), or undissolved solute.
-
Quantification (Optional): For a more quantitative measure, the undissolved portion can be separated by centrifugation, dried, and weighed to determine the amount that dissolved.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a trithis compound sample.
Caption: Workflow for the physicochemical characterization of trithis compound.
Trithis compound in the Ras/MEK/ERK Signaling Pathway
Recent research has indicated that trithis compound can modulate cellular signaling pathways. For instance, it has been shown to inhibit the Platelet-Derived Growth Factor (PDGF)-BB-stimulated migration of vascular smooth muscle cells by downregulating key components of the Ras/MEK/ERK pathway.[3][11]
Caption: Inhibition of the Ras/MEK/ERK pathway by trithis compound.
References
- 1. scribd.com [scribd.com]
- 2. Trithis compound | C57H98O6 | CID 5322095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trithis compound, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.aocs.org [library.aocs.org]
- 5. scribd.com [scribd.com]
- 6. AOCS Official Method Cc 1-25 melting point capillary tube method - MBA智库文档 [doc.mbalib.com]
- 7. Trithis compound | Endogenous Metabolite | Antioxidant | TargetMol [targetmol.com]
- 8. library.aocs.org [library.aocs.org]
- 9. Refractive Index of Fats and Oils [library.aocs.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. mdpi.com [mdpi.com]
Trilinolein: A Comprehensive Technical Guide to its Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilinolein (B126924), a triglyceride derived from the esterification of glycerol (B35011) with three units of linoleic acid, is a significant component of various vegetable oils and possesses notable biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical characterization of trithis compound. Furthermore, it delves into the key signaling pathways modulated by this molecule, highlighting its potential therapeutic applications. Detailed experimental protocols for the analysis of trithis compound and comprehensive data tables are included to support researchers in their scientific endeavors.
Chemical Structure and Formula
Trithis compound is a triacylglycerol with the chemical formula C₅₇H₉₈O₆ .[1][2][3] Its structure consists of a glycerol backbone esterified with three molecules of linoleic acid, a polyunsaturated omega-6 fatty acid. The systematic IUPAC name for trithis compound is 2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate.[1][4] The presence of two double bonds in each of the three linoleic acid chains results in a total of six double bonds in the molecule, conferring a high degree of unsaturation.
Diagram of Trithis compound's Chemical Structure
Caption: Chemical structure of trithis compound.
Physicochemical Properties
Trithis compound is a colorless to pale yellow oil at room temperature.[5] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₇H₉₈O₆ | [1][2][3] |
| Molecular Weight | 879.38 g/mol | [6][7] |
| CAS Number | 537-40-6 | [1][5] |
| Melting Point | -5 to -4 °C | [6][7] |
| Boiling Point | 816.5 °C at 760 mmHg | [6] |
| Density | 0.925 g/mL at 20 °C | [6][7] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in hexanes. | [6] |
Experimental Protocols for Analysis
The accurate identification and quantification of trithis compound are crucial for quality control and research purposes. The following are detailed methodologies for its analysis using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of trithis compound, typically after conversion to its more volatile fatty acid methyl esters (FAMEs).
Experimental Workflow for GC-MS Analysis of Trithis compound
Caption: GC-MS workflow for trithis compound analysis.
Protocol:
-
Sample Preparation and Transesterification:
-
Accurately weigh the sample containing trithis compound into a reaction vial.
-
Add a known amount of an internal standard (e.g., methyl heptadecanoate).
-
Add 14% boron trifluoride (BF₃) in methanol.
-
Heat the mixture at 100°C for 10 minutes to convert the triglycerides to fatty acid methyl esters (FAMEs).
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add hexane (B92381) and water to the vial and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of hexane for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: BPX-70 fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 115°C (hold for 2 min), ramp at 10°C/min to 200°C (hold for 18.5 min), then ramp at 60°C/min to 245°C (hold for 4 min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.
-
-
Data Analysis:
-
Identify the linoleic acid methyl ester peak based on its retention time and mass spectrum.
-
Quantify the amount of trithis compound by comparing the peak area of the linoleic acid methyl ester to that of the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is suitable for the direct analysis of trithis compound without derivatization.
Protocol:
-
Sample Preparation:
-
Dissolve the sample containing trithis compound in a suitable organic solvent (e.g., a mixture of acetonitrile (B52724) and methylene (B1212753) chloride, 1:1 v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and methylene chloride.
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 205 nm).
-
-
Data Analysis:
-
Identify the trithis compound peak based on its retention time compared to a standard.
-
Quantify the amount of trithis compound using a calibration curve prepared from trithis compound standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of trithis compound.
¹H NMR (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 5.27 - 5.35 | Olefinic protons (-CH=CH-) |
| 4.14 - 4.29 | Glycerol backbone protons (-CH₂-O-CO-, -CH-O-CO-) |
| 2.77 | Bis-allylic protons (=CH-CH₂-CH=) |
| 2.31 | Protons α to carbonyl group (-CH₂-COO-) |
| 2.05 | Allylic protons (-CH₂-CH=) |
| 1.61 | Protons β to carbonyl group (-CH₂-CH₂-COO-) |
| 1.30 - 1.36 | Methylene protons of the fatty acid chains (-(CH₂)n-) |
| 0.89 | Terminal methyl protons (-CH₃) |
¹³C NMR (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 172.6 - 173.1 | Carbonyl carbons (-COO-) |
| 127.8 - 130.2 | Olefinic carbons (-CH=CH-) |
| 68.8 | Glycerol CH |
| 62.0 | Glycerol CH₂ |
| 34.0 - 34.2 | C-2 of fatty acid chain |
| 22.5 - 31.5 | Methylene carbons of the fatty acid chains |
| 14.0 | Terminal methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in trithis compound.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3010 | =C-H stretching (from unsaturated fatty acids) |
| 2925, 2854 | C-H stretching (asymmetric and symmetric) of methylene groups |
| 1745 | C=O stretching of the ester group |
| 1465 | C-H bending of methylene groups |
| 1160 | C-O stretching of the ester group |
| 723 | -(CH₂)n- rocking |
Biological Significance and Signaling Pathways
Trithis compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and cardiovascular protective effects. It modulates key signaling pathways, making it a molecule of interest for drug development.
Nitric Oxide/cGMP Signaling Pathway
Trithis compound has been shown to induce endothelium-dependent vasorelaxation by stimulating the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[5] This effect contributes to its cardiovascular protective properties.
Trithis compound's Effect on the NO/cGMP Signaling Pathway
Caption: Trithis compound stimulates eNOS, leading to NO production and subsequent smooth muscle relaxation via the cGMP pathway.
Ras/MEK/ERK Signaling Pathway
Trithis compound has demonstrated protective effects in cerebral ischemia by inhibiting neuronal apoptosis and attenuating intimal hyperplasia.[2][3] These effects are mediated, in part, through the modulation of the Ras/MEK/ERK signaling pathway, which is crucial in cell migration and proliferation.[2][3]
Trithis compound's Modulation of the Ras/MEK/ERK Signaling Pathway
Caption: Trithis compound inhibits the Ras/MEK/ERK pathway, reducing VSMC migration and intimal hyperplasia.
Antioxidant Activity
Trithis compound possesses significant antioxidant properties, which are attributed to its high degree of unsaturation.[8] It can scavenge oxygen-derived free radicals, thereby protecting against oxidative stress-induced cellular damage.[8] This antioxidant activity is fundamental to its myocardial protective effects.[8]
Quantitative Data Summary
The following table summarizes quantitative data related to the analysis of trithis compound in various oil samples.
| Oil Sample | Trithis compound Content (%) | Analytical Method | Reference(s) |
| Safflower Oil (High Linoleic) | 70-80 | GC | [9] |
| Sunflower Oil (High Linoleic) | 55-75 | GC | [9] |
| Corn Oil | 34-62 | HPLC | [10] |
| Soybean Oil | 50-57 | HPLC | [10] |
Conclusion
Trithis compound is a biologically active triglyceride with a well-defined chemical structure and distinct physicochemical properties. The analytical methods detailed in this guide provide robust frameworks for its identification and quantification. The elucidation of its roles in significant signaling pathways, such as the NO/cGMP and Ras/MEK/ERK pathways, underscores its potential as a therapeutic agent, particularly in the context of cardiovascular and cerebrovascular diseases. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further exploration of trithis compound's properties and applications.
References
- 1. TRIthis compound(537-40-6) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trithis compound | C57H98O6 | CID 5322095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry [frontiersin.org]
- 10. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Botanical Trove: A Technical Guide to Trilinolein in Plant Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilinolein (B126924), a triglyceride ester of linoleic acid, is a molecule of significant interest in the fields of nutrition, pharmacology, and drug development. As a polyunsaturated fatty acid, it is a precursor to a variety of bioactive lipid mediators and has been shown to possess antioxidant, anti-inflammatory, and cardioprotective properties. This in-depth technical guide explores the natural plant-based sources of trithis compound, providing quantitative data, detailed experimental protocols for its analysis, and insights into its biological significance.
Data Presentation: Trithis compound Content in Various Plant Oils
The concentration of trithis compound can vary significantly among different plant oils, influenced by factors such as plant variety, growing conditions, and processing methods. The following table summarizes the quantitative data on trithis compound content in several commercially important plant oils, compiled from various scientific studies.
| Plant Oil | Trithis compound Content (% of total triglycerides) | Method of Analysis | Reference(s) |
| Safflower Oil | High concentrations | Not specified | [1] |
| Sunflower Oil | 57.74% | Thinchrography | [2] |
| Soybean Oil | ~21% (as the most abundant triglyceride) | Not specified | [3] |
| Grape Seed Oil | 43% | ESI-MS/MS | [4][5] |
| Cottonseed Oil | 27.6% (in one fraction) | Argentation TLC | [6] |
| Peanut Oil | 12% (as Oleoyldilinoleoylglycerol) | RPLC | [7] |
| Linseed Oil | Reported as a major constituent | Not specified | [8] |
| Olive Oil | Low levels (<0.5% in some cases) | CGC-FID | Not specified in snippets |
| Corn Oil | Present | Not specified | [9] |
| Palm Oil | Low levels | HPLC | [10] |
| Rapeseed Oil | Low levels | GC-FID | [11] |
Experimental Protocols
Accurate quantification and isolation of trithis compound are paramount for research and development. This section details the methodologies for the analysis and isolation of trithis compound from plant oil sources.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling (Indirect Trithis compound Estimation)
Due to the low volatility of intact triglycerides, a common method for estimating trithis compound content is to first convert the triglycerides into their more volatile fatty acid methyl esters (FAMEs) through transesterification. The resulting linoleic acid methyl ester is then quantified by GC-MS.
Protocol: Transesterification and GC-MS Analysis
-
Lipid Extraction (if necessary): For oil samples, this step can be skipped. For seeds or other plant material, a Folch or other suitable lipid extraction method should be employed.
-
Transesterification to FAMEs:
-
To a known amount of the oil sample (e.g., 10-20 mg) in a screw-cap glass tube, add 2 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol (B129727).
-
Add an internal standard, such as methyl heptadecanoate, for accurate quantification.
-
Cap the tube tightly and heat at 50-60°C for 10-15 minutes with occasional vortexing.
-
After cooling to room temperature, add 2 mL of n-hexane and 2 mL of distilled water.
-
Vortex thoroughly for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean GC vial.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., a fused-silica capillary column coated with a cyanopropyl polysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Identification and Quantification: Identify the linoleic acid methyl ester peak based on its retention time and mass spectrum compared to a pure standard. Quantify using the internal standard method. The trithis compound content can be estimated based on the proportion of linoleic acid in the total fatty acids.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Intact Trithis compound Analysis
This method allows for the direct separation and quantification of intact triglycerides, providing a more accurate measure of trithis compound.
Protocol: HPLC-ELSD Analysis
-
Sample Preparation:
-
Dissolve a known weight of the plant oil in a suitable solvent, such as a mixture of chloroform (B151607) and isopropanol (B130326) (e.g., 1:1 v/v), to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC-ELSD Analysis:
-
Instrument: HPLC system equipped with a gradient pump, autosampler, column oven, and an evaporative light scattering detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Acetonitrile
-
Solvent B: Dichloromethane or a mixture of isopropanol and hexane.
-
Gradient Program: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the more nonpolar triglycerides. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40°C
-
Evaporator Temperature: 40-50°C
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
-
Quantification: Create a calibration curve using a pure trithis compound standard at various concentrations. Integrate the peak area of trithis compound in the sample chromatogram and determine its concentration from the calibration curve.
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for High-Resolution Triglyceride Analysis
SFC offers a "green" alternative to HPLC with faster analysis times and unique selectivity for lipid analysis.
Protocol: SFC-MS Analysis
-
Sample Preparation:
-
Dilute the oil sample in a suitable solvent such as a mixture of chloroform and methanol.
-
-
SFC-MS Analysis:
-
Instrument: Supercritical fluid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A column suitable for lipid separation, such as a C18 or a silver-ion impregnated column for separation based on unsaturation.
-
Mobile Phase:
-
Supercritical Carbon Dioxide (CO₂) as the primary mobile phase.
-
A modifier such as methanol or acetonitrile, often with a small amount of an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Gradient: A gradient of the modifier is typically used to elute the triglycerides.
-
Flow Rate: 2-4 mL/min.
-
Column Temperature: 40-60°C.
-
Back Pressure Regulator (BPR): Set to maintain supercritical conditions (e.g., 150 bar).
-
Mass Spectrometer:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Analysis Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
-
Identification and Quantification: Trithis compound is identified by its retention time and its characteristic mass-to-charge ratio ([M+NH₄]⁺ or [M+Na]⁺). Quantification is performed using an internal standard or an external calibration curve.
-
Signaling Pathways and Biological Activities
Trithis compound is not merely a storage lipid; it actively participates in cellular signaling, influencing pathways critical to health and disease. Its biological effects are of particular interest to drug development professionals.
The Ras/MEK/ERK Signaling Pathway
Recent research has illuminated the role of trithis compound in modulating the Ras/MEK/ERK signaling pathway, which is centrally involved in cell proliferation, differentiation, and survival. Overactivation of this pathway is implicated in various diseases, including cancer and cardiovascular disorders.
Caption: Trithis compound's inhibitory effect on the Ras/MEK/ERK pathway.
Studies have shown that trithis compound can inhibit the activation of Ras, a key upstream regulator of the pathway.[4] This inhibitory action percolates downstream, leading to reduced phosphorylation of MEK and ERK.[4] By dampening the activity of this pathway, trithis compound can attenuate processes like vascular smooth muscle cell migration and proliferation, which are crucial events in the development of atherosclerosis and restenosis.[4]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Trithis compound's modulation of the PI3K/Akt signaling pathway.
Trithis compound has been reported to downregulate the activity of the PI3K/Akt pathway in certain cancer cell lines. This inhibition can lead to decreased cell proliferation and the induction of apoptosis, highlighting its potential as an anticancer agent.
Antioxidant Activity
Trithis compound exhibits significant antioxidant properties, likely due to the presence of multiple double bonds in its linoleic acid chains. These double bonds can readily donate electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[12] This antioxidant capacity is believed to contribute to its protective effects on the cardiovascular system by preventing lipid peroxidation and preserving mitochondrial function during ischemic events.[13]
Conclusion
Trithis compound stands out as a promising natural compound with a diverse range of biological activities relevant to human health and disease. Plant oils, particularly those derived from safflower, sunflower, and grape seeds, represent rich natural sources of this valuable triglyceride. The experimental protocols detailed in this guide provide a robust framework for the accurate analysis and quantification of trithis compound, facilitating further research into its therapeutic potential. The elucidation of its roles in key signaling pathways, such as the Ras/MEK/ERK and PI3K/Akt pathways, opens new avenues for the development of novel therapeutic strategies targeting a variety of pathological conditions. As research continues to unravel the multifaceted nature of trithis compound, its importance in the realms of science and medicine is set to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of High-Purity Trithis compound and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. d-nb.info [d-nb.info]
- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 13. Trithis compound preserves mitochondria ultrastructure in isolated rat heart subjected to global ischemia through antioxidant activity as measured by chemiluminescence. | Semantic Scholar [semanticscholar.org]
The Biosynthesis of Trilinolein in Seeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the biosynthesis of trilinolein (B126924), a triacylglycerol (TAG) composed of three linoleic acid molecules, within plant seeds. Understanding this pathway is critical for efforts in metabolic engineering to enhance the nutritional and industrial value of seed oils. This document outlines the core biochemical steps, presents key quantitative data, details relevant experimental protocols, and provides a visual representation of the metabolic pathway.
The Core Biosynthetic Pathway: From Precursors to Trithis compound
The synthesis of trithis compound in seeds is a multi-step process that spans different subcellular compartments, primarily the plastid and the endoplasmic reticulum (ER). The overall process can be divided into two main stages: the de novo synthesis of fatty acids in the plastid and the assembly of triacylglycerols in the ER via the Kennedy pathway and other associated reactions.
1.1. De Novo Fatty Acid Synthesis in the Plastid
The journey begins in the plastids, where acetyl-CoA is converted into fatty acids.[1][2] This process involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex. The primary products are 16- and 18-carbon saturated fatty acids, predominantly palmitic acid (16:0) and stearic acid (18:0), which are bound to an acyl carrier protein (ACP).
Stearoyl-ACP is then desaturated by the soluble enzyme stearoyl-ACP desaturase (SAD) to produce oleoyl-ACP (18:1-ACP).[3] Oleic acid is the precursor for linoleic acid. The newly synthesized fatty acids are then released from ACP by acyl-ACP thioesterases (FATA and FATB) and exported from the plastid to the cytoplasm as free fatty acids.
1.2. Triacylglycerol Assembly in the Endoplasmic Reticulum
Once in the cytoplasm, free fatty acids are activated to their acyl-CoA thioesters by long-chain acyl-CoA synthetases (LACS) located on the ER membrane. These acyl-CoAs are the building blocks for TAG assembly, which primarily occurs through the Kennedy pathway.[3][4]
The Kennedy pathway involves three sequential acylation steps:
-
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of glycerol-3-phosphate (G3P) at the sn-1 position to form lysophosphatidic acid (LPA).[3]
-
Lysophosphatidic acid acyltransferase (LPAAT) adds a second acyl group to the sn-2 position of LPA to produce phosphatidic acid (PA).[3]
-
Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from PA to yield diacylglycerol (DAG).[3][5]
The resulting DAG is the direct precursor for TAG synthesis. The final and committed step in the acyl-CoA-dependent pathway is catalyzed by diacylglycerol acyltransferase (DGAT) , which esterifies a third fatty acid to the sn-3 position of DAG to form TAG.[6][7][8] There are two major types of DGAT enzymes, DGAT1 and DGAT2, which are integral membrane proteins in the ER.[7]
1.3. The Role of Phosphatidylcholine in Linoleic Acid Synthesis and TAG Assembly
A significant portion of polyunsaturated fatty acids, including linoleic acid, is synthesized while esterified to phosphatidylcholine (PC). Oleic acid from the acyl-CoA pool can be incorporated into PC by the action of enzymes such as lysophosphatidylcholine (B164491) acyltransferase (LPCAT) or through the forward reaction of phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT).[9][10][11][12]
Once on PC, oleoyl (B10858665) groups are desaturated to linoleoyl groups by the ER-localized enzyme fatty acid desaturase 2 (FAD2) . The resulting dilinoleoyl-PC can then contribute to the formation of trithis compound in several ways:
-
The linoleoyl group can be removed from PC and returned to the acyl-CoA pool to be used by DGAT.
-
PC can be converted back to DAG, now enriched in linoleic acid, through the reverse action of PDCT. This linoleoyl-rich DAG can then be acylated by DGAT to form trithis compound.[9][10][11][12]
-
Phospholipid:diacylglycerol acyltransferase (PDAT) can directly transfer a linoleoyl group from PC to DAG to form TAG, in an acyl-CoA-independent manner.[13]
The interplay between the de novo Kennedy pathway and the fluxes of fatty acids through PC is crucial in determining the final fatty acid composition of the seed oil.
Quantitative Data on Trithis compound Biosynthesis
The efficiency of trithis compound biosynthesis is dependent on the expression levels and kinetic properties of the involved enzymes, as well as the availability of substrates. The following tables summarize key quantitative data related to this pathway.
Table 1: Fatty Acid Composition of Selected High-Linoleic Acid Seeds
| Seed Type | Linoleic Acid (%) | Oleic Acid (%) | Palmitic Acid (%) | Stearic Acid (%) | α-Linolenic Acid (%) | Reference |
| Sunflower | 48.47 - 66.7 | 22.75 - 37.25 | 7.46 | 5.04 | <1 | [14][15] |
| Safflower | ~75 | ~15 | ~6 | ~3 | <1 | [13] |
| Soybean | ~55 | ~23 | ~11 | ~4 | ~7 | [14] |
| Walnut | 34.20 - 37.30 | 9.67 - 16.57 | ~7 | ~2 | ~13 | [4] |
| Artemisia sphaerocephala | ~80.6 | ~10 | ~7 | ~1 | <1 | [5] |
Table 2: Kinetic Properties of Diacylglycerol Acyltransferase 1 (DGAT1)
| Source Organism | Substrate | Apparent Km (µM) | Reference |
| Brassica napus | Oleoyl-CoA | Not specified, but positive cooperativity observed | [16] |
| Human | Diolein | ~50 | [17] |
| Human | Oleoyl-CoA | ~50 | [17] |
Note: Kinetic data for plant DGATs are often challenging to obtain due to their membrane-bound nature and can vary depending on the assay conditions and expression system.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the trithis compound biosynthesis pathway.
3.1. Lipid Extraction and Analysis from Seeds
This protocol describes a common method for the extraction and subsequent analysis of fatty acid composition from seeds.
Materials:
-
Isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT)
-
Methanol
-
1 M KCl
-
1% H₂SO₄ in methanol
-
Glass tubes with Teflon-lined screw caps
-
Homogenizer (e.g., Dounce-type)
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Weigh a small amount of seed tissue (e.g., 10 mg).
-
Inactivate phospholipases by heating the seeds in 75°C isopropanol with 0.01% BHT for 15 minutes.
-
Homogenize the seeds thoroughly in a mixture of chloroform and methanol.
-
Add water and chloroform to achieve phase separation by centrifugation.
-
Collect the lower chloroform phase containing the lipids. Repeat the chloroform extraction on the upper phase to maximize recovery.
-
Wash the pooled chloroform extracts with 1 M KCl to remove non-lipid contaminants.
-
Evaporate the solvent under a stream of nitrogen.
-
For fatty acid composition analysis, transmethylate the lipid extract by heating at 90°C in a mixture of hexane and 1% H₂SO₄ in methanol.
-
Analyze the resulting fatty acid methyl esters (FAMEs) by GC-MS.
3.2. In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay
This protocol outlines a method for measuring DGAT activity in microsomal fractions isolated from developing seeds using a radiolabeled substrate.
Materials:
-
Developing seeds
-
Extraction buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Diacylglycerol (DAG)
-
[¹⁴C]Oleoyl-CoA
-
Chloroform:methanol (3:1, v/v)
-
TLC plates (e.g., silica (B1680970) gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter or phosphorimager
Procedure:
-
Isolate microsomal fractions from developing seeds by differential centrifugation.
-
Determine the protein concentration of the microsomal preparation.
-
Set up the reaction mixture containing 50 µg of microsomal protein, 200 µM DAG (dissolved in acetone), and 25 µM [¹⁴C]Oleoyl-CoA in an appropriate buffer.
-
Incubate the reaction at 37°C for 5-10 minutes.
-
Stop the reaction by adding 4 ml of chloroform:methanol (3:1).
-
Add water to induce phase separation and extract the lipids into the chloroform phase.
-
Dry the lipid extract and redissolve in a small volume of chloroform.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Identify the triacylglycerol band by comparison with a standard.
-
Quantify the amount of radiolabeled TAG using a scintillation counter or by phosphorimaging.
3.3. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the analysis of the expression levels of genes involved in trithis compound biosynthesis.
Materials:
-
Developing seed tissue at various stages
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., DGAT1, FAD2, PDCT) and a reference gene (e.g., Actin)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from seed tissue at different developmental stages.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize first-strand cDNA from the total RNA.
-
Perform qRT-PCR using gene-specific primers and the synthesized cDNA as a template.
-
Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the expression of a stably expressed reference gene.[18]
Visualizing the Pathway and Experimental Workflows
4.1. Biosynthesis Pathway of Trithis compound
References
- 1. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis of Genes Involved in Fatty Acid and Lipid Biosynthesis in Developing Walnut (Juglans regia L.) Seed Kernels from Qinghai Plateau [mdpi.com]
- 3. Frontiers | Identification and expression profiling of the CoDof genes involved in fatty acid/lipid biosynthesis of tetraploid Camellia oleifera [frontiersin.org]
- 4. Transcriptome analysis of lipid biosynthesis during kernel development in two walnut (Juglans regia L.) varieties of ‘Xilin 3’ and ‘Xiangling’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic Analysis Reveals Key Genes Involved in Oil and Linoleic Acid Biosynthesis during Artemisia sphaerocephala Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 10. Kinetic improvement of an algal diacylglycerol acyltransferase 1 via fusion with an acyl-CoA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Transcriptome Analysis Reveals Key Genes Involved in Fatty Acid and Triacylglycerol Accumulation in Developing Sunflower Seeds [mdpi.com]
- 16. Diacylglycerol Acyltransferase 1 Is Regulated by Its N-Terminal Domain in Response to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Metabolic fate of dietary trilinolein
An In-Depth Technical Guide on the Metabolic Fate of Dietary Trilinolein (B126924)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trithis compound, a triglyceride derived from three molecules of the omega-6 polyunsaturated fatty acid linoleic acid, is a significant component of dietary fats, primarily sourced from vegetable oils. Its metabolic journey, from ingestion to cellular utilization, is a complex, multi-stage process crucial for energy homeostasis, cellular structure, and signaling. This document provides a comprehensive overview of the digestion, absorption, transport, and tissue-specific metabolism of dietary trithis compound. It includes detailed experimental methodologies used to elucidate these pathways and presents key quantitative data in a structured format. Signaling and metabolic pathways are visualized to facilitate a deeper understanding of the underlying molecular mechanisms.
Digestion and Absorption of Trithis compound
The initial challenge in lipid metabolism is the solubilization of large, hydrophobic triglyceride molecules within the aqueous environment of the gastrointestinal tract. The digestion of trithis compound begins in the mouth and is completed in the small intestine, involving a series of enzymatic and emulsification steps.
Enzymatic Hydrolysis
The breakdown of trithis compound into absorbable components—primarily 2-monoglycerides (2-monoacylglycerol) and free fatty acids (linoleic acid)—is catalyzed by lipases.
-
Lingual and Gastric Lipases: Digestion starts in the mouth with lingual lipase (B570770) and continues in the stomach with gastric lipase.[1][2][3][4] These acid-stable lipases initiate the hydrolysis of triglycerides, converting a portion (up to 30%) into diglycerides and fatty acids within two to four hours of a meal.[1][2]
-
Pancreatic Lipase: The majority of triglyceride digestion occurs in the duodenum.[3][4] The arrival of chyme stimulates the release of cholecystokinin (B1591339) (CCK), which in turn triggers the secretion of pancreatic lipase. This enzyme is responsible for the bulk hydrolysis of trithis compound into 2-monoglycerides and free fatty acids.[2]
Emulsification: The Role of Bile
Efficient enzymatic digestion is dependent on the emulsification of fat globules into smaller droplets, which dramatically increases the surface area for lipase activity. This process is mediated by bile salts, which are synthesized in the liver, stored in the gallbladder, and released into the small intestine.[3] Bile salts, being amphipathic, surround the small lipid droplets, preventing them from coalescing and allowing access for water-soluble lipases.
Micelle Formation and Absorption
The products of lipolysis—linoleic acid and 2-monoglycerides—along with other dietary lipids, are packaged into micelles. These microscopic structures, with a hydrophobic core and a hydrophilic exterior, act as transport vehicles, shuttling the lipids to the surface of the intestinal epithelial cells (enterocytes) for absorption.[5] Absorption into the enterocyte is believed to occur via simple diffusion.[6]
Intracellular Processing and Chylomicron Assembly
Once inside the enterocyte, the absorbed lipids are transported to the endoplasmic reticulum (ER) for re-synthesis and packaging.[6]
Re-esterification
Within the smooth ER, fatty acids are activated to their coenzyme A derivatives (acyl-CoA) and re-esterified with 2-monoacylglycerols to reform triglycerides.[6][7] This process, primarily via the monoglyceride pathway, traps the lipids within the cell and prepares them for transport.[6]
Chylomicron Formation
The newly synthesized triglycerides, along with cholesterol esters and phospholipids (B1166683), are assembled into large lipoprotein particles called chylomicrons.[8][9] This assembly is a two-step process:
-
Primordial Particle Formation: In the rough ER, apolipoprotein B-48 (ApoB-48), an essential structural protein, is synthesized and associates with a small amount of lipid to form a primordial particle.[7]
-
Core Expansion: This primordial particle then fuses with large, triglyceride-rich lipid droplets in the ER lumen to form a nascent chylomicron.[7]
Secretion into Lymphatics
Nascent chylomicrons are transported from the ER to the Golgi apparatus for final processing.[6][10] They are then packaged into secretory vesicles, which move to the basolateral membrane of the enterocyte and release the chylomicrons into the lymphatic system via exocytosis.[6][7] Chylomicrons are too large to enter the blood capillaries directly but can readily access the larger pores of the lymphatic lacteals.[1]
Systemic Transport and Metabolism
Chylomicrons travel from the lymphatics into the systemic circulation, where they deliver their lipid cargo to peripheral tissues.
Lipoprotein Lipase (LPL) Mediated Hydrolysis
The key enzyme in the catabolism of chylomicron triglycerides is lipoprotein lipase (LPL).[11][12] LPL is synthesized in parenchymal cells of adipose tissue, skeletal muscle, and the heart, and is then transported to the luminal surface of capillary endothelial cells.[13] Here, it hydrolyzes the triglyceride core of circulating chylomicrons, releasing free fatty acids and glycerol (B35011).[12][14] This process is potently activated by apolipoprotein C-II (ApoC-II), which chylomicrons acquire from high-density lipoproteins (HDLs) in the circulation.
Tissue-Specific Fatty Acid Uptake
The liberated free fatty acids are rapidly taken up by adjacent cells. This uptake is facilitated by fatty acid transport proteins, with CD36 being a key player in muscle, heart, and adipose tissue.[15][16]
-
Adipose Tissue: In the fed state, insulin (B600854) stimulates LPL activity and fatty acid uptake in adipose tissue, promoting the storage of fatty acids as triglycerides.[17]
-
Muscle (Skeletal and Cardiac): These tissues utilize fatty acids for energy production via β-oxidation.[17] During exercise or fasting, LPL activity is upregulated in muscle to meet increased energy demands.[15]
Chylomicron Remnant Clearance
After delivering the majority of their triglyceride load, the smaller, denser particles that remain are known as chylomicron remnants.[8][9] These remnants are enriched in cholesterol esters and are cleared from the circulation primarily by the liver through receptor-mediated endocytosis, a process involving apolipoprotein E (ApoE).[9]
Intracellular Fate of Linoleic Acid
Once inside the cell, linoleic acid (18:2, n-6) can be either stored, oxidized for energy, or converted into other bioactive molecules. It is the precursor for the synthesis of arachidonic acid (20:4, n-6), a key component of cell membranes and a substrate for the production of eicosanoids (prostaglandins, thromboxanes, leukotrienes).[18][19][20] This conversion involves a series of desaturation and elongation steps.[18][21]
-
Conversion to γ-Linolenic Acid (GLA): Linoleic acid is first converted to GLA (18:3, n-6) by the enzyme Δ6-desaturase.[19]
-
Elongation: GLA is then elongated to dihomo-γ-linolenic acid (DGLA) (20:3, n-6).[19][20]
-
Conversion to Arachidonic Acid (AA): DGLA is subsequently converted to arachidonic acid (20:4, n-6) by the enzyme Δ5-desaturase.[18]
Arachidonic acid can then be released from membrane phospholipids by phospholipase A2 enzymes and metabolized into various signaling molecules.[22]
Quantitative Data Summary
The following tables summarize key quantitative aspects of trithis compound metabolism. Data can vary based on species, diet, and metabolic state.
Table 1: Composition of Human Chylomicrons
| Component | Percentage by Weight |
|---|---|
| Triglycerides | 83 - 92% |
| Phospholipids | 6 - 12% |
| Cholesterol | 1 - 3% |
| Protein (Apolipoproteins) | 1 - 2% |
Source:[9]
Table 2: Comparison of Lipid Absorption and Transport
| Lipid | Primary Route of Absorption | Key Transport Lipoprotein | Notes |
|---|---|---|---|
| Trithis compound (Long-Chain) | Lymphatic System | Chylomicrons | Requires emulsification and re-esterification. |
| Structured Triglyceride (2-linoleate) | Lymphatic System | Chylomicrons | Lymphatic output is lower compared to trithis compound.[23] |
| Structured Triglyceride (1,2-octanoate) | Portal Vein | (as FFA) | Octanoate is a medium-chain fatty acid and is poorly transported into lymph.[23] |
Source:[23]
Experimental Protocols
Studying the metabolic fate of trithis compound requires a combination of in vivo and in vitro techniques.
In Vivo Tracer Studies
This is a cornerstone method for tracking lipid metabolism dynamically.
-
Objective: To quantify the absorption, distribution, and catabolism of dietary trithis compound.
-
Methodology:
-
Tracer Preparation: Trithis compound is labeled with a stable isotope (e.g., ¹³C) or a radioisotope (e.g., ¹⁴C) at one or more positions on the glycerol or fatty acid moieties.
-
Administration: The labeled trithis compound is administered to a subject (animal model or human) via an intragastric gavage or as part of a meal.[24][25]
-
Sample Collection: At timed intervals, biological samples are collected. This can include:
-
Blood: To measure the appearance of the label in plasma lipid fractions (triglycerides, free fatty acids).[26]
-
Lymph: In animal models, the thoracic duct can be cannulated to directly measure the absorption of labeled lipids into chylomicrons.[23]
-
Breath: Collection of expired air to measure ¹³CO₂ or ¹⁴CO₂ as an indicator of fatty acid oxidation.[25]
-
Tissues: At the end of the experiment, tissues (liver, adipose, muscle, etc.) are harvested to determine the tissue-specific incorporation of the label.
-
-
Analysis: Lipids are extracted from the samples and separated using chromatographic techniques (TLC, HPLC, GC). The amount of isotope in each fraction is quantified using mass spectrometry (for stable isotopes) or scintillation counting (for radioisotopes).[26]
-
Lipid Analysis: Chromatography and Mass Spectrometry
-
Objective: To separate and quantify trithis compound and its metabolites.
-
Methodology:
-
Lipid Extraction: Lipids are typically extracted from tissues or plasma using the method of Folch et al. or Bligh and Dyer, which uses a chloroform/methanol solvent system.
-
High-Performance Liquid Chromatography (HPLC): Used to separate different lipid classes (e.g., triglycerides, free fatty acids, phospholipids). A common setup involves a normal-phase silica (B1680970) column with a gradient of non-polar solvents (e.g., hexane/isopropanol) and detection via an evaporative light scattering detector (ELSD) or mass spectrometer.[24][26]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for analyzing the fatty acid composition. Triglycerides are first transesterified to fatty acid methyl esters (FAMEs), which are volatile and can be separated on a capillary GC column and identified by their mass spectra.[26]
-
In Vitro Lipolysis Assay
-
Objective: To measure the activity of lipoprotein lipase on trithis compound.
-
Methodology:
-
Substrate Preparation: An emulsion of trithis compound, stabilized with phosphatidylcholine to mimic a lipoprotein particle, is prepared. This substrate often includes a radiolabeled tracer.[27]
-
Enzyme Reaction: Purified LPL and its cofactor ApoC-II are added to the substrate in a buffered solution.
-
Quantification: The reaction is stopped at various time points, and the released free fatty acids are extracted and quantified, often by scintillation counting, to determine the rate of hydrolysis.[27]
-
Conclusion
The metabolic fate of dietary trithis compound is a highly regulated and efficient process that ensures the distribution of an essential fatty acid, linoleic acid, to tissues for energy, storage, and synthesis of critical signaling molecules. The journey from the intestinal lumen to peripheral cells involves intricate steps of digestion, absorption, lipoprotein packaging, and systemic transport, orchestrated by a host of enzymes, transporters, and apolipoproteins. Understanding these pathways is fundamental for researchers in nutrition and metabolism and provides a critical framework for drug development professionals targeting metabolic disorders such as dyslipidemia, obesity, and insulin resistance, where these pathways are often dysregulated.[12][22]
References
- 1. 6.3 Lipid Digestion, Absorption, and Transport – Nutrition and Physical Fitness [pressbooks.calstate.edu]
- 2. 7.6 Digestion and Absorption of Lipids – Principles of Human Nutrition [spscc.pressbooks.pub]
- 3. med.libretexts.org [med.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation and transport of chylomicrons by enterocytes to the lymphatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Chylomicron - Wikipedia [en.wikipedia.org]
- 10. The intracellular transport of chylomicrons requires the small GTPase, Sar1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.wur.nl [research.wur.nl]
- 12. Lipoprotein lipase: structure, function, regulation, and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of lipoprotein lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of fatty acid uptake into tissues: lipoprotein lipase- and CD36-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased efficiency of fatty acid uptake contributes to lipid accumulation in skeletal muscle of high fat-fed insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jackwestin.com [jackwestin.com]
- 18. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Alpha Linolenic Acid and Linoleic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intestinal digestion, absorption, and transport of structured triglycerides and cholesterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Catabolic fate of dietary trilinoleoylglycerol hydroperoxides in rat gastrointestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of diet on triolein absorption in weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methods for measuring lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanism of action of lipoprotein lipase on triolein particles: effect of apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]
Trilinolein as a Precursor for Linoleic Acid Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilinolein (B126924), a triglyceride composed of a glycerol (B35011) backbone and three linoleic acid molecules, serves as a stable and efficient precursor for the targeted release of linoleic acid. This essential omega-6 fatty acid plays a crucial role in numerous physiological processes and signaling pathways, making its controlled delivery a significant area of interest in drug development and biomedical research. This technical guide provides an in-depth overview of the enzymatic hydrolysis of trithis compound for the release of linoleic acid, including detailed experimental protocols, quantitative data on release efficiency, and a summary of the key signaling pathways involving linoleic acid.
Introduction
Linoleic acid is a polyunsaturated fatty acid that is essential for human health and is involved in maintaining the integrity of the skin barrier, regulating inflammation, and serving as a precursor for the synthesis of other bioactive lipids.[1] Its direct formulation in pharmaceutical and cosmetic applications can be challenging due to its susceptibility to oxidation. Trithis compound offers a more stable alternative, allowing for the controlled release of linoleic acid at the target site through enzymatic hydrolysis.[2] Lipases, a class of enzymes that catalyze the hydrolysis of fats, are the primary catalysts for this process.[3] Understanding the kinetics and optimizing the conditions for this enzymatic reaction are critical for developing effective delivery systems.
Enzymatic Hydrolysis of Trithis compound
The release of linoleic acid from trithis compound is achieved through lipase-catalyzed hydrolysis. This reaction involves the cleavage of the ester bonds linking the linoleic acid molecules to the glycerol backbone. The process can yield a mixture of linoleic acid, monothis compound, dithis compound, and glycerol, with the final product composition depending on the specificity of the lipase (B570770) and the reaction conditions.[4]
Key Factors Influencing Hydrolysis
Several factors significantly influence the rate and extent of trithis compound hydrolysis:
-
Enzyme Specificity: Lipases exhibit varying degrees of specificity. Some are non-specific and hydrolyze all three ester bonds, while others are 1,3-specific, preferentially cleaving the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[5]
-
pH: The optimal pH for lipase activity varies depending on the source of the enzyme. For instance, lipases from Candida rugosa and Rhizomucor miehei often exhibit optimal activity in the neutral to slightly alkaline range.[6]
-
Temperature: Enzyme activity is highly dependent on temperature, with an optimal temperature for each lipase. For example, some microbial lipases show maximum activity between 30°C and 50°C.[6]
-
Substrate Concentration: The concentration of trithis compound can affect the reaction rate, which often follows Michaelis-Menten kinetics.[7]
-
Presence of Emulsifiers: As the hydrolysis reaction occurs at the oil-water interface, the presence of emulsifying agents can increase the surface area of the trithis compound substrate, thereby enhancing the rate of hydrolysis.[8]
Quantitative Data on Linoleic Acid Release
The efficiency of linoleic acid release from trithis compound is dependent on the choice of lipase and the reaction conditions. The following tables summarize quantitative data from various studies.
| Lipase Source | Substrate | pH | Temperature (°C) | Reaction Time (h) | Linoleic Acid Yield (%) | Reference |
| Pseudomonas fluorescens | Safflower Oil (rich in trithis compound) | 8.0 | - | 5 | >75 | [9] |
| Candida rugosa | Safflower Oil (rich in trithis compound) | 8.0 | - | 5 | >75 | [9] |
| Rhizomucor miehei (IM 60) | Trithis compound and Tricaproin | - | 45 | - | - | [5] |
| Candida antarctica (SP 435) | Trithis compound and Tricaproin | - | 55 | - | - | [5] |
| Lipase AY | Linseed Oil (contains this compound) | 5.8 | 33 | 3.33 | 93.92 (hydrolysis ratio) | [10] |
Note: The yield of linoleic acid can be influenced by the presence of other triglycerides in the substrate.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Hydrolysis Rate | Reference |
| pH | 5.5 | 7.0 | 8.5 | Optimal pH varies by lipase | [6] |
| Temperature (°C) | 25 | 35 | 45 | Rate increases up to an optimum | [6] |
| Enzyme Load (%) | 0.5 | 1.0 | 1.5 | Higher load generally increases rate | [10] |
| Oil/Aqueous Ratio | 1:2 | 1:1 | 2:1 | Affects interfacial area | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic release of linoleic acid from trithis compound.
Protocol for Lipase-Catalyzed Hydrolysis of Trithis compound
This protocol describes a general procedure for the enzymatic hydrolysis of trithis compound.
Materials:
-
Trithis compound (substrate)
-
Lipase (e.g., from Candida rugosa, Pseudomonas fluorescens)
-
Buffer solution (e.g., 0.1 M sodium borate (B1201080) buffer, pH 9)[11]
-
Paraffin (B1166041) oil (solvent for substrate)[11]
-
Deionized water
-
Centrifuge
-
Incubator or water bath
Procedure:
-
Prepare the Substrate Solution: Dissolve a known concentration of trithis compound in paraffin oil (e.g., 10 mM).[11]
-
Prepare the Lipase Solution: Prepare a stock solution of the lipase in deionized water (e.g., 10 mg/mL). Centrifuge the solution to remove any insoluble material and use the supernatant.[11]
-
Reaction Setup: In a reaction vessel, add 5 mL of the buffer solution.[11]
-
Enzyme Addition: Add 900 µL of the lipase solution to the reaction vessel.[11]
-
Initiate the Reaction: Add 100 µL of the trithis compound substrate solution to the reaction vessel to initiate the hydrolysis.[11]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 37°C) for a specific duration (e.g., 0-30 minutes, or longer for complete hydrolysis).[11]
-
Stop the Reaction: The method to stop the reaction will depend on the subsequent analysis. For many analytical techniques, the extraction of lipids will effectively stop the enzymatic reaction.
-
Analysis: Analyze the reaction mixture for the presence and quantity of released linoleic acid using methods described in Protocol 3.2.
Protocol for Quantification of Released Linoleic Acid
This protocol outlines the steps for extracting and quantifying the released linoleic acid using gas chromatography (GC).
Materials:
-
Reaction mixture from Protocol 3.1
-
Chloroform/Methanol (B129727) mixture (2:1, v/v)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Boron trifluoride (BF3) in methanol (14%)
-
Internal standard (e.g., heptadecanoic acid)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., SP-2340)
Procedure:
-
Lipid Extraction (Folch Method):
-
To the reaction mixture, add a 2:1 chloroform/methanol solution.
-
Vortex thoroughly to ensure complete mixing.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers. The lower organic layer contains the lipids.
-
Carefully collect the lower organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Methylation of Fatty Acids:
-
To the dried lipid extract, add a known amount of internal standard.
-
Add 14% BF3 in methanol.
-
Heat the mixture at 100°C for 5-10 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
Cool the mixture and add hexane and water.
-
Vortex and centrifuge to separate the layers. The upper hexane layer contains the FAMEs.
-
-
Gas Chromatography Analysis:
-
Inject an aliquot of the hexane layer into the GC-FID.
-
Use an appropriate temperature program for the GC oven to separate the FAMEs.
-
Identify the methyl linoleate (B1235992) peak based on its retention time compared to a standard.
-
Quantify the amount of linoleic acid by comparing the peak area of methyl linoleate to the peak area of the internal standard.
-
Signaling Pathways and Experimental Workflows
Enzymatic Hydrolysis of Trithis compound
The enzymatic breakdown of trithis compound by lipase is a stepwise process.
Experimental Workflow for Optimizing Linoleic Acid Release
A systematic approach is necessary to optimize the conditions for the enzymatic release of linoleic acid from trithis compound.
Linoleic Acid Metabolism and Signaling Pathway
Once released, linoleic acid is metabolized into a variety of signaling molecules that are involved in inflammatory and other cellular processes.[1][12][13][14]
Conclusion
Trithis compound is a valuable precursor for the controlled release of linoleic acid. The enzymatic hydrolysis of trithis compound using lipases offers a versatile and efficient method for generating this essential fatty acid. By carefully selecting the lipase and optimizing reaction conditions such as pH, temperature, and substrate concentration, researchers and drug development professionals can achieve high yields of linoleic acid for various applications. The detailed protocols and workflow provided in this guide serve as a starting point for the development and optimization of trithis compound-based delivery systems. Further research into novel lipases and reaction engineering will continue to advance the use of trithis compound as a precursor for targeted linoleic acid release.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. The in vitro antioxidant activity of trithis compound and other lipid-related natural substances as measured by enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the First Step of the Biocatalytic Process for Green Leaf Volatiles Production: Lipase-Catalyzed Hydrolysis of Three Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Hydrolysis of Triglycerides at the Water-Oil Interface Studied via Interfacial Rheology Analysis of Lipase Adsorption Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Voltammetric lipase activity assay based on dithis compound and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | Linoleic acid (LA) metabolism [reactome.org]
- 13. Alpha Linolenic Acid and Linoleic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Indirect but Pivotal Role of Trilinolein in Cell Membrane Structure and Dynamics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the function of trilinolein (B126924) in the context of cell membrane biology. It clarifies that while not a direct structural component of the plasma membrane, trithis compound's role in cellular lipid metabolism is deeply intertwined with the structure, composition, and function of all cellular membranes through the lifecycle of lipid droplets.
Executive Summary
Trithis compound, a triglyceride, does not act as a primary architectural component of the cell's phospholipid bilayer. The fundamental structure of cellular membranes is formed by amphipathic lipids like phospholipids (B1166683) and cholesterol[1][2]. Instead, trithis compound's influence on membrane structure is indirect, mediated through its central role in the biogenesis, dynamics, and catabolism of lipid droplets (LDs). These organelles, which store neutral lipids, originate from the endoplasmic reticulum (ER) and engage in extensive communication with other organelles through membrane contact sites (MCS). The metabolic processing of trithis compound provides the fatty acid substrates essential for the synthesis of membrane phospholipids, thereby linking cellular energy storage to membrane biogenesis and maintenance.
The Lifecycle of Trithis compound and Its Impact on Cellular Membranes
The journey of trithis compound within a cell is a dynamic process that begins and ends with an intimate connection to cellular membranes.
Lipid Droplet Biogenesis: An Event of Membrane Remodeling
The formation of a lipid droplet is a fascinating example of organelle biogenesis that directly manipulates the structure of the endoplasmic reticulum. The process is initiated by the synthesis and accumulation of neutral lipids, such as trithis compound, within the ER bilayer[3][4].
-
Synthesis and Accumulation: Enzymes located in the ER membrane synthesize triglycerides from fatty acids and glycerol[5][6].
-
Lens Formation: As these hydrophobic trithis compound molecules are produced, they coalesce between the two leaflets of the ER membrane, forming a "lens-like" structure that separates the bilayer[3][5][6]. This accumulation induces significant strain and curvature on the ER membrane.
-
Budding and Scission: As the neutral lipid lens grows, it buds out from the ER membrane into the cytoplasm, eventually giving rise to a nascent lipid droplet[4]. The newly formed LD is enveloped by a unique phospholipid monolayer derived from the cytosolic leaflet of the ER membrane[7].
This budding process is a profound structural event, where the ER membrane is actively remodeled to create a new organelle.
Membrane Contact Sites: Hubs of Inter-Organelle Lipid Trafficking
Lipid droplets are not static storage containers; they form dynamic physical connections with other organelles at membrane contact sites (MCS)[8][9]. These tethers facilitate the non-vesicular transfer of lipids and other molecules, directly influencing the lipid composition of adjacent organelle membranes[10][11].
-
LD-ER Contacts: These are critical for the continued growth of LDs and the transfer of lipids and proteins[8].
-
LD-Mitochondria Contacts: This interface is vital for cellular energy metabolism. Fatty acids released from trithis compound hydrolysis can be directly channeled to mitochondria for β-oxidation[8][10]. This efficient transfer supports high metabolic activity and prevents the toxic effects of excess free fatty acids in the cytoplasm.
-
LD-Peroxisome/Lysosome Contacts: These interactions are involved in lipid catabolism and turnover[8][9].
The regulated exchange of lipids at MCS means that the trithis compound stored in LDs serves as a reservoir that can dynamically alter the fatty acid composition of other cellular membranes.
Lipolysis: Releasing Building Blocks for Membrane Synthesis
The breakdown of trithis compound, a process known as lipolysis, is the final step connecting LDs to membrane structure. This process is tightly regulated by cellular signaling pathways, primarily in response to hormonal cues.
-
Hormonal Signal: Hormones like catecholamines bind to G-protein coupled receptors on the cell surface[12].
-
cAMP Production: This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[12].
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Lipase Activation: PKA phosphorylates and activates key enzymes, including Hormone-Sensitive Lipase (HSL), which translocates to the LD surface[12][13].
-
Hydrolysis: Activated lipases hydrolyze trithis compound into free fatty acids and glycerol (B35011).
The liberated fatty acids are not just fuel; they are essential precursors for the synthesis of new phospholipids. These phospholipids are then incorporated into the ER and subsequently trafficked to all other cellular membranes, enabling membrane growth, repair, and remodeling.
Quantitative Data on Triglyceride-Membrane Interactions
While trithis compound is not a bulk structural component, studies using model lipid bilayers have provided quantitative insights into the biophysical interactions between triglycerides and phospholipid membranes.
| Parameter | Observation | Implication for Membrane Structure | Reference |
| Solubility Limit | Triglycerides have a limited solubility of approximately 2-3 mol% within a phosphatidylcholine (PC) bilayer. | At physiological concentrations, triglycerides do not stably integrate into the bilayer but are driven to phase-separate. | [14] |
| Location in Bilayer | Below the solubility limit, triglycerides reside at the membrane interface with the glycerol backbone near the phospholipid headgroups. | Can transiently and locally alter lipid packing and hydration at the membrane surface. | [14] |
| Aggregation | Above the solubility limit, triglycerides spontaneously aggregate within the hydrophobic core of the bilayer, forming a central, disordered oil-like lens. | This is the initiating step of lipid droplet biogenesis, causing significant local deformation and separation of the bilayer leaflets. | [14] |
| Membrane Permeability | The formation of a triglyceride aggregate within the bilayer can increase the local permeability and flip-flop rate of other lipid molecules. | Suggests that sites of LD biogenesis may be transiently more fluid and permeable. | [14] |
Experimental Protocols
Visualizing and studying the relationship between trithis compound-rich lipid droplets and other cellular membranes is fundamental to understanding this indirect structural role.
Protocol: Staining of Lipid Droplets with Oil Red O for Microscopic Analysis
This protocol provides a standard method for visualizing neutral lipid-rich lipid droplets in cultured cells.
Objective: To stain and visualize the intracellular location and morphology of lipid droplets.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS (Fixative).
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol (B130326), diluted and filtered).
-
60% Isopropanol.
-
DAPI solution (for nuclear counterstaining).
-
Mounting medium.
-
Microscope slides.
Procedure:
-
Cell Culture: Grow cells of interest on sterile 13 mm glass coverslips placed in a 24-well plate to desired confluency. If studying lipid accumulation, treat with oleic acid complexed to BSA for 16-24 hours prior to fixation.
-
Wash: Gently aspirate the culture medium. Wash the cells twice with 500 µL of PBS per well to remove residual medium.
-
Fixation: Aspirate the PBS. Add 250 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature. Caution: PFA is toxic; handle in a fume hood.
-
Rinse: Aspirate the PFA. Gently wash the cells three times with PBS.
-
Permeabilization (Optional but recommended): Add 500 µL of 60% isopropanol to each well and incubate for 5 minutes at room temperature. This helps the hydrophobic dye penetrate.
-
Staining: Aspirate the isopropanol. Add enough freshly diluted and filtered Oil Red O solution to completely cover the coverslip. Incubate for 15-20 minutes at room temperature.
-
Destaining and Wash: Aspirate the Oil Red O solution. Immediately add 500 µL of 60% isopropanol for 10-20 seconds to remove excess stain. Aspirate and wash the cells three times with PBS.
-
Nuclear Counterstain: Add 250 µL of DAPI solution (e.g., 1 µg/mL in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Mounting: Aspirate the DAPI solution. Wash once with PBS. Using fine-tipped forceps, carefully remove the coverslip from the well, touch the edge to a kimwipe to drain excess liquid, and mount it cell-side down onto a drop of mounting medium on a microscope slide.
-
Imaging: Seal the edges of the coverslip with nail polish. Allow to dry. Visualize using a fluorescence microscope. Lipid droplets will appear as bright red/orange spheres, and nuclei will be blue.
Conclusion
The function of trithis compound in cell membrane structure is subtle yet profound. It is not a static brick in the wall, but rather a dynamic resource whose metabolism is inextricably linked to membrane biogenesis, remodeling, and inter-organelle communication. Through the process of lipid droplet formation, trithis compound directly reshapes the endoplasmic reticulum. Via membrane contact sites, it serves as a lipid reservoir that can modify the composition of other organelle membranes. Finally, through regulated lipolysis, it provides the fundamental building blocks for the synthesis of new phospholipids, ensuring the integrity and growth of all cellular membranes. For researchers in cell biology and drug development, understanding this indirect relationship is crucial for appreciating the holistic nature of cellular lipid homeostasis and identifying new therapeutic targets in metabolic diseases.
References
- 1. gosset.ai [gosset.ai]
- 2. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid droplet biogenesis: A mystery "unmixing"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Lipid droplet biogenesis from specialized ER subdomains [microbialcell.com]
- 6. Lipid droplet biogenesis from specialized ER subdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concept of lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Touch and Go: Membrane Contact Sites Between Lipid Droplets and Other Organelles [frontiersin.org]
- 9. Touch and Go: Membrane Contact Sites Between Lipid Droplets and Other Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipid transfer at mitochondrial membrane contact sites [agris.fao.org]
- 12. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Trilinolein in Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilinolein (B126924), a triglyceride derived from the esterification of glycerol (B35011) with three units of linoleic acid, serves as a significant dietary precursor to a class of potent lipid signaling molecules known as prostaglandins (B1171923). Prostaglandins are integral to a myriad of physiological and pathological processes, including inflammation, immunity, and vascular homeostasis. This technical guide provides an in-depth exploration of the metabolic pathways that connect trithis compound to prostaglandin (B15479496) synthesis, offering detailed experimental protocols and quantitative data to support further research and drug development in this critical area.
From Dietary Intake to Cellular Action: The Metabolic Journey of Trithis compound
The journey from dietary trithis compound to biologically active prostaglandins involves a multi-step enzymatic cascade. The process begins with the hydrolysis of trithis compound in the gut, followed by the cellular uptake of its constituent linoleic acid. This essential omega-6 fatty acid is then converted into arachidonic acid, the direct precursor for prostaglandin synthesis via the cyclooxygenase (COX) pathway.
Diagram: Trithis compound Metabolism to Prostaglandin Synthesis
Caption: Metabolic pathway from trithis compound to prostaglandins.
Quantitative Insights into the Prostaglandin Synthesis Pathway
The efficiency of each enzymatic step in the conversion of trithis compound to prostaglandins is a critical determinant of the ultimate biological effect. The following tables summarize key quantitative data from the literature.
Table 1: In Vivo Conversion of Linoleic Acid to Arachidonic Acid in Rats
| Parameter | Value | Reference |
| Whole-body synthesis-secretion rate of esterified arachidonic acid from linoleic acid | 16.1 µmol/day | [1] |
| Steady-state whole-body conversion coefficient of unesterified linoleic acid to esterified arachidonic acid | 5.4 x 10⁻³ min⁻¹ | [1] |
Table 2: Kinetic Parameters of Rat Liver Microsomal Δ6-Desaturase for Linoleic Acid
| Parameter | Value | Reference |
| Km (Michaelis constant) | 1.5 µM | [2] |
| Vmax (Maximum velocity) | 0.63 nmol/min | [2] |
Note: These values were determined using computer modeling to correct for endogenous substrate.
Table 3: Kinetic Parameters of COX-2 Coupled with PGIS for Prostacyclin (PGI₂) Synthesis
| Parameter | Value | Reference |
| Km for arachidonic acid | ~2.0 µM | [3] |
| ½t Vmax (time to reach half maximal velocity) | 20 s | [3] |
Experimental Protocols
In Vitro Digestion of Trithis compound
This protocol is adapted from methods for in vitro lipid digestion and can be used to estimate the hydrolysis of trithis compound to linoleic acid.
Objective: To determine the rate and extent of trithis compound hydrolysis by pancreatic lipase in a simulated intestinal environment.
Materials:
-
Trithis compound
-
Porcine pancreatic lipase
-
Bile salts (e.g., sodium taurocholate)
-
Phosphate buffer (pH 7.0)
-
Calcium chloride (CaCl₂)
-
Hexane (B92381) and ethanol (B145695) for lipid extraction
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare the reaction mixture: In a temperature-controlled reaction vessel at 37°C, prepare a buffered solution containing bile salts and CaCl₂.
-
Emulsify the substrate: Add a known amount of trithis compound to the reaction vessel and emulsify by stirring.
-
Initiate the reaction: Add a standardized solution of pancreatic lipase to initiate the hydrolysis.
-
Sample collection: At various time points, withdraw aliquots of the reaction mixture.
-
Stop the reaction: Immediately add an excess of cold ethanol to the collected aliquots to denature the lipase and stop the reaction.
-
Lipid extraction: Extract the lipids from the quenched reaction mixture using a hexane:ethanol solvent system.
-
Fatty acid analysis: Analyze the extracted lipids by GC-MS to quantify the amounts of remaining trithis compound, and the liberated linoleic acid.
-
Data analysis: Calculate the rate of hydrolysis based on the disappearance of trithis compound and the appearance of linoleic acid over time.
Diagram: In Vitro Trithis compound Digestion Workflow
Caption: Workflow for in vitro digestion of trithis compound.
Analysis of Fatty Acid Composition in Tissues
This protocol outlines the procedure for extracting lipids from tissue samples and analyzing their fatty acid composition by GC-MS.
Objective: To determine the concentration of linoleic acid and arachidonic acid in tissues following dietary supplementation with trithis compound.
Materials:
-
Tissue samples (e.g., liver, adipose)
-
Chloroform (B151607):methanol (B129727) (2:1, v/v)
-
Internal standard (e.g., heptadecanoic acid)
-
Boron trifluoride (BF₃) in methanol
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Homogenization: Homogenize a known weight of the tissue sample in a chloroform:methanol solution containing an internal standard.
-
Lipid extraction: Perform a Folch extraction by adding water to the homogenate to create a biphasic system. The lipids will partition into the lower chloroform layer.
-
Solvent evaporation: Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen.
-
Transesterification: Add BF₃ in methanol to the dried lipid extract and heat to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
FAMEs extraction: Add hexane and water to the cooled reaction mixture. The FAMEs will partition into the upper hexane layer.
-
GC-MS analysis: Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS.
-
Quantification: Identify and quantify the peaks corresponding to the methyl esters of linoleic acid and arachidonic acid by comparing their retention times and mass spectra to known standards and the internal standard.[4][5]
Measurement of Prostaglandins by LC-MS/MS
This protocol provides a sensitive and specific method for quantifying prostaglandins in biological fluids or cell culture media.[6][7]
Objective: To measure the levels of specific prostaglandins (e.g., PGE₂, PGF₂α) produced by cells or tissues.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Deuterated internal standards for each prostaglandin of interest (e.g., PGE₂-d₄)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Methanol, ethyl acetate, hexane, formic acid
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample preparation: Thaw the sample on ice. Add the deuterated internal standards.
-
Acidification: Acidify the sample to pH 3-4 with formic acid.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water and then hexane to remove impurities.
-
Elute the prostaglandins with ethyl acetate.
-
-
Evaporation and reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.
-
Data analysis: Quantify the prostaglandins by comparing the peak areas of the endogenous compounds to their corresponding deuterated internal standards.[6]
Diagram: Prostaglandin Analysis Workflow
Caption: Workflow for prostaglandin analysis by LC-MS/MS.
Conclusion
Trithis compound stands as a crucial dietary component that directly fuels the synthesis of prostaglandins. Understanding the intricacies of its metabolic conversion and the factors that regulate this pathway is paramount for developing novel therapeutic strategies targeting inflammatory and other prostaglandin-mediated diseases. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to further investigate the nuanced role of trithis compound in health and disease. Future studies should focus on elucidating the direct effects of trithis compound and its metabolites on the key enzymes of the prostaglandin synthesis pathway to unlock new avenues for therapeutic intervention.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Properties of Trilinolein in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant properties of trilinolein (B126924), a triglyceride of linoleic acid, within biological systems. It consolidates quantitative data from various studies, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of trithis compound in mitigating oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants, both endogenous and exogenous, play a crucial role in mitigating oxidative damage. Trithis compound, a naturally occurring triglyceride found in various plant-based oils, has emerged as a compound of interest due to its potential antioxidant and anti-inflammatory properties. This guide delves into the scientific evidence supporting the antioxidant efficacy of trithis compound, the experimental approaches used to evaluate it, and the molecular pathways through which it exerts its protective effects.
Quantitative Antioxidant Activity of Trithis compound
The antioxidant capacity of trithis compound has been quantified using various in vitro and cell-based assays. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of its efficacy.
Table 1: In Vitro Oxygen Radical Scavenging Activity
| Compound | Concentration Range (M) | Maximal Mean Reduction of Oxygen-Free Radicals (%) | Assay Method | Reference |
| Trithis compound | 10⁻¹⁰ - 10⁻⁶ | -48.0 | Enhanced Chemiluminescence | [1] |
| Trolox (Control) | 10⁻¹⁰ - 10⁻⁶ | -39.2 | Enhanced Chemiluminescence | [1] |
| Linoleic Acid | 10⁻⁹ - 10⁻⁷ | -31.9 | Enhanced Chemiluminescence | [1] |
| Triolein | Not Specified | -31.9 | Enhanced Chemiluminescence | [1] |
| Tristearin | Not Specified | -15.2 | Enhanced Chemiluminescence | [1] |
Table 2: Cellular Effects of Trithis compound Under Oxidative Stress
| Cell Type | Stressor | Trithis compound Effect | Quantitative Measurement | Reference |
| Endothelial Cells | Oxidized LDL | Increased Cell Viability | 78% ± 0.02 viability | [2] |
| Endothelial Cells | Oxidized LDL | Reduced Apoptosis | 19% apoptosis (vs. 23% in control) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the antioxidant properties of trithis compound and other lipid-soluble compounds.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals within a cellular environment, thus providing a more biologically relevant measure of antioxidant activity.[3]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (B1663063) (as a standard)
-
96-well black, clear-bottom microplate
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well microplate at a density that allows them to reach confluence within 24-48 hours.
-
Cell Treatment:
-
Remove the growth medium and wash the cells gently with PBS.
-
Treat the cells with the test compound (trithis compound) at various concentrations, along with DCFH-DA solution. Include control wells (cells with DCFH-DA and AAPH but no antioxidant) and a standard curve with quercetin.
-
Incubate the plate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add AAPH solution to all wells except for the blank wells to induce peroxyl radical formation.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity kinetically using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., 485 nm and 538 nm, respectively). Readings are typically taken every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated using the formula: CAA unit = 1 - (∫SA / ∫CA), where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results can be expressed as quercetin equivalents.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is a widely used method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.[4][5]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Malondialdehyde (MDA) standard solution
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
Procedure:
-
Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer containing BHT.
-
Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to pellet the precipitated protein.
-
Reaction with TBA:
-
Transfer the supernatant to a new tube.
-
Add TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
-
Measurement:
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of protein.
-
Signaling Pathways and Molecular Mechanisms
Trithis compound's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant response and inflammation.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant defense system. While direct studies on trithis compound's effect on this pathway are limited, its primary constituent, linoleic acid, has been shown to activate Nrf2.[6][7] This suggests a probable mechanism for trithis compound.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like linoleic acid, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a range of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) synthesis.
References
- 1. The in vitro antioxidant activity of trithis compound and other lipid-related natural substances as measured by enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triolein and trithis compound ameliorate oxidized low-density lipoprotein-induced oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linoleic Acid Alleviates Lipopolysaccharide Induced Acute Liver Injury via Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c9,t11-Conjugated linoleic acid ameliorates steatosis by modulating mitochondrial uncoupling and Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Trilinolein solubility in organic solvents
An In-depth Technical Guide to the Solubility of Trilinolein (B126924) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trithis compound, a triglyceride of significant interest in various scientific and industrial applications, including pharmaceuticals, cosmetics, and material science. Due to the limited availability of quantitative solubility data for trithis compound, this guide leverages data for the structurally similar triglyceride, triolein, as a close surrogate. Both molecules are esters of glycerol (B35011) with C18 fatty acids, with the primary difference being the degree of unsaturation (two double bonds per fatty acid chain in trithis compound versus one in triolein). This structural similarity suggests comparable solubility behavior in organic solvents.
Core Concepts of Trithis compound Solubility
Trithis compound is a large, non-polar molecule, and its solubility is primarily governed by the principle of "like dissolves like".[1] This means it exhibits higher solubility in non-polar organic solvents and is sparingly soluble in polar solvents. The long hydrocarbon chains of the linoleic acid moieties contribute to its lipophilic nature, leading to favorable interactions with non-polar solvent molecules through van der Waals forces. Conversely, in polar solvents, the strong intermolecular forces between solvent molecules (such as hydrogen bonding in alcohols) are not easily overcome by the weaker interactions with the non-polar trithis compound, resulting in low solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for trithis compound and its analogue, triolein, in various organic solvents. It is important to note that the solubility of triglycerides is temperature-dependent, generally increasing with a rise in temperature.
| Solvent Classification | Solvent | Trithis compound Solubility | Triolein Solubility | Temperature (°C) |
| Non-Polar Solvents | Hexane | Slightly Soluble[2] | Soluble[3] | Not Specified |
| Carbon Tetrachloride | Not Specified | Soluble | Not Specified | |
| Ether | Not Specified | Soluble | Not Specified | |
| Halogenated Solvents | Chloroform | Sparingly Soluble[2] | 100 mg/mL[4] | Not Specified |
| Dichloromethane | Soluble[5] | Not Specified | Not Specified | |
| Polar Aprotic Solvents | Acetone | Soluble[5] | Partially Soluble (Solubility increases with temperature)[6] | Not Specified |
| Ethyl Acetate | Soluble[5] | Not Specified | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | Not Specified | Not Specified | |
| Polar Protic Solvents | Ethanol | Not Specified | Slightly Soluble | Not Specified |
| Ethanol-Water Mixtures | Not Specified | Solubility decreases significantly with increasing water content[2][7] | 20 - 40 |
Experimental Protocols for Solubility Determination
Several experimental methods are employed to determine the solubility of lipids like trithis compound in organic solvents. The choice of method often depends on the nature of the solute and solvent, the required precision, and the experimental conditions.
Isothermal Shake-Flask Method
This is a classical and widely used method for determining equilibrium solubility.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of trithis compound is added to a known volume of the organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is used for this purpose.
-
Phase Separation: The equilibrated mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of trithis compound in the diluted sample is then determined using an appropriate analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying lipids.
-
Gas Chromatography (GC): After derivatization (e.g., transesterification to fatty acid methyl esters), GC can be used for quantification.
-
Gravimetric Analysis: The solvent from a known volume of the supernatant is evaporated, and the mass of the remaining trithis compound is measured.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the solubility of a solid solute in a solvent by analyzing the melting behavior of the mixture.
Methodology:
-
Sample Preparation: A series of samples with known compositions of trithis compound and the organic solvent are prepared in hermetically sealed DSC pans.
-
Thermal Analysis: The samples are heated at a controlled rate in the DSC instrument. The instrument measures the heat flow into the sample as a function of temperature.
-
Data Analysis: The melting endotherm of the solvent in the presence of the solute is analyzed. The dissolution of the solute causes a depression in the melting point and a change in the enthalpy of fusion of the solvent. By analyzing these changes as a function of solute concentration, the solubility at different temperatures can be determined.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for the experimental determination of trithis compound solubility using the isothermal shake-flask method coupled with HPLC analysis.
Caption: A generalized workflow for determining trithis compound solubility.
Signaling Pathways and Logical Relationships
In the context of solubility, we can represent the logical relationship between the properties of the solute and solvent and the resulting solubility as a simple pathway.
Caption: Factors influencing the solubility of trithis compound in organic solvents.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]
- 6. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. DSpace [dr.lib.iastate.edu]
Trilinolein melting point and boiling point determination
An In-depth Technical Guide to the Determination of Trilinolein's Melting and Boiling Points
For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of excipients like trithis compound (B126924) is fundamental. Trithis compound, a triglyceride derived from the esterification of glycerol (B35011) with three units of linoleic acid, is a key component in various formulations. Its thermal behavior, specifically its melting and boiling points, dictates its processing, stability, and application. This guide provides a comprehensive overview of these properties and the experimental methodologies for their determination.
Physicochemical Properties of Trithis compound
Trithis compound is a polyunsaturated triglyceride that exists as a yellow oil at room temperature.[1] Its physical state is a direct consequence of its melting point. The quantitative values for its melting and boiling points are summarized below.
| Property | Value | Conditions |
| Melting Point | -5 to -4 °C | Not specified |
| Boiling Point | 816.5 ± 65.0 °C | Predicted |
Note: The boiling point is a predicted value, as triglycerides often decompose at high temperatures before their normal boiling point is reached.[1][2][3][4][5]
Experimental Protocols for Thermal Analysis
The determination of melting and boiling points for triglycerides like trithis compound requires specific methodologies due to their chemical nature. Fats and oils often melt over a range of temperatures rather than at a single, sharp point.[6]
Melting Point Determination
1. Capillary Tube Method (Slip Point)
This traditional method determines the "slip point," the temperature at which a column of fat in a capillary tube begins to rise when heated in a controlled manner.[7] It provides a reproducible measure of the melting characteristics of fats.
Methodology:
-
A small amount of the melted trithis compound is drawn into a capillary tube.[7]
-
The tube is then cooled to solidify the sample, often at temperatures below 0°C for a specified period.[7]
-
The capillary tube is attached to a thermometer and submerged in a heating bath, such as a Thiele tube filled with oil.[8][9][10] The Thiele tube's design ensures uniform heating through natural convection.[9][10][11]
-
The bath is heated slowly and steadily, typically at a rate of about 2°C per minute, especially when approaching the expected melting point.[12]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[8][12] For pure compounds, this range is typically narrow (0.5-1.0°C).[12]
2. Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[13][14][15] It is highly effective for characterizing the complex melting behavior of triglycerides, which can exhibit polymorphism (the ability to exist in multiple crystalline forms).[16]
Methodology:
-
A small, precisely weighed sample of trithis compound is placed in an aluminum DSC pan.
-
The sample is subjected to a controlled thermal program. A typical program for a triglyceride involves:
-
Heating to a temperature well above its melting point (e.g., 80°C) to erase any prior thermal history.[13]
-
Cooling at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to induce crystallization.[13]
-
Holding at the low temperature for a period to ensure complete crystallization.[13]
-
Heating at a controlled rate (e.g., 10°C/min) to a final temperature above the melting point.[13]
-
-
During the final heating stage, the instrument records the heat flow into the sample. The resulting DSC thermogram shows one or more endothermic peaks corresponding to the melting of different polymorphic forms.
-
The melting point can be reported as the onset temperature (the beginning of the melting process), the peak temperature of the melting endotherm, or the temperature at which melting is complete.[13]
Boiling Point Determination
Determining the boiling point of high molecular weight lipids like trithis compound is challenging due to their low volatility and tendency to decompose at high temperatures.[17]
1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It can be used to determine the boiling points of triglycerides by measuring the temperature at which significant weight loss due to vaporization occurs.[18][19]
Methodology:
-
A small sample of trithis compound is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The TGA instrument records the sample's weight as a function of temperature.
-
The boiling point is determined as the onset temperature of the major weight loss step in the resulting TGA curve, which corresponds to the volatilization of the compound. This method can be performed at various pressures to obtain vapor pressure data.[18][19]
2. Siwoloboff Method for Boiling Point
This is a micro-method for determining the boiling point of a liquid using a Thiele tube.[9]
Methodology:
-
A small amount of the liquid sample is placed in a fusion tube.
-
A sealed capillary tube, with the open end pointing down, is placed inside the fusion tube containing the sample.[9]
-
This assembly is attached to a thermometer and heated in a Thiele tube.[9]
-
As the sample is heated, dissolved gases will first be expelled. When the sample starts to boil, a steady stream of bubbles will emerge from the inverted capillary.
-
The heating is then stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the melting and boiling points of trithis compound.
Caption: Experimental workflows for determining the melting and boiling points of trithis compound.
References
- 1. Cas 537-40-6,TRIthis compound | lookchem [lookchem.com]
- 2. 537-40-6 CAS MSDS (TRIthis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. TRIthis compound CAS#: 537-40-6 [m.chemicalbook.com]
- 4. TRIthis compound | 537-40-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiele tube - Wikipedia [en.wikipedia.org]
- 10. labcomercial.com [labcomercial.com]
- 11. flinnsci.com [flinnsci.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aqmd.gov [aqmd.gov]
- 18. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Enzymatic Synthesis of High-Purity Trilinolein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Trilinolein (B126924), a triglyceride derived from three units of linoleic acid and a glycerol (B35011) backbone, holds significant promise in various scientific and pharmaceutical applications. Its utility as a bioactive compound is under investigation for its potential therapeutic effects, including the ability to reduce thrombogenicity, prevent arrhythmias, and increase erythrocyte deformability.[1] Furthermore, trithis compound serves as a valuable component in drug delivery systems, particularly for lipophilic drugs, due to its biocompatibility and ability to form lipid-based nanoparticles.[2] The enzymatic synthesis of trithis compound offers a green and highly specific alternative to traditional chemical methods, yielding high-purity products with minimal byproducts. This document provides detailed protocols for the enzymatic synthesis of high-purity trithis compound, its purification, and subsequent analysis.
The synthesis is achieved through the esterification of linoleic acid and glycerol, catalyzed by the immobilized lipase (B570770) Novozym 435.[3][4][5] This enzyme is highly efficient and can be reused, making the process cost-effective. The purification of the starting material, linoleic acid, from natural sources like safflower oil is a critical step to ensure the final purity of the trithis compound. The urea (B33335) adduct method is an effective technique for this purpose.[3][6] Following the enzymatic reaction, the crude product is purified using silica (B1680970) gel column chromatography to remove unreacted substrates and byproducts such as mono- and diacylglycerols.[3][4][5] The final purity of the trithis compound is assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7][8][9]
Experimental Protocols
Purification of Linoleic Acid from Safflower Oil via Urea Adduct Method
This protocol describes the isolation and purification of linoleic acid from safflower oil.
Materials:
-
Safflower oil
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl)
-
Urea
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Saponification:
-
In a round-bottom flask, mix safflower oil with a 2 M solution of KOH in 95% ethanol.
-
Reflux the mixture for 1-2 hours to ensure complete saponification of the triglycerides.
-
-
Acidification:
-
After cooling, transfer the mixture to a separatory funnel.
-
Acidify the solution with HCl (e.g., 6 M) until the pH is acidic (pH 1-2) to protonate the fatty acid salts.
-
Extract the free fatty acids into hexane. Wash the organic layer with distilled water until the washings are neutral.
-
Dry the hexane layer over anhydrous sodium sulfate (B86663) and evaporate the solvent using a rotary evaporator to obtain the mixed free fatty acids.
-
-
Urea Complex Formation:
-
Dissolve the mixed fatty acids in methanol.
-
In a separate flask, prepare a saturated solution of urea in methanol at 60-70°C.
-
Mix the fatty acid solution with the hot urea solution. The typical ratio of urea to fatty acids is around 3:1 (w/w).
-
Allow the mixture to cool slowly to room temperature and then further cool to 4°C to facilitate the crystallization of the urea-saturated fatty acid adducts. Linoleic acid, being more unsaturated, will remain in the liquid phase.
-
-
Isolation of Linoleic Acid:
-
Filter the mixture to separate the crystalline urea adducts (containing saturated and monounsaturated fatty acids) from the filtrate (containing linoleic acid).
-
Wash the crystals with cold methanol.
-
Combine the filtrate and washings. Add water to the filtrate and extract the linoleic acid with hexane.
-
Wash the hexane layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain purified linoleic acid. A purity of over 99% can be achieved with this method.[2][6]
-
Enzymatic Synthesis of Trithis compound
This protocol details the esterification of glycerol and linoleic acid using Novozym 435.
Materials:
-
High-purity linoleic acid (from Protocol 1)
-
Glycerol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
High vacuum pump
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Reaction Setup:
-
Reaction Conditions:
-
Reaction Monitoring and Completion:
-
Enzyme Recovery:
-
After the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration for potential reuse.
-
Purification of Trithis compound by Silica Gel Column Chromatography
This protocol describes the purification of the synthesized trithis compound.
Materials:
-
Crude trithis compound (from Protocol 2)
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the chromatography column.
-
Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles.
-
Wash the column with hexane.
-
-
Sample Loading:
-
Dissolve the crude trithis compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a gradient of hexane and diethyl ether.
-
Start with 100% hexane to elute non-polar impurities.
-
Gradually increase the polarity by adding diethyl ether to the mobile phase. A step-wise or linear gradient can be used (e.g., starting with 98:2 hexane:diethyl ether and gradually increasing the diethyl ether concentration).
-
Trithis compound will elute as the polarity of the solvent increases. Mono- and diacylglycerols, being more polar, will elute later.
-
-
Fraction Collection and Analysis:
Purity Analysis of Trithis compound
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Evaporative Light Scattering Detector (ELSD) or a UV detector at low wavelength (e.g., 205 nm).
Mobile Phase and Gradient:
-
A binary gradient of acetonitrile (B52724) (Solvent A) and a mixture of isopropanol (B130326) and hexane (e.g., 2:1 v/v) (Solvent B) is commonly used.
-
A typical gradient could be: 0-10 min, 100% A; 10-30 min, linear gradient to 100% B; 30-40 min, 100% B.
Procedure:
-
Prepare a standard solution of trithis compound and a solution of the purified sample in a suitable solvent like hexane or isopropanol.
-
Inject the samples into the HPLC system.
-
Identify the trithis compound peak based on the retention time of the standard.
-
Calculate the purity based on the peak area percentage.
Since triglycerides are not volatile enough for direct GC analysis, they are typically transesterified to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a similar cyano-substituted column).
Procedure:
-
Transesterification (FAME Preparation):
-
React a small amount of the purified trithis compound with a solution of methanolic HCl or BF3-methanol.
-
Heat the mixture to ensure complete conversion to methyl linoleate (B1235992).
-
Extract the FAMEs into hexane.
-
-
GC Analysis:
-
Inject the hexane solution containing the FAMEs into the GC.
-
The temperature program should be optimized to separate the methyl esters of different fatty acids. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C).
-
The purity of the trithis compound is inferred from the fatty acid profile. For pure trithis compound, only the peak corresponding to methyl linoleate should be observed.
-
Data Presentation
Table 1: Optimal Reaction Conditions for Enzymatic Synthesis of Trithis compound
| Parameter | Optimal Value | Reference |
| Enzyme | Novozym 435 | [3][4][5] |
| Substrate Molar Ratio (Glycerol:Linoleic Acid) | 1:3 | [3][4][5] |
| Enzyme Dosage (% of total substrate weight) | 6% | [3][4][5] |
| Reaction Temperature | 100°C | [3][4][5] |
| Residual Pressure | 0.9 kPa | [3][4][5] |
| Reaction Time | 8 hours | [3][4][5] |
Table 2: Purity of Trithis compound after Synthesis and Purification
| Parameter | Value | Reference |
| Purity after Column Chromatography | 95.43 ± 0.97% | [3][4] |
Visualization
Caption: Workflow for the enzymatic synthesis of high-purity trithis compound.
References
- 1. researchgate.net [researchgate.net]
- 2. KR20000024616A - Separation and purification method for preparing highly purified conjugated linoleic acid using crystallization process - Google Patents [patents.google.com]
- 3. Preparation of High-Purity Trithis compound and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of High-Purity Trithis compound and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography [jstage.jst.go.jp]
- 6. A Method of Preparing High Purity Linoleic Acid from Safflower Oil [spkx.net.cn]
- 7. Analysis of olive oil and seed oil triglycerides by capillary gas chromatography as a tool for the detection of the adulteration of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of Trilinolein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of high-purity trilinolein (B126924), a triglyceride of significant interest for various research, development, and pharmaceutical applications. The following sections detail both enzymatic and traditional chemical synthesis methodologies, offering flexibility based on laboratory capabilities and desired product specifications.
Data Presentation: A Comparative Overview of Synthesis Protocols
For ease of comparison, the quantitative data associated with the primary synthesis methods are summarized below.
| Parameter | Enzymatic Synthesis (Novozym 435) | Chemical Synthesis (p-toluenesulfonic acid) |
| Catalyst | Novozym 435 (Immobilized Lipase) | p-toluenesulfonic acid |
| Reactants | Glycerol (B35011), Linoleic Acid | Glycerol, Linoleic Acid |
| Molar Ratio (Glycerol:Linoleic Acid) | 1:3 | Not specified, typically 1:3.3 (slight excess of fatty acid) |
| Reaction Temperature | 100°C | 140-220°C |
| Reaction Time | 8 hours | 4-8 hours |
| Pressure | 0.9 kPa (Vacuum) | Not specified, vacuum often applied to remove water |
| Enzyme Dosage | 6% (w/w of total reactants) | Not applicable |
| Catalyst Loading | Not applicable | 0.1% - 1% (w/w of total reactants) |
| Purity (Post-Purification) | 95.43 ± 0.97%[1] | High purity achievable with purification |
| Purification Method | Silica (B1680970) Gel Column Chromatography | Vacuum dehydration followed by column chromatography |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Trithis compound using Novozym 435
This protocol details the synthesis of high-purity trithis compound via enzymatic esterification of glycerol and linoleic acid, catalyzed by Novozym 435.[1][2][3] This method is favored for its high specificity and milder reaction conditions.
Materials:
-
Glycerol (anhydrous)
-
Linoleic Acid (high purity)
-
Novozym 435 (immobilized Candida antarctica lipase (B570770) B)
-
Hexane (B92381) (or other suitable organic solvent)
-
Silica Gel (for column chromatography)
-
Reaction vessel equipped with a stirrer, heating mantle, and vacuum connection
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, combine glycerol and linoleic acid in a 1:3 molar ratio.
-
Catalyst Addition: Add Novozym 435 to the mixture at a concentration of 6% of the total weight of the reactants.
-
Reaction Conditions:
-
Heat the mixture to 100°C with continuous stirring.
-
Reduce the pressure to 0.9 kPa to facilitate the removal of water produced during the esterification reaction.
-
-
Reaction Monitoring: Allow the reaction to proceed for 8 hours under the specified conditions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Enzyme Removal: After the reaction is complete, cool the mixture and separate the immobilized enzyme (Novozym 435) by filtration. The enzyme can be washed with a solvent like hexane and potentially reused.
-
Purification:
-
The crude trithis compound is then purified using silica gel column chromatography.
-
A suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is used to elute the trithis compound, separating it from unreacted starting materials and byproducts.
-
-
Solvent Removal and Characterization: The fractions containing pure trithis compound are collected, and the solvent is removed under reduced pressure to yield the final product. The purity of the synthesized trithis compound should be confirmed by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The final product should be a high-purity trithis compound (95.43 ± 0.97%).[1]
Protocol 2: Chemical Synthesis of Trithis compound using p-Toluenesulfonic Acid
This protocol outlines a traditional chemical synthesis approach for trithis compound using an acid catalyst. This method is generally faster but may require more stringent purification to remove the catalyst and potential byproducts.
Materials:
-
Glycerol (anhydrous)
-
Linoleic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Organic solvent (e.g., toluene)
-
Silica Gel (for column chromatography)
-
Reaction vessel with a Dean-Stark trap or equivalent setup for water removal, stirrer, and heating mantle.
Procedure:
-
Reactant and Catalyst Setup: To a reaction vessel, add glycerol, linoleic acid (in a slight excess, e.g., 1:3.3 molar ratio), and p-toluenesulfonic acid (0.1-1% of the total reactant weight). An organic solvent like toluene (B28343) can be added to aid in azeotropic water removal.
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 140-220°C with vigorous stirring.
-
Continuously remove the water formed during the reaction using a Dean-Stark trap to drive the equilibrium towards product formation.
-
-
Reaction Time: Maintain the reaction for 4-8 hours, monitoring the progress by TLC or by measuring the acid value.
-
Neutralization and Washing:
-
After the reaction is complete, cool the mixture.
-
Neutralize the p-toluenesulfonic acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Wash subsequently with brine (saturated NaCl solution) and then with water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography as described in the enzymatic synthesis protocol to obtain high-purity trithis compound.
-
Final Product: After solvent evaporation from the collected fractions, a high-purity trithis compound product is obtained.
Visualizations
Caption: Workflow for the enzymatic synthesis of trithis compound.
Caption: Workflow for the chemical synthesis of trithis compound.
References
- 1. Preparation of High-Purity Trithis compound and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of High-Purity Trithis compound and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Trilinolein as a Substrate in Lipase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. Their activity is paramount in various physiological processes and industrial applications, ranging from fat digestion and metabolism to the production of pharmaceuticals, biofuels, and detergents. Accurate and reliable measurement of lipase (B570770) activity is crucial for basic research, clinical diagnostics, and drug development. Trilinolein (B126924), a triglyceride derived from three units of linoleic acid, serves as a specific and physiologically relevant substrate for assaying lipase activity, particularly for lipases that act on long-chain unsaturated fatty acids. These application notes provide detailed protocols and comparative data for utilizing trithis compound in lipase activity assays.
Principles of Lipase Activity Assays Using Trithis compound
The fundamental principle behind using trithis compound as a substrate is the measurement of either the consumption of the substrate or the formation of products—linoleic acid and glycerol—over time. Since trithis compound is water-insoluble, assays are typically performed using an emulsified substrate to create a lipid-water interface where the lipase is active.[1][2] The choice of assay method depends on the required sensitivity, throughput, and available instrumentation. Common methods include titrimetry, spectrophotometry, fluorometry, and chromatography.[1]
Data Presentation: Comparison of Assay Conditions
The following table summarizes typical quantitative parameters for various lipase assay methods using trithis compound or the closely related and commonly used triolein (B1671897) as a substrate.
| Parameter | Titrimetric Method | Spectrophotometric Method | Voltammetric Method |
| Principle | Measures the release of free fatty acids by titration with a standard base (e.g., NaOH).[1] | Measures the change in absorbance of a chromogenic indicator or the products of a secondary enzymatic reaction.[3] | Measures the electrochemical signal generated by the product (linoleic acid).[4] |
| Substrate | Trithis compound or Triolein emulsion | Triolein | Dithis compound/Trithis compound |
| Typical Buffer | Tris-HCl, Sorensen phosphate, Sodium borate | Optimized medium with bile salt and colipase | Tris-HCl, Sorensen phosphate, Sodium borate |
| pH Range | 7.0 - 9.0[4] | ~8.0 | 7.0 - 9.0[4] |
| Temperature | 37 °C[4] | Not specified | Room Temperature |
| Typical Substrate Concentration | Not specified | 1 mmol/l Triolein[3] | 5–45 mM |
| Enzyme Source | Porcine Pancreatic Lipase, Candida rugosa, Aspergillus oryzae[4] | Pancreatic Lipase[3] | Porcine Pancreas Lipase, Aspergillus oryzae, Candida rugosa[4] |
| Detection Method | pH indicator or pH-stat | Spectrophotometer | Modified carbon paste electrode[4] |
| Linear Range | Not specified | Not specified | 20 - 300 U/L (for porcine pancreas lipase)[4] |
| Limit of Detection (LOD) | ~1 μmol/mL[1] | 0.1 ng (with fluorescent substrates)[1] | 7 U/L[4] |
Experimental Protocols
Protocol 1: Titrimetric Lipase Activity Assay
This protocol is a classic and reliable method for determining lipase activity by quantifying the liberated free fatty acids.
Materials:
-
Trithis compound
-
Gum arabic (or another suitable emulsifier like Triton X-100)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Calcium chloride (CaCl2) solution (e.g., 10 mM)
-
Lipase solution (of unknown activity)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M, standardized)
-
Thymolphthalein or phenolphthalein (B1677637) indicator solution
-
Ethanol (B145695) or Acetone (for stopping the reaction)
-
Sonicator or high-speed homogenizer
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a 10% (w/v) trithis compound emulsion by homogenizing 10 g of trithis compound with 90 mL of a 5% (w/v) gum arabic solution.
-
Sonicate the mixture on ice until a stable, milky emulsion is formed.
-
-
Enzymatic Reaction:
-
In a reaction vessel (e.g., a 50 mL beaker or flask), mix 5 mL of the trithis compound emulsion, 4 mL of Tris-HCl buffer, and 1 mL of CaCl2 solution.
-
Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 1 mL of the lipase solution.
-
Incubate the reaction mixture at 37°C with constant stirring for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Titration:
-
Stop the reaction by adding 10 mL of ethanol or acetone. This denatures the lipase and helps to dissolve the fatty acids.
-
Add a few drops of the chosen pH indicator (e.g., thymolphthalein).
-
Titrate the liberated fatty acids with the standardized NaOH solution until the endpoint is reached (a color change, e.g., to pale blue for thymolphthalein).
-
Perform a blank titration using a reaction mixture where the lipase was added after the stop solution.
-
-
Calculation of Lipase Activity:
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.
-
Activity (U/mL) = [(V_sample - V_blank) * M_NaOH * 1000] / t
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
t = Incubation time (minutes)
-
-
Protocol 2: Spectrophotometric Lipase Activity Assay
This method offers higher throughput and sensitivity compared to titrimetry and is based on the enzymatic determination of released fatty acids using a commercial kit.[3]
Materials:
-
Trithis compound
-
Bile salts (e.g., sodium taurocholate)
-
Colipase
-
Buffer solution (optimized for the specific lipase)
-
Lipase solution
-
Commercial non-esterified fatty acid (NEFA) determination kit (containing acyl-CoA synthetase, acyl-CoA oxidase, and peroxidase)
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of trithis compound in an appropriate organic solvent.
-
Create a reaction medium containing buffer, bile salts, and colipase. The concentrations of these components should be optimized for the specific lipase being assayed.[3]
-
Add the trithis compound stock to the reaction medium to achieve the desired final concentration (e.g., 1 mmol/L) and emulsify by sonication.[3]
-
-
Enzymatic Reaction:
-
In a microplate well or cuvette, add the trithis compound emulsion.
-
Add the lipase solution to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Detection of Released Fatty Acids:
-
Stop the lipase reaction (e.g., by adding a specific inhibitor or by heat inactivation, depending on the NEFA kit protocol).
-
Add the reagents from the NEFA kit to the reaction mixture. This will initiate a cascade of enzymatic reactions leading to the formation of a colored product.
-
Incubate as per the kit's instructions.
-
-
Measurement and Calculation:
-
Measure the absorbance of the colored product at the wavelength specified in the NEFA kit protocol.
-
Create a standard curve using known concentrations of a fatty acid (e.g., linoleic acid).
-
Calculate the concentration of fatty acids released in the sample from the standard curve.
-
Determine the lipase activity in U/mL based on the amount of fatty acid produced per unit of time.
-
Visualizations
Enzymatic Hydrolysis of Trithis compound
Caption: Enzymatic hydrolysis of trithis compound by lipase.
General Workflow for Lipase Activity Assay
Caption: General workflow for a lipase activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the hydrolysis reaction of Thermomyces languinosa lipase activity at the triolein/aqueous interface : Influence of solution pH and surfactants on lipase triolein digestion | LUP Student Papers [lup.lub.lu.se]
- 3. Spectrophotometric determination of lipase activity in the presence of increased triolein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltammetric lipase activity assay based on dithis compound and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Trilinolein in In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilinolein (B126924) is a naturally occurring triglyceride found in various medicinal plants, such as Panax notoginseng and Angelica sinensis.[1] It is composed of a glycerol (B35011) backbone esterified with three molecules of linoleic acid, an omega-6 polyunsaturated fatty acid. Due to its composition, trithis compound exhibits a range of biological activities, making it a molecule of interest for in vitro studies. Its known pharmacological effects include antioxidant, anti-inflammatory, and cardiovascular protective properties.[1][2] In cell culture models, trithis compound is utilized to investigate its effects on cellular processes like proliferation, migration, apoptosis, and lipid metabolism. These application notes provide detailed protocols for the preparation and use of trithis compound in in vitro experiments and summarize its observed effects on specific cell signaling pathways.
Data Presentation
Table 1: Effects of Trithis compound on Protein Expression in PDGF-BB-Stimulated A7r5 Vascular Smooth Muscle Cells
| Target Protein | Trithis compound Concentration (µM) | Treatment Duration (hours) | % Reduction in Protein Level (Mean) | Reference |
| Ras | 5 | 48 | 31.83% | [1] |
| 10 | 48 | 37.33% | [1] | |
| 20 | 48 | 30.17% | [1] | |
| MEK | 5 | 48 | 20.67% | [1] |
| 10 | 48 | 15.67% | [1] | |
| 20 | 48 | 8.17% | [1] | |
| p-MEK | 5 | 48 | 43.60% | [1] |
| 10 | 48 | 43.80% | [1] | |
| 20 | 48 | 58.40% | [1] | |
| p-ERK | 5 | 48 | 44.80% | [1] |
| 10 | 48 | 52.20% | [1] | |
| 20 | 48 | 64.20% | [1] | |
| MMP-2 | 5 | 48 | 21.00% | [1] |
| 10 | 48 | 18.40% | [1] | |
| 20 | 48 | 12.00% | [1] |
Table 2: Effects of Trithis compound on Cell Viability and Apoptosis in Endothelial Cells
| Treatment | Cell Viability (% of Control) | Apoptosis (%) | Reference |
| Oxidized LDL | Not specified | 23% | [3] |
| Oxidized LDL + Trithis compound | 78% | 19% | [3] |
| Oxidized LDL + Triolein | 90% | 16% | [3] |
| Oxidized LDL + Tristearin | 55% | 34% | [3] |
Experimental Protocols
Protocol 1: Preparation of Trithis compound for Cell Culture
Objective: To prepare trithis compound for administration to cultured cells. Due to its hydrophobic nature, trithis compound must be dissolved in a suitable solvent or complexed with a carrier molecule like bovine serum albumin (BSA).
Method A: Solubilization with Tween 80
This method is suitable for short-term experiments where the effects of the solvent have been controlled for.
-
Materials:
-
Trithis compound
-
Tween 80
-
Phosphate Buffered Saline (PBS), sterile
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a stock solution of trithis compound by dissolving it in 0.8% (v/v) Tween 80 in PBS.[1]
-
Gently vortex or sonicate to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[1]
-
Dilute the stock solution to the desired final concentrations using a cell culture medium.[1]
-
Method B: Complexation with Bovine Serum Albumin (BSA)
This is a widely used method that mimics the physiological transport of lipids.
-
Materials:
-
Trithis compound
-
Ethanol (100%, sterile)
-
Fatty acid-free BSA
-
Sterile PBS
-
Water bath at 37°C
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Prepare a 10% BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Gently rotate to dissolve and avoid foaming. Sterile filter the solution through a 0.22 µm filter.
-
Prepare a 100 mM Trithis compound stock solution: Dissolve trithis compound in 100% ethanol. Briefly warm the solution at 37°C to aid dissolution.[4]
-
Complex Trithis compound with BSA: In a sterile conical tube, warm the 10% BSA solution to 37°C. While gently vortexing the BSA solution, slowly add the 100 mM trithis compound-ethanol stock solution to achieve the desired final concentration.[4]
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional gentle swirling to allow for complex formation.[4]
-
Prepare working solutions: Dilute the trithis compound-BSA complex in serum-free cell culture medium to the desired final concentrations for treating the cells.[4]
-
Protocol 2: In Vitro Wound Healing (Scratch) Assay
Objective: To assess the effect of trithis compound on cell migration.
-
Cell Line: A7r5 (vascular smooth muscle cells)[1]
-
Materials:
-
A7r5 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trithis compound solution (prepared as in Protocol 1)
-
PDGF-BB (Platelet-Derived Growth Factor-BB)
-
6-well plates
-
Sterile 200 µL pipette tip
-
-
Procedure:
-
Seed A7r5 cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a fresh medium containing 30 ng/mL PDGF-BB to stimulate migration.[1]
-
Treat the cells with various concentrations of trithis compound (e.g., 5, 10, 20 µM).[1] Include a vehicle control.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the scratch at different time points (e.g., 0, 24, 48, 72 hours) using an inverted microscope.[1]
-
Measure the width of the scratch at multiple points for each condition and time point to quantify cell migration.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of trithis compound on the expression levels of specific proteins in a signaling pathway.
-
Cell Line: A7r5 cells
-
Materials:
-
A7r5 cells seeded in 10-cm culture dishes
-
PDGF-BB (30 ng/mL)
-
Trithis compound (5, 10, 20 µM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Ras, MEK, p-MEK, ERK, p-ERK, MMP-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Seed 5 x 10^6 A7r5 cells in a 10-cm culture dish.[1]
-
Treat the cells with 30 ng/mL PDGF-BB and trithis compound (5, 10, 20 µM) for 48 hours.[1]
-
Harvest the cells by washing with cold PBS and then lyse them with lysis buffer.[1]
-
Determine the protein concentration of the cell lysates using a BCA assay kit.[1]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system and quantify the band intensities using densitometry software.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The in vitro antioxidant activity of trithis compound and other lipid-related natural substances as measured by enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triolein and trithis compound ameliorate oxidized low-density lipoprotein-induced oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Analysis and Quantification of Trilinolein
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis and quantification of trilinolein (B126924) using High-Performance Liquid Chromatography (HPLC). Trithis compound, a triglyceride derived from the esterification of glycerol (B35011) with three units of linoleic acid, is a significant component of various vegetable oils and plays a role in nutrition and pharmacology. Accurate and precise quantification of trithis compound is crucial for quality control, formulation development, and metabolic studies.
Introduction to HPLC Methods for Trithis compound Analysis
The analysis of triglycerides like trithis compound by HPLC is challenging due to their lack of a strong UV-absorbing chromophore.[1] Consequently, various detection methods have been employed, each with its advantages and limitations. Reversed-phase HPLC (RP-HPLC) is the most common separation technique, typically utilizing a C18 column.[2] The retention of triglycerides in RP-HPLC is influenced by their equivalent carbon number (ECN), which is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds.[3]
This guide covers methodologies using the following detectors:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds like trithis compound.[4][5] It provides a stable baseline during gradient elution.[4]
-
Charged Aerosol Detector (CAD): Another universal detector that offers high sensitivity, a wide dynamic range, and consistent response factors for similar compounds, making it well-suited for the quantification of triglycerides.[6][7]
-
Mass Spectrometry (MS): Provides high selectivity and sensitivity, and can offer structural information for unequivocal identification of trithis compound and other lipids.[8]
-
Refractive Index (RI) Detector: A universal detector, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, which can limit its application for complex samples.[9]
-
Ultraviolet (UV) Detector: While trithis compound lacks a strong chromophore, it can be detected at low wavelengths (around 205 nm) due to the ester carbonyl group. However, this method is susceptible to baseline drift with gradient elution.[10]
Quantitative Data Summary
The following tables summarize the quantitative performance of different HPLC methods for trithis compound analysis. Please note that specific values can vary depending on the instrument, column, and exact experimental conditions.
Table 1: HPLC Method Parameters for Trithis compound Analysis
| Parameter | HPLC-ELSD | HPLC-CAD | HPLC-MS | HPLC-RI | HPLC-UV |
| Column | C18, e.g., 150 x 3.0 mm, 3 µm[5] | C18 or C30[6] | C18[8] | C18[3] | C18[10] |
| Mobile Phase | Acetonitrile (B52724)/Dichloromethane (B109758) gradient[5] | Acetonitrile/Isopropanol gradient[10] | Acetonitrile/Water with modifiers[8] | Isocratic Acetone/Acetonitrile[9] | Acetonitrile/2-Propanol gradient[10] |
| Flow Rate | ~0.72 mL/min[5] | ~1.0 mL/min | ~0.5 - 1.0 mL/min | ~1.0 mL/min[9] | ~1.0 mL/min[10] |
| Detector | ELSD (Nebulizer Temp: 45°C, Gas Flow: 1.2 L/min)[5] | CAD | MS (e.g., APCI) | RI | UV (205 nm)[10] |
| Injection Vol. | 10-20 µL | 10-20 µL | 5-20 µL | 10 µL[9] | 10-20 µL |
Table 2: Quantitative Performance Data for Trithis compound Analysis
| Parameter | HPLC-ELSD | HPLC-CAD | HPLC-MS | HPLC-RI | HPLC-UV |
| Linearity Range | Typically non-linear, often requires polynomial or log-log calibration[11] | 50 to 10,000 ng on-column[6] | Wide linear range, method-dependent | Limited dynamic range | Method-dependent |
| LOD | Low ng range[7] | Low ng range[12] | pg to low ng range | µg range | ng to µg range |
| LOQ | Low ng range | Low ng range[12] | pg to low ng range | µg range | ng to µg range |
| Precision (%RSD) | < 5% | < 5%[13] | < 15% | < 10%[1] | < 10% |
| Accuracy (% Recovery) | 85-115% | 92.7-100.5%[13] | 85-115% | 92-106%[1] | 90-110% |
Note: The quantitative data for ELSD, MS, RI, and UV are general performance characteristics for lipid analysis as specific validated data for trithis compound was not consistently available across all literature. The performance of these detectors is highly dependent on the specific method and instrumentation.
Experimental Protocols
Sample Preparation Protocol (for Oils and Fats)
This protocol describes the simple dilution of oil or fat samples for HPLC analysis.
Materials:
-
Sample of oil or fat containing trithis compound
-
HPLC-grade solvent (e.g., acetone, isopropanol, or a mixture of acetonitrile/dichloromethane)
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Syringe filters (0.45 µm PTFE)
-
HPLC vials
Procedure:
-
Accurately weigh approximately 100 mg of the oil or fat sample into a 10 mL volumetric flask.
-
Add the diluent solvent to the flask to dissolve the sample. A common solvent is acetone.[14]
-
Vortex the mixture until the sample is completely dissolved.
-
Bring the solution to the final volume with the diluent and mix thoroughly. This results in a stock solution of approximately 10 mg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the calibration curve for the specific HPLC method being used. For example, a 1 mg/mL working solution can be prepared.[4]
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
HPLC-ELSD Experimental Protocol
This protocol is a general guideline for the analysis of trithis compound using an HPLC system coupled with an Evaporative Light Scattering Detector.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 150 x 3.0 mm, 3 µm particle size)[5]
Reagents:
-
HPLC-grade acetonitrile (Solvent A)
-
HPLC-grade dichloromethane (Solvent B)[5]
-
Trithis compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as required. For example, use Acetonitrile as Solvent A and Dichloromethane as Solvent B.[5]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition at a constant flow rate (e.g., 0.72 mL/min) until a stable baseline is achieved.[5] The column temperature should be maintained, for instance, at 20°C.[5]
-
ELSD Settings: Set the ELSD parameters. Typical settings are a nebulizer temperature of 45°C and a nitrogen gas flow of 1.2 L/min.[5]
-
Calibration Standards: Prepare a series of trithis compound standard solutions of known concentrations in the diluent solvent.
-
Injection: Inject the prepared standards and samples onto the HPLC system. A typical injection volume is 20 µL.
-
Gradient Elution: Program a suitable gradient to achieve separation. An example gradient could be a linear increase in Solvent B.
-
Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak corresponding to trithis compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Since ELSD response can be non-linear, a polynomial or log-log fit may be necessary.[11] Determine the concentration of trithis compound in the samples from the calibration curve.
Diagrams
Experimental Workflow for HPLC Analysis of Trithis compound
Caption: Workflow for Trithis compound Analysis by HPLC.
This comprehensive guide provides the necessary information for the successful analysis and quantification of trithis compound in various samples. Researchers are encouraged to optimize these methods for their specific applications and instrumentation.
References
- 1. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. jascoinc.com [jascoinc.com]
Application Note: Identification and Quantification of Trilinolein using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trilinolein (B126924) is a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of linoleic acid, an omega-6 polyunsaturated fatty acid. Its accurate identification and quantification are crucial in various fields, including food science, nutrition, and pharmaceutical development, for quality control, stability testing, and metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity and specificity required for the detailed analysis of lipids like trithis compound.[1][2]
This application note provides a comprehensive protocol for the identification and quantification of trithis compound using GC-MS. It covers sample preparation, derivatization, instrument parameters, and data analysis.
Principle of GC-MS for Trithis compound Analysis
Direct analysis of intact triglycerides such as trithis compound by GC-MS is challenging due to their low volatility.[3] Therefore, a common and effective approach involves a derivatization step, specifically transesterification, to convert the non-volatile triglyceride into its more volatile fatty acid methyl esters (FAMEs).[2][3] In the case of trithis compound, this process yields three molecules of linoleic acid methyl ester.
The resulting FAMEs are then introduced into the GC system, where they are separated based on their boiling points and affinity for the stationary phase of the chromatographic column.[1] Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the confident identification and quantification of the original fatty acid.[1]
Experimental Protocols
Lipid Extraction (Modified Folch Method)
This protocol is suitable for extracting lipids from biological samples such as plasma.[3]
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 50 µL of the sample (e.g., plasma).
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform (B151607):methanol solution to the sample.
-
Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 200 µL of a 0.9% NaCl solution to induce the separation of the aqueous and organic phases. Vortex for an additional 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear separation of the layers.
-
Lipid Collection: Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids. Carefully aspirate and discard the upper aqueous layer.[3]
-
Transfer: Using a clean glass Pasteur pipette, transfer the lower chloroform layer containing the lipids to a new glass tube.
-
Solvent Evaporation: Gently evaporate the solvent from the extracted lipids under a stream of nitrogen gas (nitrogen blowdown). This minimizes oxidation and thermal degradation.[1]
Derivatization (Transesterification to FAMEs)
This step converts the extracted triglycerides into their corresponding FAMEs.[2][3]
-
Reagent Addition: To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubation: Securely cap the tube and incubate at 50°C for 2 hours in a heating block or water bath.
-
Neutralization: After incubation, allow the tube to cool to room temperature. Add 1 mL of a 5% (w/v) sodium bicarbonate solution to neutralize the reaction.
-
FAME Extraction: Add 1 mL of n-hexane to the tube, vortex for 1 minute, and then centrifuge at 1,500 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane (B92381) layer, which contains the FAMEs, to a clean GC vial for analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-23 (50% cyanopropyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 230°C at 4°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-500 |
| Solvent Delay | 5 min |
Data Presentation: Quantitative Analysis
The quantification of trithis compound is achieved by measuring the peak area of its derivative, linoleic acid methyl ester, and comparing it to a calibration curve generated from standards of known concentrations. The following table presents representative quantitative data.[2]
| Sample ID | Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) | Recovery (%) |
| Standard 1 | Linoleic Acid Methyl Ester | 15.21 | 1.25E+07 | 10 | - |
| Standard 2 | Linoleic Acid Methyl Ester | 15.21 | 2.48E+07 | 20 | - |
| Standard 3 | Linoleic Acid Methyl Ester | 15.21 | 4.95E+07 | 40 | - |
| Spiked Oil 1 | Linoleic Acid Methyl Ester | 15.22 | 3.10E+07 | 25 | 98 |
| Spiked Oil 2 | Linoleic Acid Methyl Ester | 15.22 | 3.05E+07 | 25 | 96 |
| Spiked Oil 3 | Linoleic Acid Methyl Ester | 15.21 | 3.15E+07 | 25 | 101 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of trithis compound.
GC-MS System Logic
Caption: Logical relationship of GC-MS components.
Conclusion
This application note provides a detailed protocol for the identification and quantification of trithis compound using GC-MS. The conversion of trithis compound to its corresponding fatty acid methyl ester is a robust and reliable method that allows for sensitive and specific analysis. The provided experimental parameters and workflow can be adapted for various research and quality control applications in the pharmaceutical and food industries.
References
Trilinolein as a Standard for Lipidomic Analysis: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of lipidomics, the accurate and precise quantification of lipid species is paramount for understanding complex biological processes, identifying disease biomarkers, and developing novel therapeutic agents. Trilinolein (B126924), a triglyceride (TG) composed of a glycerol (B35011) backbone esterified with three linoleic acid (18:2) molecules, serves as an essential standard for the quantitative analysis of triglycerides in various biological matrices. Its well-defined chemical structure and physical properties make it an ideal internal standard to correct for variations in sample preparation, extraction efficiency, and instrument response in mass spectrometry-based lipidomics workflows.
This document provides detailed application notes and protocols for the utilization of trithis compound as a standard in lipidomic analysis. It includes comprehensive experimental procedures, quantitative data, and visual workflows to guide researchers in achieving reliable and reproducible results.
Properties of Trithis compound
A thorough understanding of the physicochemical properties of trithis compound is crucial for its effective use as a standard.
| Property | Value | Reference |
| Chemical Formula | C₅₇H₉₈O₆ | [1][2] |
| Molecular Weight | 879.38 g/mol | [1][2] |
| Physical State | Liquid | Sigma-Aldrich |
| Purity | ≥98% (TLC) | Sigma-Aldrich |
| Storage | -20°C or lower | Sigma-Aldrich |
Principles of Internal Standardization
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added at a known concentration to both samples and calibration standards. The use of an internal standard is critical in mass spectrometry to compensate for potential sample loss during preparation and for variations in ionization efficiency. An ideal internal standard for a specific analyte should:
-
Be structurally and functionally similar to the analyte.
-
Not be naturally present in the biological sample.
-
Elute close to the analyte of interest in chromatographic separations.
-
Have a unique mass-to-charge ratio (m/z) to be distinguishable from the analyte.
Trithis compound is an excellent internal standard for many triglyceride species as it is not endogenously abundant in most mammalian systems and shares similar extraction and ionization characteristics with other common triglycerides.
Experimental Protocols
Preparation of Trithis compound Internal Standard Stock and Working Solutions
1. Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of high-purity trithis compound (>98%).
-
Dissolve the trithis compound in 10 mL of a 2:1 (v/v) chloroform:methanol solution in a volumetric flask.
-
Store the stock solution in an amber glass vial at -20°C.
2. Working Solution (10 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:100 with the 2:1 (v/v) chloroform:methanol mixture. For example, add 100 µL of the stock solution to 9.9 mL of the solvent mixture.
-
Prepare the working solution fresh on the day of analysis.
Lipid Extraction from Plasma/Serum using a Modified Folch Method
This protocol describes a common method for the extraction of total lipids from plasma or serum samples.
Workflow for Lipid Extraction:
Caption: Workflow for lipid extraction from plasma/serum.
Procedure:
-
To a glass tube, add 50 µL of plasma or serum.
-
Add 10 µL of the 10 µg/mL trithis compound internal standard working solution.
-
Add 1 mL of ice-cold 2:1 (v/v) chloroform:methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
Add 200 µL of 0.9% (w/v) NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent (e.g., 9:1 v/v methanol:chloroform or isopropanol:acetonitrile:water 2:1:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis of Triglycerides
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 15 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
MS/MS Parameters for Trithis compound:
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred acquisition mode due to its high sensitivity and selectivity. Trithis compound, like other triglycerides, readily forms an ammonium adduct ([M+NH₄]⁺) in the presence of ammonium formate in the mobile phase. The primary fragmentation pathway for this precursor ion is the neutral loss of one of the fatty acid chains along with the ammonia (B1221849) adduct.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+NH₄]⁺) | m/z 896.8 |
| Product Ion (Neutral Loss of Linoleic Acid + NH₃) | m/z 598.5 |
| Collision Energy (CE) | 25-35 eV (instrument dependent, requires optimization) |
| Declustering Potential (DP) | 80-100 V (instrument dependent, requires optimization) |
Note: The optimal collision energy and declustering potential should be determined empirically by infusing a standard solution of trithis compound and varying these parameters to achieve the maximum signal intensity for the specified transition.
Data Presentation and Quantification
The concentration of endogenous triglycerides is determined by calculating the ratio of the peak area of the analyte to the peak area of the trithis compound internal standard. A calibration curve is constructed using a series of standards with known concentrations of a representative triglyceride and a fixed concentration of the trithis compound internal standard.
Analyte Quantification Logic:
Caption: Logic for analyte quantification using an internal standard.
Quantitative Performance (Typical Values):
The following table provides typical performance characteristics for the quantitative analysis of triglycerides using a trithis compound internal standard. These values should be established and validated for each specific assay and instrument.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Biological Context: Triglyceride Metabolism
Triglycerides are central to energy metabolism, serving as the primary form of energy storage in adipose tissue. They are synthesized from fatty acids and glycerol, primarily in the liver and adipose tissue, and are transported in the blood within lipoproteins. The quantification of specific triglyceride species is crucial for understanding metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease.
Simplified Triglyceride Metabolism Pathway:
Caption: Simplified overview of triglyceride metabolism.
Conclusion
The use of trithis compound as an internal standard provides a robust and reliable method for the quantitative analysis of triglycerides in lipidomic studies. Its chemical similarity to endogenous triglycerides ensures comparable behavior during sample processing and analysis, thereby minimizing experimental variability and enhancing data accuracy and reproducibility. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to successfully implement trithis compound in their quantitative lipidomics workflows.
References
Application Notes and Protocols for Trilinolein in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of trilinolein (B126924) in food science research. Trithis compound, a triglyceride derived from the esterification of glycerol (B35011) with three units of linoleic acid, is a significant component of many vegetable oils and plays a crucial role in the texture, stability, and nutritional profile of various food products. This document details its applications in emulsion stability, oxidative stability, and crystallization behavior, providing relevant quantitative data and experimental protocols.
Emulsion Formation and Stability
Trithis compound is a key component in the oil phase of many food emulsions, such as dressings, sauces, and beverages. Its physicochemical properties significantly influence the formation and stability of these systems.
Application: Stabilizing Agent in Oil-in-Water Emulsions
Trithis compound can be used to form stable oil-in-water (O/W) emulsions, often in conjunction with emulsifying agents like proteins or polysaccharides. The stability of these emulsions is critical for product shelf-life and sensory attributes.
Quantitative Data:
The stability of an emulsion can be assessed by monitoring changes in droplet size and creaming index over time. While specific data for trithis compound-only emulsions is limited in publicly available literature, the following table illustrates a typical experimental output for an oil-in-water emulsion.
| Time (Days) | Mean Droplet Size (μm) | Creaming Index (%) |
| 0 | 1.2 ± 0.1 | 0 |
| 7 | 1.5 ± 0.2 | 5 ± 1 |
| 14 | 2.1 ± 0.3 | 12 ± 2 |
| 28 | 3.5 ± 0.5 | 25 ± 3 |
Experimental Protocol: Droplet Size and Creaming Index Analysis
Objective: To determine the stability of a trithis compound-based oil-in-water emulsion over time.
Materials:
-
Trithis compound (as the oil phase)
-
Distilled water (as the aqueous phase)
-
Emulsifier (e.g., whey protein isolate, soy lecithin)
-
High-speed homogenizer
-
Laser diffraction particle size analyzer
-
Graduated cylinders
Procedure:
-
Emulsion Preparation:
-
Prepare the aqueous phase by dissolving the chosen emulsifier in distilled water.
-
Heat both the oil (trithis compound) and aqueous phases separately to a specified temperature (e.g., 50°C) to ensure all components are liquid and to facilitate emulsification.
-
Gradually add the oil phase to the aqueous phase while mixing with a high-speed homogenizer at a set speed (e.g., 10,000 rpm) for a specific duration (e.g., 5 minutes).
-
-
Droplet Size Analysis:
-
Immediately after preparation (Day 0), take an aliquot of the emulsion and dilute it with distilled water to the appropriate concentration for the laser diffraction particle size analyzer.
-
Measure the droplet size distribution. Record the mean droplet size (e.g., D[1][2] - volume weighted mean).
-
Repeat the measurement at regular intervals (e.g., every 7 days) for the duration of the study.
-
-
Creaming Index Measurement:
-
Pour a known volume of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Store the cylinder under controlled temperature conditions.
-
At regular intervals, measure the height of the serum layer (creamed layer) at the top of the emulsion.
-
Calculate the creaming index using the formula: Creaming Index (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
-
Workflow for Emulsion Stability Analysis:
Oxidative Stability
Trithis compound, being a polyunsaturated triglyceride, is susceptible to oxidation, which can lead to the development of off-flavors and a decrease in nutritional quality. Understanding and controlling its oxidative stability is crucial in food preservation.
Application: Model Substrate for Oxidation Studies
Due to its defined chemical structure, pure trithis compound is an excellent model substrate for studying lipid oxidation mechanisms and the efficacy of antioxidants.
Quantitative Data:
The oxidative stability of trithis compound can be evaluated by measuring the peroxide value (PV) and the induction period using the Rancimat method.
| Treatment | Peroxide Value (meq O2/kg) after 14 days at 60°C | Rancimat Induction Time (hours) at 110°C |
| Trithis compound (Control) | 150 ± 10 | 2.5 ± 0.2 |
| Trithis compound + 0.02% Antioxidant A | 25 ± 5 | 8.1 ± 0.5 |
| Trithis compound + 0.02% Antioxidant B | 40 ± 7 | 6.7 ± 0.4 |
Experimental Protocol: Peroxide Value Determination
Objective: To quantify the primary oxidation products in trithis compound.
Materials:
-
Trithis compound sample
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) solution (0.01 N)
-
Starch indicator solution (1%)
Procedure:
-
Weigh approximately 5 g of the trithis compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of distilled water and shake vigorously.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.
-
Add 0.5 mL of starch indicator solution. The solution will turn dark blue.
-
Continue the titration, with vigorous shaking, until the blue color disappears completely.
-
Perform a blank titration under the same conditions without the sample.
-
Calculate the peroxide value using the formula: PV (meq O2/kg) = [(S - B) x N x 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Experimental Protocol: Rancimat Method
Objective: To determine the oxidative stability (induction time) of trithis compound.
Materials:
-
Trithis compound sample
-
Rancimat apparatus
-
Reaction vessels
-
Measuring vessels with deionized water
Procedure:
-
Weigh a specified amount of the trithis compound sample (e.g., 3 g) into a clean, dry reaction vessel.
-
Place the reaction vessel into the heating block of the Rancimat, which is set to a specific temperature (e.g., 110°C).
-
Fill a measuring vessel with deionized water and attach it to the apparatus to trap volatile oxidation products.
-
Pass a constant stream of purified air through the sample.
-
The instrument continuously measures the conductivity of the deionized water. A sharp increase in conductivity marks the end of the induction period.
-
The time from the start of the test to this point is recorded as the induction time.
Logical Diagram for Oxidative Stability Assessment:
Crystallization Behavior
The crystallization of lipids is a critical factor that influences the texture, consistency, and appearance of many food products, such as margarine, shortening, and chocolate. Trithis compound, being a liquid at room temperature, can be blended with solid fats to modify their crystallization properties.
Application: Modifier of Fat Crystallization
The addition of trithis compound to a fat blend can alter its crystallization kinetics, polymorphism, and final crystal network structure.
Quantitative Data:
The crystallization and melting behavior of fat blends containing trithis compound can be characterized using Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR).
| Fat Blend | Onset of Crystallization (°C) | Peak of Crystallization (°C) | Solid Fat Content (%) at 20°C |
| 100% Solid Fat | 25.5 ± 0.3 | 22.1 ± 0.2 | 45 ± 2 |
| 80% Solid Fat / 20% Trithis compound | 22.1 ± 0.4 | 18.5 ± 0.3 | 32 ± 1 |
| 60% Solid Fat / 40% Trithis compound | 18.9 ± 0.5 | 14.2 ± 0.4 | 21 ± 1 |
Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the crystallization and melting profiles of a fat blend containing trithis compound.
Materials:
-
Trithis compound
-
Solid fat (e.g., palm stearin, cocoa butter)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
Procedure:
-
Sample Preparation:
-
Prepare fat blends with varying ratios of solid fat to trithis compound.
-
Melt the blends at a temperature above the melting point of the highest melting component (e.g., 80°C) to erase any crystal memory.
-
-
DSC Analysis:
-
Accurately weigh a small amount of the melted sample (5-10 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Crystallization Profile: Cool the sample from the molten state to a low temperature (e.g., -40°C) at a controlled rate (e.g., 5°C/min). The resulting exotherm provides information on the onset and peak crystallization temperatures.
-
Melting Profile: Subsequently, heat the crystallized sample to the molten state at a controlled rate (e.g., 5°C/min). The resulting endotherm provides information on the melting range and peak melting temperature.
-
-
Data Analysis:
-
Analyze the DSC thermograms to determine the onset and peak temperatures for crystallization and melting.
-
The area under the peaks can be integrated to determine the enthalpy of the transitions.
-
Experimental Workflow for DSC Analysis:
Signaling Pathways
Currently, research on the specific signaling pathways of trithis compound within the context of food science is limited. The majority of studies investigating the molecular mechanisms and signaling pathways involving trithis compound are in the biomedical and pharmaceutical fields, focusing on its effects on aspects like cerebral ischemia and vascular smooth muscle cell migration.[3][4] As such, detailed signaling pathway diagrams relevant to food science applications are not available at this time. Future research may elucidate these pathways, particularly in relation to sensory perception and metabolic effects of dietary fats.
References
- 1. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Trithis compound, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative Effects of Sensory Modalities and Importance of Fatty Acid Sensitivity on Fat Perception in a Real Food Model - PMC [pmc.ncbi.nlm.nih.gov]
Trilinolein as a Pharmaceutical Excipient: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilinolein (B126924), a triglyceride derived from the esterification of glycerol (B35011) with three units of linoleic acid, is a valuable excipient in pharmaceutical formulations. As a biocompatible and biodegradable lipid, it offers significant advantages in the development of drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). Its ability to act as a solvent, a carrier in lipid-based formulations, and a modulator of drug absorption makes it a versatile tool for enhancing the bioavailability and therapeutic efficacy of a wide range of drugs.
These application notes provide a comprehensive overview of the use of trithis compound in pharmaceutical formulations, including quantitative data on drug solubility, detailed experimental protocols for the preparation and characterization of trithis compound-based drug delivery systems, and insights into its role in drug absorption pathways.
Data Presentation
Table 1: Solubility of Selected Drugs in Trithis compound and Other Lipids
The solubility of an API in the lipid phase is a critical parameter for the formulation of lipid-based drug delivery systems. While specific solubility data for a wide range of drugs in pure trithis compound is not extensively published, the following table provides representative solubility data for several drugs in various oils and lipid vehicles, offering a comparative perspective for formulation development. Higher solubility in a lipid excipient generally allows for a higher drug load in the formulation.
| Drug | Trithis compound (Expected) | Oleic Acid | Medium Chain Triglycerides (MCT) | Soybean Oil | Reference |
| Progesterone | Moderately Soluble | Soluble | Soluble | Soluble | [1][2][3][4] |
| Ibuprofen (B1674241) | Soluble | Highly Soluble[5] | Soluble | Moderately Soluble[6] | [5][6][7][8][9] |
| Griseofulvin | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble[10] | Sparingly Soluble[6] | [6][10][11][12][13][14] |
| Diazepam | Soluble | Soluble | Soluble | Moderately Soluble | [15][16][17][18][19] |
Note: "Expected" solubility in trithis compound is an estimation based on its chemical structure and the known solubility of the drugs in similar long-chain triglycerides.
Experimental Protocols
Protocol 1: Preparation of a Trithis compound-Based Nanoemulsion using High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion with trithis compound as the oil phase for the encapsulation of a lipophilic drug.
Materials:
-
Trithis compound
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Co-surfactant (e.g., Ethanol, Propylene Glycol)
-
Purified Water
-
High-Pressure Homogenizer
Methodology:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of trithis compound.
-
Dissolve the lipophilic API in the trithis compound at a predetermined concentration. Gentle heating and stirring may be applied to facilitate dissolution.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and co-surfactant and dissolve them in purified water.
-
-
Formation of the Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous high-shear mixing (e.g., using a rotor-stator homogenizer) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 10,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Maintain the temperature of the system as required for the stability of the API and excipients.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Quantify the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).
-
Protocol 2: Formulation of a Trithis compound-Based Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a liquid SEDDS formulation using trithis compound that spontaneously forms a nanoemulsion upon dilution in an aqueous medium.
Materials:
-
Trithis compound (Oil)
-
Lipophilic API
-
Surfactant with high HLB value (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene Glycol)
Methodology:
-
Screening of Excipients:
-
Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of oil (trithis compound), surfactant, and co-surfactant.
-
Visually observe the self-emulsification process by adding a small amount of each formulation to water under gentle agitation.
-
Identify the region in the phase diagram that forms a clear or slightly opalescent nanoemulsion with a small droplet size.
-
-
Preparation of the Optimized SEDDS Formulation:
-
Accurately weigh the selected amounts of trithis compound, surfactant, and co-surfactant based on the optimized ratio from the phase diagram.
-
Dissolve the API in this mixture with continuous stirring until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Measure the time taken for the SEDDS to form a homogenous nanoemulsion upon addition to a specified volume of water with gentle agitation.
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion.
-
Drug Content: Determine the concentration of the API in the SEDDS formulation.
-
Protocol 3: In Vitro Drug Release Study using the Dialysis Bag Method
Objective: To evaluate the in vitro release profile of a drug from a trithis compound-based nanoemulsion.[20][21][22][23][24]
Materials:
-
Trithis compound-based nanoemulsion containing the API
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with or without a surfactant to maintain sink conditions)
-
Shaking water bath or magnetic stirrer
-
Syringes and filters for sampling
Methodology:
-
Preparation of the Dialysis Bag:
-
Cut a piece of the dialysis membrane and soak it in the release medium to hydrate (B1144303) it.
-
Securely tie one end of the dialysis bag.
-
-
Loading the Sample:
-
Accurately pipette a known volume of the trithis compound-based nanoemulsion into the dialysis bag and securely tie the other end.
-
-
Initiating the Release Study:
-
Place the sealed dialysis bag in a beaker containing a known volume of the pre-warmed release medium (37°C).
-
Start the agitation (e.g., 100 rpm) in the shaking water bath or on the magnetic stirrer.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Filter the collected samples and analyze the concentration of the released drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.
-
Protocol 4: Stability Testing of Trithis compound-Based Formulations
Objective: To assess the physical and chemical stability of a trithis compound-based formulation under different storage conditions as per ICH guidelines.[25][26][27][28][29]
Materials:
-
Trithis compound-based formulation stored in the final intended container-closure system.
-
Stability chambers with controlled temperature and humidity.
Methodology:
-
Storage Conditions:
-
Long-term stability: Store the samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated stability: Store the samples at 40°C ± 2°C / 75% RH ± 5% RH.[25]
-
-
Testing Frequency:
-
Parameters to be Evaluated:
-
Physical Appearance: Visual inspection for any changes in color, phase separation, or precipitation.
-
Droplet Size and PDI (for nanoemulsions/SEDDS): Monitor for any significant changes in particle size or size distribution.
-
Zeta Potential (for nanoemulsions/SEDDS): Assess changes in surface charge that could indicate instability.
-
Drug Content (Assay): Quantify the amount of API to check for degradation.
-
Related Substances/Impurities: Monitor for the formation of any degradation products.
-
pH (for aqueous formulations): Measure any changes in the pH of the formulation.
-
-
Data Evaluation:
-
Analyze the data to determine the shelf-life of the formulation and to establish appropriate storage conditions.
-
Signaling Pathways and Mechanisms of Absorption
Trithis compound, as a long-chain triglyceride, can significantly influence the absorption of lipophilic drugs by leveraging the natural pathways of lipid digestion and absorption.
Intestinal Drug Absorption Pathway for Lipid-Based Formulations
Caption: Intestinal absorption of drugs from trithis compound-based formulations.
Mechanism Description:
-
Dispersion and Digestion: In the intestinal lumen, the trithis compound-based formulation disperses into fine emulsion droplets. Pancreatic lipase then hydrolyzes the trithis compound into monoglycerides and free fatty acids.[30][31]
-
Micellar Solubilization: These digestion products, along with the lipophilic drug, are incorporated into mixed micelles with the aid of bile salts. This micellar solubilization enhances the concentration of the drug at the absorptive surface of the enterocytes.
-
Absorption and Re-esterification: The components of the mixed micelles are absorbed by the enterocytes via passive diffusion. Inside the enterocyte, the monoglycerides and fatty acids are re-esterified back into triglycerides.[32]
-
Chylomicron Formation and Lymphatic Transport: The newly synthesized triglycerides, along with the absorbed lipophilic drug, are assembled into chylomicrons. These large lipoprotein particles are then exocytosed from the enterocytes into the lymphatic circulation.[33][34][35][36]
-
Bypassing First-Pass Metabolism: By entering the lymphatic system, the drug bypasses the portal circulation and the liver, thus avoiding first-pass metabolism, which can significantly increase its oral bioavailability. The chylomicrons eventually enter the systemic circulation via the thoracic duct.[37]
-
Inhibition of Efflux Pumps: Some components of lipid-based formulations, including triglycerides and their digestion products, may also inhibit the function of efflux pumps like P-glycoprotein (P-gp) in the enterocyte membrane.[38][39][40][41][42] By reducing the efflux of the drug back into the intestinal lumen, trithis compound-based formulations can further enhance drug absorption.
Experimental Workflow for Formulation and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dujps.com [dujps.com]
- 6. Solubility of Pharmaceutical Ingredients in Natural Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. scilit.com [scilit.com]
- 14. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP- γ-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prediction of benzodiazepines solubility using different cosolvency models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. Dialysis Bag Method: Significance and symbolism [wisdomlib.org]
- 21. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 22. researchgate.net [researchgate.net]
- 23. In vitro release testing methods for vitamin E nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. database.ich.org [database.ich.org]
- 27. ICH Official web site : ICH [ich.org]
- 28. snscourseware.org [snscourseware.org]
- 29. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]
- 30. researchgate.net [researchgate.net]
- 31. Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Intestinal Lipid Absorption and Lipoprotein Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Oral Drug Delivery via Intestinal Lymphatic Transport Utilizing Lipid-Based Lyotropic Liquid Crystals | MDPI [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. Chylomicron Formation and Secretion is Required for Lipid-Stimulated Release of Incretins GLP-1 and GIP - PMC [pmc.ncbi.nlm.nih.gov]
- 37. tandfonline.com [tandfonline.com]
- 38. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Mass spectrometry reveals synergistic effects of nucleotides, lipids, and drugs binding to a multidrug resistance efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Fenofibrate Decreases Hepatic P-Glycoprotein in a Rat Model of Hereditary Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trilinolein Extraction from Safflower Seeds
Introduction
Safflower (Carthamus tinctorius L.) is a valuable oilseed crop, primarily cultivated for the high-quality oil extracted from its seeds. This oil is distinguished by its exceptionally high concentration of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Trilinolein (B126924), the triglyceride form of linoleic acid, is the most abundant component, making safflower oil a prime source for its isolation. Linoleic acid and its derivatives are crucial precursors for various signaling molecules and are of significant interest in nutrition, pharmaceuticals, and drug development for their roles in metabolic and inflammatory pathways.[1][2] This document provides detailed protocols for the extraction of trithis compound-rich oil from safflower seeds, comparative data on different extraction methodologies, and insights into the biological relevance of its constituent fatty acids.
Comparative Analysis of Extraction Methods
The efficiency of oil extraction from safflower seeds and the quality of the resulting oil are highly dependent on the method employed. Key methods include traditional solvent extraction, modern supercritical fluid extraction (SFE), and green techniques like enzyme-assisted aqueous extraction (AEE). A summary of quantitative data from various studies is presented below for easy comparison.
Table 1: Comparison of Safflower Oil Extraction Methods
| Extraction Method | Key Parameters | Oil Yield / Recovery | Linoleic Acid Content | Reference/Notes |
| Soxhlet Extraction | Solvent: Diethyl Ether; Temp: 55°C; Time: 50 min; Particle Size: 1100 µm | 39.5% | High | Diethyl ether was found to be the most effective among tested solvents.[3] |
| Solvent: n-Hexane; Temp: 60°C; Time: 5 hours | ~32.5% | ~56.4% | A standard laboratory method providing a high yield for baseline comparison.[4][5] | |
| Supercritical CO₂ (SFE) | Pressure: 28 MPa; Temp: 50°C; Time: 2 hours; Particle Size: 0.4 mm | 24.4% | 85.6% | Produces high-purity oil with no solvent residue. Yield represents 90.5% of total oil content.[6] |
| Pressure: 28 MPa; Temp: 35°C; Time: 3 hours; Particle Size: 0.35 mm | >90% Recovery | High | Increasing pressure from 22 to 28 MPa nearly doubled the initial extraction rate.[7] | |
| Pressure: 500 bar (50 MPa); Temp: 74°C; Time: 76 min | ~40% | High | Optimized conditions for maximum yield.[4] | |
| Enzyme-Assisted Aqueous (AEE) | Enzyme: Hemicellulase (1%); Temp: 65°C; pH: 4.5; Time: 4 hours | 70.45% Recovery | Not Specified | An eco-friendly method using water as the solvent.[4][5] |
| Enzyme: Celluclast 1.5L; Temp: 48.3°C; pH: 4.84; Particle Size: <0.6 mm | 65% Recovery | Not Specified | Optimized conditions determined via response surface methodology.[8][9] | |
| Cold Pressing | Temp: 25°C; Pressure: 50 MPa; Time: 0.5 hours | 9.26% | High | Low yield but preserves thermolabile compounds like tocopherols.[10] |
| Ultrasound-Assisted (UAE) | Solvent: Diethyl Ether; Varied Time | 24.51% | High | Significantly reduces extraction time compared to classical methods.[11] |
Experimental Protocols
General Seed Preparation (Pre-treatment)
Effective oil extraction begins with proper preparation of the safflower seeds.
-
Cleaning: Remove mechanical impurities such as dust, plant residues, and small particles using laboratory sieves.[3]
-
Dehulling (Optional): Safflower seeds can have a thick hull (up to 50% by weight).[12] Removing the hulls can increase the relative oil content of the material to be processed, improving efficiency.
-
Drying: Dry the cleaned seeds in an oven at a low temperature (e.g., 35-40°C) for several hours to reduce the moisture content to below 8%. This prevents degradation of lipids and other thermolabile compounds.[3]
-
Grinding: Mill the dried seeds to a desired particle size (e.g., 0.3-1.1 mm).[3][6] Reducing the particle size increases the surface area for solvent contact, thereby enhancing extraction efficiency.
Protocol 1: Soxhlet Extraction (Baseline Method)
This classic laboratory method provides high oil recovery and serves as a benchmark for other techniques.
Materials:
-
Ground safflower seeds (10 g)
-
Soxhlet apparatus (extraction chamber, condenser, round-bottom flask)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 10 g of finely ground safflower seed powder and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add 250 mL of n-hexane to the round-bottom flask.
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.
-
Heat the solvent to its boiling point (approx. 69°C for n-hexane). Allow the extraction to proceed for 4-6 hours, ensuring continuous siphoning of the solvent over the sample.[5][11]
-
After extraction is complete, turn off the heat and allow the apparatus to cool.
-
Disassemble the apparatus and transfer the solvent-oil mixture from the flask to a rotary evaporator.
-
Remove the solvent under vacuum at 45°C to obtain the crude safflower oil.[5]
-
Weigh the extracted oil to calculate the yield.
Protocol 2: Supercritical CO₂ (SFE) Extraction
SFE is a green technology that uses non-toxic, non-flammable CO₂ as a solvent, yielding a high-purity product with no solvent residue.[7]
Materials & Equipment:
-
Ground safflower seeds (particle size 0.3-0.5 mm)[6]
-
Supercritical fluid extraction system with an extraction vessel, pumps, heaters, and separator vessels.
-
High-purity CO₂
Procedure:
-
Load a known quantity (e.g., 50 g) of ground safflower seeds into the extraction vessel of the SFE system.[6]
-
Seal the vessel and heat it to the desired extraction temperature (e.g., 50°C).
-
Pressurize the system with CO₂ using a high-pressure pump to the target extraction pressure (e.g., 28 MPa).[6]
-
Maintain a constant flow of supercritical CO₂ through the extraction vessel for a set duration (e.g., 2 hours).
-
Direct the CO₂-oil mixture from the extraction vessel to a series of separator vessels for decompression.
-
The now oil-free CO₂ can be recycled back to the condenser and pump for reuse.
-
Collect the safflower seed oil from the separator vessels and weigh to determine the yield.
Protocol 3: Purification of Trithis compound
For applications requiring high-purity trithis compound, the extracted oil can be further purified. One method involves synthesizing trithis compound from linoleic acid extracted from the oil.[13]
-
Extraction of Linoleic Acid: Isolate linoleic acid from the crude safflower oil using the urea (B33335) adduct method.
-
Enzymatic Esterification: Synthesize trithis compound by reacting the purified linoleic acid with glycerol (B35011). This reaction can be catalyzed by an immobilized lipase, such as Novozym 435.[13]
-
Reaction Conditions: Temperature 100°C, residual pressure 0.9 kPa, enzyme dosage 6%, molar ratio of glycerol to linoleic acid 1:3, and reaction time 8 hours.[13]
-
-
Column Chromatography: Purify the crude trithis compound using silica (B1680970) gel column chromatography to achieve a final purity of over 95%.[13]
Visualized Workflows and Pathways
General Workflow for Safflower Oil Extraction
The following diagram illustrates the general experimental workflow from raw safflower seeds to purified trithis compound.
Linoleic Acid Pro-inflammatory Signaling Pathway
Trithis compound is primarily composed of linoleic acid, which can be metabolized and act as a signaling molecule. In vascular endothelial cells, linoleic acid can induce pro-inflammatory responses, a pathway of interest in cardiometabolic research and drug development.[2]
References
- 1. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ffhdj.com [ffhdj.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. CN100453629C - Method for extracting safflower seed oil with supercritical carbon dioxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of Wei Safflower Seed Oil Using Cold-Pressing and Solvent Extraction [mdpi.com]
- 11. iiste.org [iiste.org]
- 12. andersonintl.com [andersonintl.com]
- 13. Preparation of High-Purity Trithis compound and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Trilinolein in In Vivo Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilinolein (B126924), a triglyceride derived from the esterification of glycerol (B35011) with three units of linoleic acid, serves as a valuable tool for investigating in vivo lipid metabolism. Its defined chemical structure allows for precise tracking and analysis of the absorption, transport, and metabolic fate of dietary fats. These application notes provide an overview of the utility of trithis compound in lipid metabolism research and present detailed protocols for its use in common in vivo experimental models.
Applications of Trithis compound in Lipid Metabolism Research
Trithis compound is instrumental in a variety of in vivo studies aimed at elucidating the complex processes of lipid handling in the body. Key applications include:
-
Oral Fat Tolerance Tests (OFTT): To assess postprandial lipemia and the capacity of the circulatory system to clear triglycerides after a lipid challenge.
-
Lipid Absorption and Transport Studies: Utilizing radiolabeled trithis compound to trace the digestion, enterocyte uptake, chylomicron assembly, and lymphatic transport of dietary fats.
-
Investigation of Lipoprotein Metabolism: To study the impact of a specific triglyceride on the secretion and composition of triglyceride-rich lipoproteins such as very-low-density lipoproteins (VLDL) from the liver.
-
Elucidation of Molecular Mechanisms: To probe the signaling pathways that regulate lipid metabolism, including those governed by key transcription factors like Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Sterol Regulatory Element-Binding Proteins (SREBPs).
Data Presentation
Table 1: Quantitative Parameters for Oral Fat Tolerance Test (OFTT) in Mice
| Parameter | Value | Reference Mouse Strain | Notes |
| Trithis compound Dose | 5 mL/kg body weight | ddY | Can be adjusted based on experimental goals. |
| Vehicle | Soybean Oil or Corn Oil | ddY, C57BL/6N, ICR | Ensure consistency within an experiment. |
| Fasting Period | 12 hours | ddY | A longer fasting period can lead to more pronounced hypertriglyceridemia.[1] |
| Blood Sampling Time Points | 0 (baseline), 30, 60, 120, 180 minutes post-gavage | ddY | Additional time points can be included as needed. |
| Primary Analyte | Plasma Triglycerides (TG) | ddY, C57BL/6N, ICR | |
| Secondary Analytes | Plasma Total Cholesterol (TC), HDL-C, LDL-C, VLDL-C | C57BL/6 |
Table 2: Parameters for Radiolabeled Trithis compound Lipid Absorption Study in Mice
| Parameter | Value | Notes |
| Radiolabel | 14C or 3H | |
| Radiolabeled Trithis compound Dose | 0.5 µCi per mouse | Co-administered with unlabeled lipid carrier. |
| Unlabeled Lipid Carrier | 15 µL olive oil or corn oil | Helps to ensure physiological absorption.[2] |
| Administration Route | Oral Gavage | |
| Pre-treatment (optional) | Poloxamer 407 (30 mg/mouse, intraperitoneal) | Inhibits lipoprotein lipase (B570770) to allow for accumulation of newly secreted triglyceride-rich lipoproteins in plasma.[2] |
| Primary Outcome | Radioactivity in plasma | Measured by liquid scintillation counting.[2] |
| Tissue Distribution Analysis | Radioactivity in intestine, liver, adipose tissue, skeletal muscle | Tissues are harvested at the end of the experiment. |
Experimental Protocols
Protocol 1: Oral Fat Tolerance Test (OFTT) Using Trithis compound in Mice
Objective: To evaluate the postprandial triglyceride response to an oral load of trithis compound.
Materials:
-
Trithis compound
-
Vehicle (e.g., corn oil or soybean oil)
-
Male ddY mice (8-10 weeks old)[1]
-
Oral gavage needles (20-22 gauge, curved)
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Plasma triglyceride assay kit
-
Microplate reader
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 12 hours overnight with free access to water.[1]
-
Baseline Blood Sample (Time 0): Collect a small volume of blood (e.g., 20-30 µL) from the tail vein into a microcentrifuge tube containing anticoagulant. This will serve as the baseline measurement.
-
Preparation of Trithis compound Emulsion: Prepare a homogenous emulsion of trithis compound in the chosen vehicle. A common concentration is a 20% (v/v) solution. Ensure the emulsion is well-mixed immediately before each gavage.
-
Oral Gavage: Administer the trithis compound emulsion to the mice via oral gavage at a dose of 5 mL/kg body weight.[3] For a 25g mouse, this would be 125 µL.
-
Post-Gavage Blood Sampling: Collect blood samples at 30, 60, 120, and 180 minutes post-gavage using the same method as the baseline collection.
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the plasma triglyceride concentration over time for each group. The Area Under the Curve (AUC) can also be calculated to represent the total triglyceride exposure over the time course.[1]
Protocol 2: In Vivo Lipid Absorption Study Using 14C-Trithis compound
Objective: To trace the absorption and initial transport of orally administered trithis compound.
Materials:
-
[14C]-Trithis compound (or other suitable radiolabel)
-
Unlabeled trithis compound or olive oil/corn oil as a carrier
-
Male C57BL/6 mice (8-10 weeks old)
-
Poloxamer 407 (optional)
-
Oral gavage needles
-
Liquid scintillation counter and scintillation fluid
-
Tubes for blood and tissue collection
Procedure:
-
Animal Preparation: Fast mice overnight (12-16 hours) with free access to water.
-
Lipoprotein Lipase Inhibition (Optional): One hour prior to the lipid gavage, inject mice intraperitoneally with Poloxamer 407 (30 mg/mouse in sterile saline). This will prevent the rapid clearance of newly secreted, radiolabeled chylomicrons from the plasma.[2]
-
Preparation of Radiolabeled Lipid Dose: Prepare the gavage solution by mixing 0.5 µCi of [14C]-trithis compound with a small amount of unlabeled lipid carrier (e.g., 15 µL of olive oil).[2] This ensures that the radiolabeled lipid is a tracer dose and is absorbed via the normal physiological pathways.
-
Oral Gavage: Administer the radiolabeled lipid mixture to the mice via oral gavage.
-
Plasma Collection: At a predetermined time point (e.g., 2 hours post-gavage), collect blood via cardiac puncture into tubes containing an anticoagulant.[2]
-
Plasma Radioactivity Measurement: Add a known volume of plasma to a scintillation vial containing scintillation fluid and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) will be proportional to the amount of absorbed [14C]-trithis compound that has appeared in the circulation.
-
Tissue Distribution (Optional): After blood collection, perfuse the animals with saline to remove blood from the organs. Harvest tissues of interest (e.g., small intestine, liver, white adipose tissue, skeletal muscle), weigh them, and homogenize. An aliquot of the homogenate can then be used for scintillation counting to determine the tissue distribution of the absorbed radiolabel.
Visualization of Pathways and Workflows
Signaling Pathway of Lipid Metabolism Regulation
Caption: Key pathways in trithis compound metabolism and its regulation.
Experimental Workflow for In Vivo Trithis compound Studies
Caption: Workflow for an Oral Fat Tolerance Test with trithis compound.
References
- 1. [14C]-triolein absorption: a useful test in the diagnosis of malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Absorption Defects in Intestine-specific Microsomal Triglyceride Transfer Protein and ATP-binding Cassette Transporter A1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trilinolein in the Development of Structured Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured lipids (SLs) are triacylglycerols that have been modified enzymatically or chemically to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone. This targeted modification allows for the creation of lipids with specific functional, nutritional, or therapeutic properties. Trilinolein (B126924), a triglyceride composed of three linoleic acid moieties, serves as an excellent starting material for the synthesis of novel structured lipids. The presence of the essential fatty acid, linoleic acid, at the sn-2 position is of particular interest for nutritional and drug delivery applications, as fatty acids at this position are more readily absorbed in the small intestine.
This document provides detailed application notes and protocols for the synthesis, purification, and analysis of trithis compound-based structured lipids. It also explores their potential applications in nutraceuticals and as lipid-based drug delivery systems.
I. Enzymatic Synthesis of Structured Lipids from Trithis compound
Enzymatic interesterification is the preferred method for synthesizing structured lipids due to its specificity, mild reaction conditions, and reduced byproduct formation compared to chemical methods. Lipases are commonly employed as biocatalysts for these reactions.
A. Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the enzymatic synthesis of structured lipids using trithis compound as a substrate, as reported in various studies.
Table 1: Enzymatic Interesterification of Trithis compound with Caprylic and Stearic Acids.[1][2]
| Parameter | Optimal Condition | Result |
| Enzyme | Lipozyme IM60 (immobilized Rhizomucor miehei lipase) | - |
| Substrates | Trithis compound, Caprylic Acid, Stearic Acid | - |
| Substrate Mole Ratio | 1:4:4 (Trithis compound:Caprylic Acid:Stearic Acid) | Maximal incorporation of caprylic and stearic acids |
| Enzyme Load | 10% (w/w of total substrates) | - |
| Water Content | 1% (w/w of total substrates) | - |
| Temperature | 55°C | - |
| Reaction Time | 32 hours | Equilibrium reached |
| Maximal Incorporation | Caprylic Acid: 23.73 mol%Stearic Acid: 62.46 mol% | - |
Table 2: Enzymatic Interesterification of Trithis compound with Tricaproin.[3][4]
| Parameter | Condition | Product Yield |
| Enzyme | Lipozyme IM 60 (Rhizomucor miehei lipase) | - |
| Substrates | Trithis compound, Tricaproin | - |
| Substrate Mole Ratio | 1:2 (Trithis compound:Tricaproin) | - |
| Temperature | 45°C | Dicaproylthis compound (C33): 53.5 mol%Monocaproyldithis compound (C45): 22.2% |
| Solvent | Hexane (B92381) | - |
| Enzyme | Novozym 435 (Candida antarctica lipase (B570770) B) | - |
| Substrates | Trithis compound, Tricaproin | - |
| Substrate Mole Ratio | 1:2 (Trithis compound:Tricaproin) | - |
| Temperature | 55°C | Dicaproylthis compound (C33): 41%Monocaproyldithis compound (C45): 18% |
| Solvent | Hexane | - |
B. Experimental Protocols
Protocol 1: Synthesis of Structured Lipids via Enzymatic Interesterification
This protocol is a generalized procedure based on common methodologies for the synthesis of structured lipids from trithis compound.
Materials:
-
Trithis compound (high purity)
-
Acyl donors (e.g., caprylic acid, capric acid, stearic acid, or tricaproin)
-
Immobilized lipase (e.g., Lipozyme IM60 or Novozym 435)
-
Solvent (e.g., hexane, or solvent-free system)
-
Orbital shaking water bath or incubator
-
Glass reaction vessel with stopper
-
Argon or nitrogen gas
Procedure:
-
Substrate Preparation: Accurately weigh trithis compound and the acyl donor in the desired molar ratio (e.g., 1:2 or 1:4:4) and add them to the glass reaction vessel.
-
Solvent Addition (Optional): If a solvent is used, add the appropriate volume (e.g., 3 mL of hexane for a small-scale reaction) to dissolve the substrates.[3] For a solvent-free system, gently heat the mixture to ensure homogeneity.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 5% and 10% of the total weight of the substrates.[1][5]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) to minimize oxidation, especially when working with unsaturated fatty acids.
-
Incubation: Securely stopper the vessel and place it in an orbital shaking water bath set to the desired temperature (e.g., 45-55°C).[3][4] Incubate for the specified reaction time (e.g., 24-48 hours), with continuous agitation to ensure proper mixing.
-
Reaction Termination: After the incubation period, terminate the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Solvent Removal: If a solvent was used, evaporate it under a stream of nitrogen or using a rotary evaporator. The resulting mixture contains the structured lipids, unreacted substrates, and byproducts.
Protocol 2: Purification of Structured Lipids
Purification is essential to isolate the desired structured lipids from the reaction mixture.
Materials:
-
Crude structured lipid mixture
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, diethyl ether, acetone)
-
Glass chromatography column
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Column Preparation: Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the chromatography column. Allow the silica to settle and equilibrate the column with hexane.
-
Sample Loading: Dissolve the crude structured lipid mixture in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent gradient. A typical gradient might start with pure hexane to elute nonpolar compounds, followed by increasing concentrations of a more polar solvent like diethyl ether or acetone (B3395972) to elute the structured lipids.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v). Visualize the spots using iodine vapor or a suitable stain.
-
Pooling and Evaporation: Pool the fractions containing the purified structured lipids and remove the solvent using a rotary evaporator to obtain the final product.
II. Analytical Characterization of Structured Lipids
The composition and structure of the synthesized lipids must be thoroughly characterized.
Protocol 3: Analysis of Fatty Acid Composition by Gas Chromatography (GC)
Procedure:
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): Convert the structured lipids into FAMEs by reacting them with methanolic HCl or BF3-methanol.
-
GC Analysis: Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).
-
Quantification: Identify and quantify the individual fatty acids by comparing their retention times and peak areas with those of known standards.
Protocol 4: Analysis of Triacylglycerol Profile by High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Sample Preparation: Dissolve the purified structured lipids in a suitable solvent (e.g., acetone or isopropanol).
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a reverse-phase C18 column and an evaporative light scattering detector (ELSD) or a refractive index (RI) detector.[3][6]
-
Elution: Use a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and isopropanol (B130326) to separate the different triacylglycerol species.
-
Identification and Quantification: Identify the structured lipid species by comparing their retention times with standards. Quantification can be performed using a calibration curve.
III. Applications in Drug Development and Nutraceuticals
Structured lipids derived from trithis compound have significant potential in both the nutraceutical and pharmaceutical industries.
A. Nutraceutical Applications
The incorporation of medium-chain fatty acids (MCFAs) into the sn-1 and sn-3 positions of trithis compound results in MLM-type (Medium-Long-Medium) structured lipids. These lipids offer unique nutritional benefits:
-
Rapid Energy Source: MCFAs are directly absorbed into the portal vein and are rapidly metabolized by the liver for energy.[7]
-
Improved Absorption of Essential Fatty Acids: The presence of linoleic acid at the sn-2 position ensures its efficient absorption as a 2-monoacylglycerol.[4]
-
Potential Health Benefits: Linoleic acid is a precursor to arachidonic acid and is involved in various signaling pathways.[8] Structured lipids containing linoleic acid may play a role in modulating inflammation and improving blood lipid profiles.[9]
B. Drug Delivery Applications
Lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are gaining prominence for their ability to enhance the bioavailability of poorly soluble drugs.[10][11][12] Structured lipids derived from trithis compound can serve as the lipid matrix for these nanoparticles.
-
Enhanced Drug Solubility and Loading: The modified structure of these lipids can create imperfections in the crystal lattice, providing more space to accommodate drug molecules.
-
Controlled Release: The solid matrix of SLNs and NLCs can provide sustained release of the encapsulated drug.
-
Improved Bioavailability: Lipid-based carriers can protect the drug from degradation in the gastrointestinal tract and facilitate its absorption.
Triolein, which is structurally similar to trithis compound, has been shown to enhance the formation of the hexagonal HII phase in lipid membranes, which can facilitate the destabilization of the endosomal membrane and improve the intracellular delivery of genetic material.[2] This suggests that trithis compound-based structured lipids could be valuable components in the design of efficient gene delivery vectors.
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis of structured lipids by transesterification of trithis compound catalyzed by Lipozyme IM60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triolein-based polycation lipid nanocarrier for efficient gene delivery: characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive insights on lipid-based drug delivery systems | CAS [cas.org]
- 11. mdpi.com [mdpi.com]
- 12. The future of lipid-based drug delivery systems | CAS [cas.org]
Troubleshooting & Optimization
Trilinolein Stability and Oxidative Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and oxidative degradation of trilinolein (B126924).
Frequently Asked Questions (FAQs)
Q1: What is trithis compound and why is its stability a concern?
Trithis compound is a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of linoleic acid, an omega-6 polyunsaturated fatty acid. Due to the presence of multiple double bonds in its fatty acid chains, trithis compound is highly susceptible to oxidation. This degradation can lead to the formation of various off-flavor compounds and potentially toxic substances, compromising the quality, safety, and efficacy of products in which it is used.
Q2: What are the primary pathways of trithis compound degradation?
The primary pathway of trithis compound degradation is autoxidation, a free-radical chain reaction involving three main stages:
-
Initiation: Formation of free radicals, often triggered by heat, light, or the presence of metal ions.
-
Propagation: A cascade of reactions where free radicals react with oxygen to form peroxyl radicals, which in turn abstract hydrogen atoms from other trithis compound molecules, creating lipid hydroperoxides and more free radicals.
-
Termination: Combination of free radicals to form non-radical species, ending the chain reaction.
Enzymatic oxidation, catalyzed by enzymes like lipoxygenases, can also contribute to trithis compound degradation.[1][2]
Q3: What are the major products of trithis compound oxidation?
The oxidation of trithis compound yields a complex mixture of products:
-
Primary Oxidation Products: The initial, unstable products are hydroperoxides.[3][4] In trithis compound, this includes monohydroperoxides, bishydroperoxides, and trishydroperoxides.[5]
-
Secondary Oxidation Products: These are formed from the decomposition of hydroperoxides and include a wide range of volatile and non-volatile compounds such as aldehydes, ketones, alcohols, hydrocarbons, and epoxides.[6][7] These compounds are largely responsible for the undesirable flavors and odors associated with lipid oxidation.
Q4: How can I assess the oxidative stability of my trithis compound sample?
Several analytical methods can be used to measure the extent of lipid oxidation. The choice of method depends on whether you want to measure primary or secondary oxidation products.
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).[8][9]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: A common method for quantifying secondary oxidation products, particularly malondialdehyde.[10][11]
-
p-Anisidine Value (p-AV): Determines the amount of aldehydes (secondary oxidation products) in fats and oils.[9]
-
Chromatographic Methods (GC-MS, HPLC): Used to separate and identify specific volatile and non-volatile oxidation products.[11][12]
Troubleshooting Guides
Issue 1: My trithis compound sample has developed an off-odor and/or changed color.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | This is the most likely cause. The off-odors are due to the formation of volatile secondary oxidation products. Color changes can also occur as a result of oxidation. To confirm, perform a peroxide value or TBARS assay. To prevent this, store trithis compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures (-20°C is recommended for long-term storage). |
| Contamination | The sample may be contaminated with pro-oxidants such as metal ions (e.g., iron, copper). Use high-purity solvents and glassware. Consider using a chelating agent like EDTA to sequester metal ions. |
Issue 2: I am observing unexpected peaks in my HPLC or GC analysis of trithis compound.
| Possible Cause | Troubleshooting Steps |
| Oxidation Products | The unexpected peaks are likely various oxidation products of trithis compound, such as hydroperoxides, aldehydes, ketones, and epoxides.[1][6] The complexity of the chromatogram will increase with the extent of oxidation. |
| Isomerization | High temperatures can cause the cis double bonds in the linoleic acid chains to isomerize to trans isomers.[13][14][15] These isomers may have different retention times compared to the original cis form. |
| Sample Preparation Artifacts | The analytical procedure itself might be inducing oxidation. Ensure that sample preparation is conducted under conditions that minimize exposure to oxygen, light, and high temperatures. Use degassed solvents. |
Issue 3: My experimental results using trithis compound are inconsistent.
| Possible Cause | Troubleshooting Steps |
| Variable Sample Quality | The oxidative state of your trithis compound can vary between batches or even within the same batch over time. This will affect its physical and chemical properties. It is crucial to assess the quality of each new batch of trithis compound before use by measuring its peroxide value or another indicator of oxidation. |
| Inadequate Storage | Improper storage conditions can lead to progressive oxidation of the sample, resulting in changing properties over time. Always store trithis compound under an inert atmosphere, protected from light, and at low temperatures. |
Quantitative Data Summary
Table 1: Oxidative Stability of Trithis compound Compared to Other Triacylglycerides
| Triacylglyceride | Relative Oxidative Stability | Reference |
| Tristearin (18:0) | Most Stable | [16] |
| Triolein (18:1) | Moderately Stable | [17][18] |
| Trithis compound (18:2) | Least Stable | [17][18] |
Note: Stability decreases with an increasing number of double bonds.
Table 2: Effect of Antioxidants on Trithis compound Stability
| Antioxidant(s) | Concentration | Effect on Oxidative Stability | Reference |
| Butylated Hydroxyanisole (BHA) & Butylated Hydroxytoluene (BHT) | 0.01% each | Significant increase in stability | [17][18] |
| α-Tocopherol (Vitamin E) | Not specified | Can act as an antioxidant | [19] |
| Ascorbic Acid (Vitamin C) | Not specified | Can act as an antioxidant | [17] |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method measures the amount of hydroperoxides, the primary products of lipid oxidation.
Materials:
-
Trithis compound sample
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Distilled water
-
0.1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
Procedure:
-
Weigh approximately 5 g of the trithis compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of distilled water.
-
Titrate the liberated iodine with 0.1 M sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.
-
Add 0.5 mL of starch indicator solution. The solution will turn dark blue.
-
Continue the titration until the blue color disappears completely.
-
Perform a blank titration under the same conditions without the trithis compound sample.
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
Visualizations
Caption: Autoxidation pathway of trithis compound.
Caption: Troubleshooting inconsistent results with trithis compound.
References
- 1. Degradation of trithis compound by laccase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Machinery of Lipid Droplet Degradation and Turnover in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights regarding the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Secondary products of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of isomerization and oxidation in heated trithis compound by DFT method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The in vitro antioxidant activity of trithis compound and other lipid-related natural substances as measured by enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of antioxidants on oxidative stability of edible fats and oils: thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 19. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Trilinolein from Oil Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of trilinolein (B126924) from complex oil mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My trithis compound yield is very low after initial solvent extraction. What are the likely causes and how can I improve it?
A1: Low yield during initial extraction can stem from several factors:
-
Incomplete Extraction: The solvent system may not be optimal for selectively dissolving trithis compound while leaving other components behind. The choice of solvent is critical; trithis compound is soluble in nonpolar organic solvents.
-
Co-precipitation with Saturated Fats: If the source oil has a high content of saturated triglycerides, these can precipitate out of the solvent at lower temperatures, potentially trapping trithis compound.
-
Emulsion Formation: The presence of phospholipids (B1166683) and other amphipathic molecules can lead to the formation of stable emulsions, making phase separation difficult and reducing the recovery of the organic phase containing trithis compound.
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different nonpolar solvents or mixtures (e.g., hexane (B92381), acetone (B3395972), or a combination) to improve the selective solubility of trithis compound.
-
Temperature Control: Perform the extraction at a controlled temperature. A slight increase in temperature might improve solubility, but be cautious of increasing the solubility of undesirable saturated fats.
-
Break Emulsions: If an emulsion forms, try adding a small amount of a saturated salt solution (brine) or a different solvent to disrupt the emulsion. Centrifugation can also aid in phase separation.
-
Pre-treatment of Oil: Consider a pre-treatment step like degumming to remove phospholipids before solvent extraction.
Q2: My purified trithis compound is contaminated with other triglycerides (e.g., triolein, tripalmitin). How can I improve the purity?
A2: The co-purification of other triglycerides is a common challenge due to their similar chemical structures.
Troubleshooting Steps:
-
Low-Temperature Crystallization: This technique separates triglycerides based on their melting points. Saturated triglycerides (like tripalmitin) have higher melting points and will crystallize out of a solvent at a lower temperature than unsaturated triglycerides like trithis compound. Dissolve the oil mixture in a suitable solvent (e.g., acetone) and gradually lower the temperature. The saturated fats will precipitate and can be removed by filtration.
-
Urea (B33335) Complex Fractionation: This method is effective for separating fatty acids based on their degree of unsaturation. While typically used for free fatty acids, the principle can be adapted. Saturated and monounsaturated fatty acid portions of triglycerides are more likely to form inclusion complexes with urea than polyunsaturated ones.
-
Chromatographic Methods: For high-purity trithis compound, chromatographic techniques are often necessary.
-
Silica (B1680970) Gel Column Chromatography: This can separate triglycerides to some extent based on polarity. A nonpolar mobile phase is typically used.
-
Silver Ion Chromatography (Ag-HPLC): This is a powerful technique for separating lipids based on the number and geometry of double bonds. The silver ions interact with the double bonds, allowing for the separation of trithis compound from less unsaturated triglycerides like triolein.
-
Q3: I am having trouble with the crystallization of trithis compound. It either doesn't crystallize or forms very small crystals.
A3: Crystallization is influenced by several factors including solvent, temperature, and the presence of impurities.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is crucial. Acetone is commonly used for the crystallization of triglycerides.
-
Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals. A slow, controlled cooling rate allows for the growth of larger, purer crystals.
-
Concentration: The concentration of the oil in the solvent is important. If the solution is too dilute, crystallization may not occur. If it is too concentrated, it may precipitate too quickly.
-
Seeding: Adding a small crystal of pure trithis compound (a seed crystal) can help to initiate crystallization.
-
Purity of the Starting Material: Impurities can inhibit crystallization. Ensure your pre-purification steps have been effective.
Q4: My trithis compound appears to be degrading during purification. What could be the cause and how can I prevent it?
A4: Trithis compound is a polyunsaturated triglyceride and is therefore susceptible to oxidation, especially when exposed to heat, light, and oxygen.
Troubleshooting Steps:
-
Use Antioxidants: Add an antioxidant like BHT (butylated hydroxytoluene) or Vitamin E to your solvents to prevent oxidation during the purification process.
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Low Temperature: Keep the temperature as low as possible during all steps, especially during solvent evaporation.
-
Light Protection: Protect your samples from light by using amber glass containers or by wrapping containers in aluminum foil.
-
Storage: Store the purified trithis compound under an inert atmosphere at a low temperature (e.g., -20°C).[1]
Quantitative Data Summary
The following table summarizes key quantitative data from a study on the preparation of high-purity trithis compound.[2][3]
| Parameter | Value | Reference |
| Enzymatic Esterification Synthesis | ||
| Reaction Temperature | 100°C | [2][3] |
| Residual Pressure | 0.9 kPa | [2][3] |
| Enzyme Dosage (Novozym 435) | 6% | [2][3] |
| Molar Ratio (Glycerol to Linoleic Acid) | 1:3 | [2][3] |
| Reaction Time | 8 hours | [2][3] |
| Purification by Column Chromatography | ||
| Final Purity of Trithis compound | 95.43 ± 0.97% | [2][3] |
Experimental Protocols
Protocol 1: Purification of Trithis compound by Low-Temperature Fractional Crystallization
This protocol is designed to enrich trithis compound by removing more saturated triglycerides.
-
Dissolution: Dissolve the crude oil mixture in acetone. A common starting ratio is 1:10 (w/v) oil to solvent.
-
Initial Cooling (Removal of Saturated Fats): Slowly cool the solution to a temperature where the more saturated triglycerides will precipitate. This temperature will depend on the specific composition of the oil but can be in the range of 0°C to -20°C. Hold at this temperature for several hours to allow for complete crystallization.
-
Filtration 1: Filter the cold solution to remove the precipitated saturated fats. The filtrate will be enriched in unsaturated triglycerides, including trithis compound.
-
Further Cooling (Crystallization of Trithis compound): Further cool the filtrate to a lower temperature (e.g., -40°C to -70°C) to induce the crystallization of trithis compound.
-
Filtration 2: Filter the solution at the low temperature to collect the trithis compound crystals.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining impurities.
-
Drying: Dry the purified trithis compound crystals under a vacuum to remove the solvent.
Protocol 2: Purification of Trithis compound by Silica Gel Column Chromatography
This protocol is for further purification of a trithis compound-enriched fraction.
-
Column Packing: Pack a glass column with silica gel 60 suspended in a nonpolar solvent like hexane.
-
Sample Loading: Dissolve the trithis compound-enriched fraction in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a nonpolar mobile phase, such as a mixture of hexane and diethyl ether. The composition of the mobile phase may need to be optimized. A gradient elution, with an increasing proportion of the more polar solvent, can be effective.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the fractions for the presence and purity of trithis compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Pooling and Evaporation: Pool the fractions containing pure trithis compound and evaporate the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of trithis compound from a crude oil mixture.
Caption: Troubleshooting logic for common issues in trithis compound purification.
References
- 1. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols-2001 to 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Esterification for Trilinolein Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic synthesis of trilinolein (B126924).
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic esterification for trithis compound synthesis, providing potential causes and solutions in a question-and-answer format.
Question: Why is my trithis compound yield unexpectedly low?
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The efficiency of enzymatic esterification is highly sensitive to reaction parameters. Verify that the temperature, pressure, enzyme dosage, and substrate molar ratio are within the optimal ranges. For instance, studies using Novozym 435 have identified optimal conditions as a reaction temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, and a glycerol (B35011) to linoleic acid molar ratio of 1:3.[1]
-
Enzyme Deactivation: The lipase (B570770) may have lost activity. This can be due to improper storage, repeated use, or exposure to inhibitors. Consider using a fresh batch of enzyme or an enzyme known for high stability, such as an immobilized lipase like Novozym 435, which has shown good reusability.[2]
-
Presence of Excess Water: While a minimal amount of water is necessary for lipase activity, excess water can shift the reaction equilibrium towards hydrolysis, reducing the esterification yield.[2][3] Consider adding molecular sieves to the reaction mixture to remove excess water.[2]
-
Incomplete Reaction: The reaction may not have reached completion. An optimal reaction time for trithis compound synthesis has been reported to be around 8 hours.[1] Monitor the reaction progress over time to ensure it has reached equilibrium.
-
Acyl Migration: In the case of using 1,3-specific lipases, the desired triacylglycerol is formed after acyl migration. The rate of this isomerization can be influenced by the concentration of oleic acid.[4]
Question: Why is the reaction rate slower than expected?
Potential Causes and Solutions:
-
Insufficient Mixing: Inadequate agitation can lead to poor diffusion of substrates to the enzyme's active site, especially when using immobilized enzymes. Ensure the reaction mixture is stirred at an appropriate speed, for example, 200 rpm has been used in similar syntheses.[2]
-
Low Reaction Temperature: While higher temperatures can risk enzyme denaturation, a temperature that is too low will result in a slower reaction rate. The optimal temperature needs to be determined for the specific lipase being used; for example, 55°C was found to be optimal for Novozyme 435 and Lipozyme IM60 in a similar system.[5]
-
Substrate Inhibition: High concentrations of either glycerol or fatty acids can sometimes inhibit the enzyme. While a molar excess of the fatty acid is often used to drive the reaction forward, an excessively high ratio may be detrimental.
Question: How can I minimize the formation of byproducts like mono- and diglycerides?
Potential Causes and Solutions:
-
Incomplete Esterification: The presence of mono- and diglycerides is often indicative of an incomplete reaction. Extending the reaction time can promote the conversion of these intermediates to the desired triglyceride product.
-
Sub-optimal Substrate Ratio: An inappropriate molar ratio of glycerol to linoleic acid can lead to the accumulation of partial glycerides. A 1:3 molar ratio is stoichiometrically required and has been shown to be effective.[1]
-
Enzyme Specificity: The choice of lipase can influence the product distribution. Some lipases may have a higher tendency to produce partial glycerides.
-
Post-synthesis Purification: If byproduct formation is unavoidable, purification steps such as silica (B1680970) gel column chromatography can be employed to isolate high-purity trithis compound.[1] A multi-step process involving hydrolysis of lower glycerides followed by molecular distillation has also been used to achieve high purity.[6]
Frequently Asked Questions (FAQs)
What is the most commonly used and effective lipase for trithis compound synthesis?
Novozym 435, an immobilized lipase from Candida antarctica, is widely reported as a highly effective catalyst for the synthesis of trithis compound and other structured lipids.[1][2] Its advantages include high thermal stability and reusability.[2]
Should the reaction be carried out in a solvent or a solvent-free system?
Both solvent-based and solvent-free systems can be used for enzymatic esterification. Solvent-free systems are often preferred as they are more environmentally friendly and involve simpler downstream processing.[7][8] However, in cases of high viscosity, an organic solvent like hexane (B92381) may be used.[2][9]
What is the importance of removing water from the reaction?
Water is a product of the esterification reaction. According to Le Chatelier's principle, its removal will shift the equilibrium towards the formation of the ester, thus increasing the yield of trithis compound. This is often achieved by conducting the reaction under vacuum or by adding molecular sieves.[2]
What analytical techniques are suitable for monitoring the reaction and quantifying the product?
High-Performance Liquid Chromatography (HPLC) with an evaporative light-scattering detector (ELSD) or a UV detector is a common method for separating and quantifying triglycerides, diglycerides, monoglycerides, and free fatty acids.[10][11] Gas Chromatography (GC) is also widely used for the analysis of fatty acid composition after converting the glycerides to fatty acid methyl esters (FAMEs).[12]
Data Presentation
Table 1: Comparison of Optimal Conditions for Enzymatic Synthesis of Triglycerides
| Parameter | Trithis compound Synthesis[1] | Medium-Chain Triglyceride Synthesis[7] | Structured Lipid Synthesis[13] |
| Enzyme | Novozym 435 | Commercial Immobilized Lipase | Immobilized Mucor miehei Lipase |
| Temperature | 100°C | 70-90°C | 58°C |
| Enzyme Dosage | 6% (w/w) | 5-9% (w/w) | 15% (w/w) |
| Substrate Molar Ratio | Glycerol:Linoleic Acid (1:3) | Fatty Acid:Glycerol (5:1) | Triolein (B1671897):Caprylic Acid:Palmitic Acid (1:2.1:2.1) |
| Reaction Time | 8 hours | 26 hours | 14 hours |
| System | Solvent-free | Solvent-free | Not specified |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Trithis compound
This protocol is based on the methodology described by Zhao et al. (2019).[1]
-
Reactant Preparation: Prepare a mixture of glycerol and linoleic acid in a 1:3 molar ratio.
-
Enzyme Addition: Add Novozym 435 to the mixture at a concentration of 6% of the total substrate weight.
-
Reaction Setup: Place the mixture in a reactor equipped with magnetic stirring.
-
Reaction Conditions: Heat the reaction mixture to 100°C and reduce the pressure to 0.9 kPa to remove the water produced during the reaction.
-
Reaction Time: Allow the reaction to proceed for 8 hours with constant stirring.
-
Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration.
-
Product Analysis: Analyze the composition of the product mixture using HPLC or GC to determine the yield of trithis compound.
Protocol 2: Purification of Trithis compound by Column Chromatography
This protocol is a general procedure for the purification of triglycerides.[1]
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude reaction product in a minimal amount of the non-polar solvent and load it onto the column.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding ethyl acetate (B1210297) to hexane).
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) or another suitable analytical method to identify the fractions containing pure trithis compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified trithis compound.
Visualizations
Caption: Workflow for the enzymatic synthesis and purification of trithis compound.
Caption: Key factors influencing the outcome of enzymatic trithis compound synthesis.
References
- 1. Preparation of High-Purity Trithis compound and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic study of the lipase-catalyzed synthesis of triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Process development for production of medium chain triglycerides using immobilized lipase in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. scilit.com [scilit.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Trilinolein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of trilinolein (B126924) during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the storage and handling of trithis compound.
| Problem | Possible Cause | Suggested Solution |
| Yellowing of Trithis compound Sample | Oxidation of the polyunsaturated fatty acid chains. | Discard the sample as it is likely degraded. For future prevention, store trithis compound under an inert atmosphere (nitrogen or argon) at or below -20°C and protect it from light. |
| Appearance of Extra Peaks in HPLC/GC Analysis | Degradation of trithis compound into smaller molecules such as hydroperoxides, aldehydes, and epoxides. | Analyze the degradation products to understand the extent of decomposition. Review storage conditions and ensure they align with the recommendations (inert atmosphere, low temperature, protection from light). Consider adding an antioxidant to future preparations.[1][2] |
| Inconsistent Experimental Results | Sample degradation due to improper handling or storage. | Aliquot trithis compound upon receipt to minimize freeze-thaw cycles. Always handle samples on ice and use solvents that have been purged with an inert gas. |
| Precipitate Formation in Trithis compound Solution | Polymerization of degradation products or insolubility at low temperatures. | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it persists, it is likely due to degradation and the sample should be discarded. |
Frequently Asked Questions (FAQs)
1. What are the primary causes of trithis compound degradation during storage?
Trithis compound degradation is primarily caused by oxidation (lipid peroxidation) due to its polyunsaturated nature. The main factors that accelerate degradation are:
-
Oxygen: Direct exposure to air initiates oxidative chain reactions.
-
Heat: Higher temperatures increase the rate of oxidation and can also cause isomerization of the double bonds.
-
Light: UV and visible light can generate free radicals, initiating peroxidation.
-
Moisture: Water can facilitate hydrolytic rancidity, although oxidation is the more significant concern for trithis compound.
2. What are the ideal storage conditions for trithis compound?
To ensure the long-term stability of trithis compound, it is recommended to store it under the following conditions:
-
Temperature: For neat, powdered trithis compound, store at -20°C for up to three years. If dissolved in a solvent, store at -80°C for up to one year.
-
Atmosphere: Store under an inert gas such as nitrogen or argon to minimize exposure to oxygen.
-
Container: Use amber glass vials or containers wrapped in aluminum foil to protect from light. Polyethylene or polypropylene (B1209903) containers can also be used.
-
Handling: Minimize the frequency of opening the container. It is best to aliquot the sample into smaller, single-use vials upon receipt.
3. How can I prevent the degradation of trithis compound in my experimental solutions?
In addition to proper storage, consider the following to maintain the stability of your trithis compound solutions:
-
Use Antioxidants: The addition of antioxidants can significantly inhibit lipid peroxidation. A combination of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) at a concentration of 0.01% each has been shown to be effective. Other antioxidants like alpha-tocopherol (B171835) (Vitamin E) can also be used.
-
Solvent Quality: Use high-purity solvents that have been deoxygenated by sparging with nitrogen or argon before use.
-
Handling Precautions: Prepare solutions on ice and minimize their exposure to ambient light and air.
4. What are the common degradation products of trithis compound?
The primary degradation products of trithis compound are a result of oxidation and include:
-
Monohydroperoxides
-
Bishydroperoxides
-
Epoxides
-
Aldehydes (such as hexanal (B45976) and 2,4-decadienal)
-
Ketones
At elevated temperatures (above 140°C), cis/trans isomerization of the linoleic acid moieties can also occur.
Quantitative Data on Trithis compound Stability
The following tables summarize quantitative data related to the degradation and prevention of degradation of trithis compound.
Table 1: Effect of Temperature on Trithis compound Degradation (Heated for 5 hours)
| Temperature (°C) | Total Aldehydes (mg/g) | Trans C18:2 formation (mg/g) |
| 140 | 4.882 | Not detected |
| 160 | Not specified | Not detected |
| 180 | Not specified | 0.074 |
| 200 | Not specified | Not specified |
| 220 | 0.570 | 0.198 |
| Data sourced from Mechanisms of isomerization and oxidation in heated trithis compound by DFT method.[3] |
Table 2: Efficacy of Antioxidants in Reducing Trithis compound Oxidation
| Antioxidant | Concentration | Reduction of Oxygen-Derived Free Radicals |
| Trithis compound (as a control antioxidant) | 10⁻¹⁰ to 10⁻⁶ M | -48.0% |
| Trolox (Vitamin E analog) | 10⁻¹⁰ to 10⁻⁶ M | -39.2% |
| Catechin | Not specified | -40.0% |
| Triolein | Not specified | -31.9% |
| Tristearin | Not specified | -15.2% |
| Data sourced from The in vitro antioxidant activity of trithis compound and other lipid-related natural substances as measured by enhanced chemiluminescence.[4] |
A study also found that a combination of 0.01% BHA and 0.01% BHT was the most effective at increasing trithis compound stability.[5][6]
Experimental Protocols
Detailed methodologies for key experiments to assess trithis compound degradation are provided below.
Protocol 1: Determination of Peroxide Value (PV)
This method measures the primary products of lipid oxidation (hydroperoxides).
Materials:
-
Trithis compound sample
-
Solvent mixture: Acetic acid-chloroform (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch solution (indicator)
-
Distilled water
Procedure:
-
Weigh approximately 5 g of the trithis compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution and swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of distilled water.
-
Titrate the liberated iodine with 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch solution, which will result in a blue color.
-
Continue the titration until the blue color completely disappears.
-
Perform a blank titration with the same reagents but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
Protocol 2: Determination of p-Anisidine (B42471) Value (p-AV)
This method measures the secondary oxidation products, mainly aldehydes.
Materials:
-
Trithis compound sample
-
p-Anisidine reagent (0.25% in glacial acetic acid)
-
Spectrophotometer
Procedure:
-
Dissolve a known weight of the trithis compound sample in isooctane to a final concentration of 1 g/100 mL.
-
Measure the absorbance of this solution at 350 nm against an isooctane blank (Ab).
-
Pipette 5 mL of the sample solution into a test tube.
-
Pipette 5 mL of isooctane into a separate test tube for the blank.
-
Add 1 mL of the p-anisidine reagent to both tubes and mix thoroughly.
-
After exactly 10 minutes, measure the absorbance of the sample solution against the blank solution at 350 nm (As).
Calculation: p-Anisidine Value = (1.2 * As - Ab) / m Where:
-
As = absorbance of the sample solution after reaction with p-anisidine
-
Ab = absorbance of the sample solution before reaction
-
m = mass of the sample in the cuvette (g)
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Trithis compound sample
-
TBA reagent: 0.375% (w/v) thiobarbituric acid, 15% (w/v) trichloroacetic acid in 0.25 N HCl.
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Homogenize the trithis compound sample in a suitable buffer containing BHT to prevent further oxidation during the assay.
-
To 100 µL of the sample homogenate, add 200 µL of the TBA reagent.
-
Prepare a standard curve using MDA standard solutions.
-
Vortex all tubes and incubate at 95°C for 20 minutes.
-
Cool the tubes on ice for 5 minutes.
-
Centrifuge at 3000 x g for 15 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm.
Calculation: Calculate the concentration of MDA in the sample using the standard curve. The results are typically expressed as nmol MDA per mg of protein or lipid.[5][6][7][8]
Visualizations
Degradation Pathway of Trithis compound
Caption: Oxidative degradation pathway of trithis compound.
Experimental Workflow for Assessing Trithis compound Stability
Caption: Workflow for trithis compound stability assessment.
Troubleshooting Logic for Unexpected HPLC/GC Peaks
Caption: Troubleshooting unexpected HPLC/GC peaks.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Peroxide Value Method [protocols.io]
- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trilinolein Quantification in Complex Matrices
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the quantification of trilinolein (B126924) in complex biological and food matrices. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your analyses.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges in quantifying trithis compound in complex matrices?
A1: The main challenges include matrix effects (ion suppression or enhancement) in LC-MS analysis, the non-linear response of Evaporative Light Scattering Detectors (ELSD) in HPLC, and the low volatility of intact trithis compound in GC-MS, often necessitating derivatization to fatty acid methyl esters (FAMEs).[1][2][3] Additionally, co-eluting lipids and the inherent complexity of biological and food samples can interfere with accurate quantification.[4]
Q2: Which analytical technique is most suitable for trithis compound quantification?
A2: The choice of technique depends on the specific research question, sample matrix, and available instrumentation.
-
LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex biological matrices where trithis compound concentrations may be low.[4][5]
-
HPLC-ELSD is a robust technique for separating lipid classes, but quantification can be challenging due to its non-linear response and dependence on the fatty acid composition of the standards.[2][6][7]
-
GC-MS is a powerful tool, especially after transesterification of trithis compound to its constituent fatty acid methyl esters (FAMEs), which allows for detailed fatty acid profiling.[1][8] Direct analysis of intact triglycerides by GC-MS is challenging due to their high molecular weight and low volatility.[1][3]
Q3: Why is an internal standard crucial for accurate quantification?
A3: An internal standard (IS) is essential to correct for variations in sample preparation, extraction efficiency, and instrument response.[4] An ideal IS for trithis compound quantification is a stable isotope-labeled version of trithis compound or a triglyceride with odd-chain fatty acids that is not naturally present in the sample. This helps to account for matrix effects and ensures more accurate and reproducible results.
Q4: What are "matrix effects" in LC-MS analysis and how can they be minimized?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement of the analyte signal.[9] To minimize matrix effects, one can:
-
Employ effective sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.
-
Optimize chromatographic separation to resolve trithis compound from matrix components.
-
Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
-
Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).
Q5: Can I directly analyze intact trithis compound by GC-MS?
A5: Direct analysis of intact trithis compound by GC-MS is difficult due to its low volatility and high molecular weight, which can lead to poor peak shape and thermal degradation in the injector and column.[1][3] The more common approach is to convert triglycerides to their more volatile fatty acid methyl esters (FAMEs) through transesterification before GC-MS analysis.[1][8]
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal MS parameters. 4. Analyte degradation. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Use mobile phase additives like ammonium (B1175870) formate (B1220265) to promote adduct formation. 2. Improve sample cleanup (SPE, LLE). Dilute the sample. Optimize chromatography to separate trithis compound from interfering compounds. 3. Perform tuning and calibration of the mass spectrometer. Optimize collision energy for MRM transitions. 4. Ensure proper sample handling and storage to prevent enzymatic or oxidative degradation.[9] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with the column. 4. Column contamination or degradation. | 1. Reduce injection volume or dilute the sample. 2. Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase. 3. Use a high-purity, end-capped column. Adjust mobile phase pH if applicable. 4. Flush the column with a strong solvent. If the problem persists, replace the column.[10] |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Inconsistent mobile phase preparation. 4. System leaks. | 1. Ensure sufficient equilibration time between injections (at least 10 column volumes).[11] 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phases daily and ensure accurate composition. 4. Check for leaks in fittings and connections. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections. 3. Dirty ion source. | 1. Use high-purity solvents and additives. Flush the system with a strong solvent like isopropanol.[12] 2. Implement a robust needle wash protocol between injections. 3. Clean the ion source components according to the manufacturer's instructions. |
HPLC-ELSD Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Non-linear Calibration Curve | 1. Inherent non-linear response of ELSD. 2. Analyte concentration is outside the linear dynamic range. | 1. Use a logarithmic or polynomial curve fit for calibration.[2] 2. Adjust the concentration of standards and samples to fall within the more linear range of the detector. |
| Poor Reproducibility | 1. Fluctuations in nebulizer gas pressure. 2. Inconsistent detector temperature. 3. Sample insolubility in the mobile phase. 4. Dirty detector components. | 1. Ensure a stable and consistent gas supply. 2. Allow the detector to fully stabilize before analysis. 3. Ensure the sample is fully dissolved in the injection solvent and is soluble in the mobile phase.[13] 4. Regularly clean the nebulizer and drift tube as per the manufacturer's guidelines.[13] |
| Baseline Drift | 1. Mobile phase gradient. 2. Contaminated mobile phase. 3. Detector not fully stabilized. | 1. While ELSD is more compatible with gradients than RI detectors, some drift can occur. Ensure proper method development. 2. Use high-purity solvents and filter them before use. 3. Allow sufficient warm-up and stabilization time for the detector. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Triglyceride Peaks (Intact Analysis) | 1. Low volatility of triglycerides. 2. Thermal degradation in the injector. 3. Adsorption to active sites in the system. | 1. Use a high-temperature column and a high-temperature injector program. 2. Use a cool on-column or PTV injector to minimize sample discrimination and degradation. 3. Use a deactivated liner and column. Perform regular system maintenance. |
| Inaccurate Quantification (FAMEs Analysis) | 1. Incomplete transesterification. 2. Contamination during sample preparation. 3. Loss of volatile FAMEs. | 1. Optimize the reaction conditions (catalyst, temperature, time). 2. Use high-purity, phthalate-free reagents and consumables.[1] 3. Be cautious during solvent evaporation steps to avoid losing shorter-chain FAMEs. |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incomplete derivatization leaving polar compounds. | 1. Use a deactivated liner and trim the front end of the column. 2. Bake out the column at a high temperature. 3. Ensure the derivatization reaction has gone to completion.[1] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
This protocol is suitable for extracting total lipids, including trithis compound, from plasma samples for subsequent analysis by LC-MS, HPLC-ELSD, or GC-MS.
Materials:
-
Plasma sample
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal Standard (e.g., triheptadecanoin) solution in chloroform
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to form a single-phase mixture and precipitate proteins.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Three layers will form: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Carefully aspirate and discard the upper aqueous layer.
-
Using a glass Pasteur pipette, transfer the lower chloroform layer to a clean glass tube, bypassing the protein disk.
-
Evaporate the chloroform under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent for your analytical method (e.g., isopropanol/acetonitrile for LC-MS, hexane (B92381) for GC-MS).
Protocol 2: Transesterification of Triglycerides to FAMEs for GC-MS Analysis
This protocol describes the conversion of triglycerides in a lipid extract to fatty acid methyl esters.
Materials:
-
Dried lipid extract
-
Hexane (GC grade)
-
2% H₂SO₄ in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of hexane.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 70°C for 2 hours in a heating block or water bath.
-
After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Quantitative Data
Table 1: Trithis compound Content in Selected Vegetable Oils
| Oil Type | Trithis compound Content (%) | Reference |
| Soybean Oil | 21-22 | [14] |
| Linseed Oil | up to 49.7 | [15] |
| Olive Oil | ~4 (as part of triolein (B1671897) being major) | [14][15] |
| Palm Oil | Low (predominantly palmitic and oleic acids) | [14] |
Table 2: Reference Concentrations of Triglycerides in Human Plasma
| Population | Triglyceride Concentration (mg/dL) | Notes |
| Fasting Adults | < 150 | Considered normal. Levels can be influenced by age, sex, diet, and genetics. |
| Postprandial (after a high-fat meal) | ~2-fold increase from fasting | Levels peak a few hours after a meal.[16] |
Note: These are general reference values for total triglycerides. The concentration of specific triglycerides like trithis compound will be a fraction of the total and can vary significantly between individuals.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lipid analysis by UPLC-MS or GC-MS? How to choose? - Chromatography Forum [chromforum.org]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Triglyceride Sample Preparation Guide for LC-MS/MS Accuracy - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. lcms.cz [lcms.cz]
- 13. HPLC-ELSD - reproducibility issues - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mono-, di- and triacylglycerol concentrations in human plasma: effects of heparin injection and of a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Trilinolein Thermal Degradation Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in their experimental work on the thermal degradation of trilinolein (B126924). It provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to facilitate accurate and efficient analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of thermal degradation products formed from trithis compound?
A1: The thermal degradation of trithis compound, a triglyceride composed of three linoleic acid chains, results in a complex mixture of volatile and non-volatile compounds. The primary products arise from oxidation, hydrolysis, and polymerization reactions. Key classes of degradation products include:
-
Volatile Compounds: These are largely responsible for the odors associated with heated oils. Common volatile products include aldehydes (e.g., hexanal, pentanal, (E)-2-nonenal), ketones, alcohols, and hydrocarbons.[1][2][3]
-
Non-Volatile Compounds: These include primary oxidation products like monohydroperoxides and bishydroperoxides.[4][5] Further degradation and secondary reactions lead to the formation of epoxides, ketones, and dimers.[1][4] At higher temperatures, polymerization can also occur, leading to the formation of larger molecules.[6]
Q2: What are the main analytical techniques used to study trithis compound degradation?
A2: The analysis of trithis compound's thermal degradation products typically requires a combination of chromatographic and spectrometric techniques to separate and identify the wide range of compounds formed. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for analyzing volatile and semi-volatile degradation products.[1] For the analysis of non-volatile components, trithis compound is often transesterified to form fatty acid methyl esters (FAMEs), which are more amenable to GC analysis.[7]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is well-suited for the analysis of non-volatile and thermally labile compounds, such as hydroperoxides, epoxides, and dimers.[4] Reversed-phase HPLC (RP-HPLC) is commonly used for separation.
-
HPLC with Evaporative Light Scattering Detector (ELSD): This is an alternative to MS detection for non-volatile compounds and is particularly useful for quantifying triglycerides and their larger degradation products.
Q3: How does temperature affect the degradation of trithis compound?
A3: Temperature is a critical factor in the thermal degradation of trithis compound. At lower temperatures (e.g., 60-140°C), the primary degradation products are hydroperoxides. As the temperature increases above 140°C, the formation of secondary oxidation products like polar compounds and polymers becomes more significant.[6] At typical frying temperatures (around 180-220°C), a wide range of volatile compounds are produced, and isomerization of the fatty acid chains can also occur.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of trithis compound thermal degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ghost peaks or extraneous peaks in GC-MS chromatogram. | Contamination from solvents, glassware, or the GC system (e.g., septum bleed, phthalates from plastics). | - Use high-purity solvents and reagents.- Thoroughly clean all glassware with a suitable solvent before use.- Run a solvent blank to identify system contaminants.- Replace the GC inlet septum and liner regularly.- Use phthalate-free lab consumables. |
| Poor peak shape (tailing) in GC-MS. | - Active sites in the injector liner or column.- Column contamination.- Incomplete derivatization (if analyzing FAMEs). | - Use a deactivated inlet liner and a high-quality, high-temperature stable column.- Bake out the column at its maximum recommended temperature.- Trim the front end of the column (10-20 cm) to remove non-volatile residues.- Optimize the derivatization reaction conditions (time, temperature, reagent concentration). |
| Low recovery of analytes. | - Degradation of analytes during sample preparation (e.g., hydrolysis of esters).- Adsorption of analytes to active sites in the chromatographic system. | - Minimize sample heating during preparation.- Ensure all solvents and glassware are dry to prevent hydrolysis.- Use a deactivated GC liner and column.- For HPLC, ensure the sample is fully dissolved in the injection solvent. |
| Difficulty in separating isomeric oxidation products (e.g., hydroperoxide isomers) by HPLC. | - Suboptimal mobile phase composition.- Inadequate column chemistry. | - Optimize the mobile phase gradient. For reversed-phase HPLC, acetonitrile-based mobile phases with modifiers like acetone (B3395972) or isopropanol (B130326) can be effective.- Use a column with high resolving power, such as a C18 or C30 column with a small particle size. |
| In-source fragmentation or adduct formation in MS, leading to misidentification. | - High ionization source temperature or voltage.- Presence of salts or other contaminants in the sample. | - Optimize the ion source parameters (e.g., reduce cone voltage or temperature) to minimize in-source fragmentation.- Use high-purity solvents and desalt the sample if necessary.- Be aware of common adducts (e.g., sodium, potassium) and confirm the molecular ion. |
Data Presentation
The following table summarizes the concentration of major volatile degradation products from trithis compound heated at 190°C over time.
| Compound | Odor | Concentration (ppm) after 1 hr | Concentration (ppm) after 3 hrs | Concentration (ppm) after 6 hrs |
| Pentanal | Grassy | Present | Increasing | Increased |
| Hexanal | Grassy | Present | Increasing | Increased |
| (E)-2-Nonenal | Plastic | Present | Increasing | Increased |
Note: The concentrations are reported as "present" and "increasing" as the source material emphasized the relative changes rather than providing precise numerical values for all time points.[1][3] More detailed quantitative studies have identified other major volatiles such as pentane, 2-heptenal, 1-octen-3-ol, 2-pentylfuran, 2-octenal, and 2,4-decadienal.[2]
Experimental Protocols
Protocol 1: Analysis of Volatile Compounds by GC-MS
This protocol is for the analysis of volatile degradation products from heated trithis compound.
1. Sample Preparation: a. Heat a known quantity of trithis compound in a controlled environment (e.g., an oven or a heating block) at the desired temperature (e.g., 190°C) for a specific duration. b. Collect the volatile compounds using a purge-and-trap system or by headspace solid-phase microextraction (SPME).
2. GC-MS Parameters:
- Column: Use a polar capillary column suitable for separating volatile organic compounds (e.g., a wax-type or a mid-polarity column).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp to 230°C at a rate of 5°C/minute.
- Hold at 230°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-400.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis: a. Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST). b. Quantify the compounds using an internal standard if required.
Protocol 2: Analysis of Non-Volatile Oxidation Products by RP-HPLC-APCI-MS
This protocol is suitable for the analysis of non-volatile oxidation products like hydroperoxides, epoxides, and dimers.[4]
1. Sample Preparation: a. Heat trithis compound at a lower temperature (e.g., 50-60°C) in the dark to generate primary oxidation products. b. Dissolve the oxidized sample in a suitable solvent (e.g., acetonitrile (B52724)/2-propanol).
2. RP-HPLC-APCI-MS Parameters:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and 2-propanol.
- Start with a higher concentration of acetonitrile and gradually increase the proportion of 2-propanol to elute the more non-polar compounds.
- Flow Rate: 1 mL/min.
- MS Parameters (APCI):
- Ionization Mode: Positive ion mode.
- Vaporizer Temperature: 400°C.
- Capillary Temperature: 150°C.
- Corona Discharge Current: 5 µA.
- Mass Range: Scan a range appropriate for the expected products (e.g., m/z 800-2000).
3. Data Analysis: a. Identify the oxidation products based on their mass-to-charge ratios and fragmentation patterns. b. The presence of characteristic fragment ions can help in the structural elucidation of different isomers.
Mandatory Visualization
Caption: Thermal degradation pathway of trithis compound.
Caption: Analytical workflow for trithis compound degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. metabolomicscentre.ca [metabolomicscentre.ca]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. lipidomics.wayne.edu [lipidomics.wayne.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation and isomerisation kinetics of triolein studied by infrared spectrometry and GC-MS combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Trilinolein Yield from Natural Oils
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the extraction and purification of trilinolein (B126924) from natural oil sources.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and purification of trithis compound, providing actionable solutions to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is trithis compound, and why is its extraction yield a critical factor?
A1: Trithis compound is a triglyceride, a type of neutral lipid, composed of three linoleic acid chains attached to a glycerol (B35011) backbone. It is a valuable compound in various research fields, including pharmaceuticals and nutrition. Achieving a high extraction yield is crucial for the economic viability of processes, the efficiency of downstream purification, and the overall success of research and development projects.
Q2: My crude oil extract yield is significantly lower than expected. What are the most common initial issues to check?
A2: The most critical factors to investigate first are the preparation of your starting material and your choice of solvent. Inadequate grinding of the biomass reduces the surface area available for the solvent to penetrate. Using a solvent with inappropriate polarity for the nonpolar trithis compound will result in poor solubility and, consequently, a low yield.
Q3: How does the moisture content of my biomass affect the extraction process?
A3: High moisture content in the biomass can significantly hinder the extraction of nonpolar lipids like trithis compound, especially when using nonpolar solvents such as hexane (B92381). Water can act as a barrier, preventing the solvent from effectively contacting the intracellular lipids. Therefore, drying the biomass to a moisture content of 9-11% is a common and often necessary pretreatment step.[1]
Q4: Could the extraction method itself be the cause of a low yield?
A4: Yes, the choice of extraction technique plays a significant role. Conventional methods like Soxhlet extraction can be effective but often require long durations and large solvent volumes, which can risk thermal degradation of the target compound. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can offer higher yields in shorter times.
Q5: I'm observing a low purity of trithis compound in my final product. What are the likely causes?
A5: Low purity is often due to the co-extraction of other lipids and impurities. The choice of a non-selective solvent can be a primary cause. Additionally, inefficient purification steps, such as column chromatography, can fail to separate trithis compound from other similar triglyceride species. Optimizing the purification protocol, including the choice of stationary and mobile phases, is crucial.
Troubleshooting Specific Issues
| Problem | Potential Cause | Recommended Solution |
| Low Crude Oil Yield | Inadequate Sample Preparation: Insufficient grinding or high moisture content. | Ensure the material is finely ground to a consistent particle size. Dry the biomass to a moisture content of 9-11% before extraction.[1] |
| Inappropriate Solvent Choice: Solvent polarity does not match the nonpolar nature of trithis compound. | Use nonpolar solvents like hexane or a mixture of polar and nonpolar solvents (e.g., chloroform/methanol) to efficiently extract neutral lipids.[2] | |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio. | Optimize extraction parameters. For solvent extraction, a temperature of 60-65°C and a 1:1 seed-to-solvent weight ratio can be effective.[3] For Supercritical CO2 extraction, optimal conditions may include a pressure of 250 bar and a temperature of 60°C.[4] | |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of Surfactant-like Compounds: Phospholipids and free fatty acids in the crude extract. | Gently swirl instead of vigorously shaking the separatory funnel.[5] Adding a small amount of salt or using centrifugation can help break the emulsion.[5] |
| Low Purity After Column Chromatography | Poor Separation of Triglycerides: Co-elution of similar lipid species. | Optimize the mobile phase composition and gradient. Ensure the column is properly packed and equilibrated. Consider using a different stationary phase if co-elution persists. |
| Column Clogging: Presence of particulate matter in the crude extract. | Filter the crude extract through a 0.22 or 0.45 µM filter before loading it onto the column. | |
| Degradation of Trithis compound | High Temperatures During Extraction or Solvent Removal: Trithis compound is susceptible to thermal degradation and oxidation. | Use lower extraction temperatures when possible.[1] During solvent removal with a rotary evaporator, maintain a low temperature.[6] The addition of antioxidants like α-tocopherol can also prevent oxidation.[7] |
Quantitative Data on Trithis compound Extraction and Purity
The following tables summarize quantitative data related to trithis compound content in natural oils and the efficiency of various extraction and purification methods.
Table 1: Trithis compound Content in Various Natural Oils
| Natural Oil Source | Trithis compound Content (%) | Reference |
| Melon Seeds | 31.3 - 32.2 | |
| Safflower Oil | High concentration (used for high-purity trithis compound synthesis) | [8] |
| Further research is needed to quantify trithis compound in a wider range of oils. |
Table 2: Comparison of Extraction and Purification Methodologies
| Method | Key Parameters | Trithis compound Yield/Purity | Reference |
| Enzymatic Esterification & Column Chromatography | Reaction Temp: 100°C, Enzyme: Novozym 435, Molar Ratio (Glycerol:Linoleic Acid): 1:3 | Purity: 95.43 ± 0.97% | [8] |
| Supercritical CO2 Extraction (General Lipid Extraction) | Pressure: 250 bar, Temperature: 60°C, Co-solvent: 2% Ethanol | Oil Yield: 17 g/100 g (from Lycium barbarum residue) | [4] |
| Solvent Extraction (Soybean Oil) | Solvent: Trichloroethylene, Method: Soxhlet | Oil Yield: 21.4 g/100 g | [9] |
| Enzyme-Assisted Mechanical Extraction (Hodgsonia heteroclita) | Enzyme: Flavourzyme® & Viscozyme®, Temp: 48°C, Time: 76 min | Oil Yield: 46.44% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and purification of trithis compound.
Protocol 1: Solvent Extraction using a Soxhlet Apparatus
This protocol is a standard method for the exhaustive extraction of lipids from a solid matrix.
Materials:
-
Dried and finely ground oilseed material
-
n-Hexane (or other suitable nonpolar solvent)
-
Soxhlet extractor setup (including round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh about 10-20 g of the dried, ground sample and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask to about two-thirds full with n-hexane.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip back into the thimble containing the sample.
-
Allow the extraction to proceed for 6-8 hours. The solvent will syphon back into the flask periodically once the extractor is full.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Carefully dismantle the apparatus and pour the solvent containing the extracted oil into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude oil extract.
-
Determine the yield of the crude extract by weighing the flask.
Protocol 2: Enzyme-Assisted Aqueous Extraction (EAAE)
This protocol offers a more environmentally friendly alternative to solvent extraction.
Materials:
-
Fresh or appropriately stored oilseed material, ground
-
Distilled water
-
Protease and cellulase (B1617823) enzyme preparations (e.g., Alcalase, Celluclast)
-
pH meter and buffers (for pH adjustment)
-
Shaking water bath or incubator
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Mix the ground oilseed material with distilled water at a specified solid-to-liquid ratio (e.g., 1:6 w/v).
-
Adjust the pH of the slurry to the optimal pH for the chosen enzyme(s) using an appropriate buffer.
-
Add the enzyme(s) at a predetermined concentration (e.g., 1-2% w/w of the substrate).
-
Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme(s) (e.g., 50°C) for a specified duration (e.g., 2-4 hours).
-
After incubation, deactivate the enzymes by heating the slurry (e.g., to 90°C for 10 minutes).
-
Separate the mixture into a solid phase, an aqueous phase, and an oil phase by centrifugation (e.g., 4000 x g for 20 minutes).
-
Carefully collect the top oil layer.
-
The collected oil can be further purified and dried, for instance, by freeze-drying.
Protocol 3: Purification of Trithis compound by Silica (B1680970) Gel Column Chromatography
This protocol is designed to purify trithis compound from a crude oil extract.
Materials:
-
Crude oil extract containing trithis compound
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., n-hexane, diethyl ether)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Visualizing agent for TLC (e.g., iodine vapor)
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Dissolve a known amount of the crude oil extract in a minimal volume of n-hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin the elution with n-hexane to elute nonpolar compounds.
-
Gradually increase the polarity of the mobile phase by adding diethyl ether to the n-hexane in increasing concentrations (e.g., 98:2, 95:5, 90:10 v/v).
-
Collect fractions of the eluate using a fraction collector or manually in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., hexane:diethyl ether 90:10).
-
Visualize the spots on the TLC plate (e.g., in an iodine chamber) to identify the fractions containing trithis compound.
-
Pool the pure fractions containing trithis compound and evaporate the solvent to obtain the purified product.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to improving trithis compound yield.
Biochemical Pathway: Triacylglycerol (TAG) Synthesis in Plants
The biosynthesis of triacylglycerols, including trithis compound, in plants primarily occurs via the Kennedy pathway in the endoplasmic reticulum.
Caption: The Kennedy pathway for triacylglycerol synthesis in plants.
Experimental Workflow: General Extraction and Purification of Trithis compound
This workflow outlines the key stages from raw material to purified trithis compound.
Caption: General workflow for trithis compound extraction and purification.
Logical Relationship: Troubleshooting Low Trithis compound Yield
This diagram illustrates a decision-making process for troubleshooting low yields.
Caption: A decision tree for troubleshooting low trithis compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Genetics, breeding and engineering to enhance oil quality and yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical Fluid CO2 Extraction and Microcapsule Preparation of Lycium barbarum Residue Oil Rich in Zeaxanthin Dipalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Macrolipidomic Profiling of Vegetable Oils: The Analysis of Sunflower Oils with Different Oleic Acid Content | Springer Nature Experiments [experiments.springernature.com]
- 8. Preparation of High-Purity Trithis compound and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Conventional and Sustainable Lipid Extraction Methods for the Production of Oil and Protein Isolate from Edible Insect Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Issues of Trilinolein in Aqueous Buffers for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the hydrophobic triglyceride, trilinolein (B126924), in aqueous assay buffers.
Frequently Asked Questions (FAQs)
Q1: Why is trithis compound difficult to dissolve in aqueous buffers?
A1: Trithis compound is a triglyceride, a type of lipid, composed of a glycerol (B35011) backbone esterified with three linoleic acid molecules. Its long, unsaturated fatty acid chains make it highly nonpolar and therefore inherently insoluble in polar solvents like water and aqueous buffers. This hydrophobicity leads to the formation of aggregates and phase separation, which can interfere with assays by making the substrate unavailable to enzymes and causing light scattering that affects absorbance readings.
Q2: What are the primary methods for solubilizing trithis compound for in vitro assays?
A2: The three main approaches to disperse trithis compound in aqueous solutions for experimental use are:
-
Co-solvents: Using a water-miscible organic solvent to dissolve the trithis compound before diluting it into the aqueous assay buffer.
-
Detergents: Employing detergents to form micelles that encapsulate trithis compound, creating a stable dispersion.
-
Nanoemulsions: Creating fine, stable oil-in-water emulsions with a very small droplet size, which increases the surface area of the trithis compound available for enzymatic activity.
Q3: Can I dissolve trithis compound in an organic solvent and then add it to my assay?
A3: Yes, this is a common technique. A concentrated stock solution of trithis compound can be prepared in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution is then added to the aqueous assay buffer to achieve the final desired concentration. However, it is crucial to consider the potential effects of the organic solvent on the stability and activity of the enzyme or other proteins in your assay.[1][2][3]
Q4: How do detergents help in solubilizing trithis compound?
A4: Detergents are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the critical micelle concentration (CMC), detergent molecules self-assemble into spherical structures called micelles, with their hydrophobic tails forming the core and their hydrophilic heads facing the aqueous environment. The hydrophobic trithis compound molecules are partitioned into the hydrophobic core of these micelles, effectively dispersing them in the aqueous buffer.
Q5: What is a nanoemulsion and how does it improve trithis compound's utility in assays?
A5: A nanoemulsion is a dispersion of oil and water, stabilized by surfactant molecules, with droplet sizes typically in the range of 20-500 nm.[4][5] Creating a trithis compound nanoemulsion results in a very large surface area of the lipid substrate, which is particularly beneficial for assays involving lipolytic enzymes that act at the lipid-water interface.[1] The small droplet size also improves the stability of the preparation, reducing the likelihood of phase separation during the assay.
Troubleshooting Guides
Issue 1: Trithis compound Precipitates Upon Addition to Aqueous Buffer
| Possible Cause | Solution |
| Concentration of co-solvent is too high in the final assay volume. | Keep the final concentration of the organic co-solvent as low as possible, typically below 5% (v/v), to avoid precipitation and minimize effects on enzyme activity. Perform a solvent tolerance test for your specific enzyme. |
| Inadequate mixing upon addition. | Add the trithis compound stock solution to the assay buffer with vigorous vortexing or stirring to promote rapid dispersion and prevent the formation of large aggregates. |
| The buffer composition is not optimal for solubility. | The pH and ionic strength of the buffer can influence the stability of the trithis compound preparation. Optimize the buffer conditions if precipitation persists. |
Issue 2: High Background Signal or Light Scattering in Absorbance-Based Assays
| Possible Cause | Solution |
| Formation of large lipid aggregates. | Prepare a fresh trithis compound substrate emulsion before each experiment using a homogenizer or sonicator to ensure a uniform and small droplet size.[1] |
| The assay is sensitive to the presence of micelles or emulsion droplets. | Run a blank control containing all assay components, including the solubilized trithis compound, but without the enzyme, to determine the background absorbance. Subtract this background from your experimental readings. |
| The detergent concentration is too high. | High concentrations of some detergents can interfere with certain assays. Reduce the detergent concentration to the lowest effective level that maintains trithis compound solubility. |
Issue 3: Inconsistent or Non-Reproducible Assay Results
| Possible Cause | Solution |
| Instability of the trithis compound emulsion over time. | Prepare the trithis compound substrate emulsion fresh daily to ensure consistency.[1] If the assay is performed over a long period, periodically check the stability of the emulsion. |
| Variability in the preparation of the trithis compound substrate. | Standardize the protocol for preparing the trithis compound solution or emulsion, including the mixing time, speed, and temperature, to ensure batch-to-batch consistency. |
| The co-solvent is affecting enzyme activity. | The presence of organic co-solvents like DMSO can alter the Vmax and Km of an enzyme.[2] Characterize the effect of the co-solvent on your enzyme's kinetics and include appropriate controls. |
Data Presentation
Table 1: Comparison of Trithis compound Solubilization Methods
| Method | Advantages | Disadvantages | Typical Final Concentration |
| Co-solvents (e.g., DMSO, Ethanol) | Simple and quick to prepare. | May affect enzyme activity and stability. Risk of precipitation upon dilution. | < 5% (v/v) of co-solvent |
| Detergents (e.g., Triton X-100, CHAPS) | Forms stable mixed micelles. | Can interfere with some assays. Requires optimization of detergent type and concentration. | > Critical Micelle Concentration (CMC) |
| Nanoemulsions | High surface area for enzymatic reactions. Good stability. | More complex preparation requiring specialized equipment (homogenizer or sonicator). | Varies depending on the desired substrate concentration. |
Experimental Protocols
Protocol 1: Preparation of Trithis compound Stock Solution using a Co-solvent
-
Weighing Trithis compound: Accurately weigh the desired amount of trithis compound in a glass vial.
-
Adding Co-solvent: Add a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to dissolve the trithis compound completely. For example, to prepare a 100 mM stock solution, dissolve 87.9 mg of trithis compound (MW: 879.4 g/mol ) in 1 mL of DMSO.
-
Mixing: Vortex the solution until the trithis compound is fully dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use in Assay: For the assay, add the required volume of the stock solution to the pre-warmed assay buffer with vigorous mixing to achieve the final desired trithis compound concentration. Ensure the final co-solvent concentration is minimal.
Protocol 2: Preparation of Trithis compound Substrate Emulsion
This protocol is adapted from methods used for other triglycerides like tripalmitolein.[1]
-
Prepare Emulsifier Solution: Prepare a 5% (w/v) solution of gum arabic in the desired assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add Trithis compound: Add the desired amount of trithis compound to the gum arabic solution to achieve the final desired substrate concentration (e.g., in the millimolar range).
-
Homogenization: Homogenize the mixture using a high-speed homogenizer or a sonicator on ice until a stable, milky-white emulsion is formed.
-
Stability: The emulsion should be prepared fresh daily for optimal results.[1]
Visualizations
Caption: Experimental workflow for an enzyme assay using a co-solvent to solubilize trithis compound.
Caption: Signaling pathway showing the inhibitory effect of trithis compound on VSMC migration.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Screening Assays for Lipolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trithis compound, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Trithis compound, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs | MDPI [mdpi.com]
Technical Support Center: Minimizing Trilinolein Isomerization
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the isomerization of trilinolein (B126924) during experimental processing. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to ensure the stability and integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: What is trithis compound isomerization and why is it a concern?
A1: Trithis compound is a triglyceride containing three molecules of linoleic acid, a polyunsaturated fatty acid with double bonds in the cis configuration. Isomerization is the process where these cis double bonds convert to trans double bonds, forming trans fatty acids. This transformation is a concern because trans fats are associated with adverse health effects and the altered chemical structure can impact the intended properties and efficacy of pharmaceutical formulations.[1]
Q2: What are the primary factors that induce the isomerization of trithis compound?
A2: The main factors promoting the isomerization of trithis compound during processing are:
-
High Temperatures: Elevated temperatures provide the activation energy necessary for the rotation of the carbon-carbon double bonds from the cis to the more stable trans conformation.[1][2]
-
Processing Time: Longer exposure to high temperatures increases the extent of isomerization.[1]
-
Presence of Oxygen: Oxygen can lead to the formation of free radicals, which can catalyze the isomerization process.[1][3]
Q3: At what temperature does significant isomerization of trithis compound begin?
A3: Significant isomerization of trithis compound can start at temperatures as low as 140°C.[2] The rate of isomerization increases substantially with higher temperatures, with significant formation of trans isomers observed at 180°C and above.[2][4] To minimize isomerization, it is recommended to keep the processing temperature of oils with high linoleic acid content at or below 140°C.[2][4]
Q4: How does the degree of unsaturation of fatty acids affect isomerization?
A4: Fatty acids with a higher number of double bonds are more susceptible to isomerization. For instance, linolenic acid, which has three double bonds, is more prone to isomerization than linoleic acid, which has two.[1]
Q5: Can the use of antioxidants help in minimizing trithis compound isomerization?
A5: Yes, antioxidants can be effective in reducing isomerization.[3] Since isomerization is often linked to oxidation and the formation of free radicals, antioxidants like tocopherols (B72186) (Vitamin E) can help to quench these radicals and thereby inhibit the conversion of cis to trans isomers.[3]
Q6: Are there any processing conditions other than temperature and time that I should be aware of?
A6: Besides temperature and time, the presence of certain catalysts can promote isomerization. While not extensively detailed in the provided search results for trithis compound specifically, in broader industrial processes, certain metal catalysts are known to promote isomerization. It is also important to consider the overall processing environment, such as the presence of light and oxygen.
Q7: What are the best practices for storing and handling trithis compound to prevent isomerization?
A7: To prevent isomerization during storage, trithis compound should be stored at low temperatures, ideally at -20°C or below, in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to oxygen.[5] It should also be protected from light.[5] Use glass containers with Teflon-lined caps (B75204) for storage, as plastic containers can leach impurities.[5]
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to trithis compound isomerization during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of trans isomers detected in the final product. | Excessive processing temperature. | - Lower the processing temperature to below 140°C if possible.[2][4]- Monitor and control the temperature accurately throughout the process. |
| Prolonged processing time. | - Reduce the duration of heat exposure to the minimum required for the reaction.- Optimize the reaction kinetics to shorten the required time. | |
| Presence of oxygen. | - Conduct the experiment under an inert atmosphere, such as nitrogen or argon.[3]- Use degassed solvents and reagents. | |
| Presence of catalytic impurities. | - Ensure all glassware and equipment are thoroughly cleaned to remove any metal residues.- If a catalyst is used, evaluate its potential to promote isomerization and consider alternatives. | |
| Inconsistent isomerization levels between batches. | Variability in processing conditions. | - Standardize all processing parameters, including temperature, time, stirring speed, and atmosphere.- Calibrate all monitoring equipment regularly. |
| Inconsistent starting material quality. | - Ensure the initial trithis compound is of high purity and has not been previously exposed to conditions that would cause isomerization.- Store the starting material under appropriate conditions (low temperature, inert atmosphere, protected from light).[5] | |
| Formation of unexpected byproducts along with isomers. | Oxidative degradation. | - In addition to using an inert atmosphere, consider adding a suitable antioxidant, such as tocopherol, to the reaction mixture.[3] |
Data Presentation
Table 1: Total trans Isomer Formation in Trithis compound Heated for 5 Hours
| Heating Temperature (°C) | Total trans Isomers (mg/g) |
| 120 | Not Detected |
| 140 | 0.782 |
| 160 | 1.549 |
| 180 | 0.074 (trans/trans C18:2) |
| 200 | - |
| 220 | 0.198 (trans C18:2) |
Data compiled from a study on the mechanisms of isomerization and oxidation in heated trithis compound.[2][4]
Table 2: Effect of Atmosphere on Isomerization of Triolein, Trithis compound, and Trilinolenin (B53071) at 180°C for 8 hours
| Triglyceride | Trans Isomer Formation (mg/g) in Air | Trans Isomer Formation (mg/g) under Nitrogen |
| Triolein | 5.8 | Not Detected |
| Trithis compound | 3.1 | Not Detected |
| Trilinolenin | 6.5 | Not Detected |
Data from a study on cis/trans-isomerisation of triolein, trithis compound and trilinolenin induced by heat treatment.[3]
Experimental Protocols
Protocol 1: Quantification of Trithis compound Isomers using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of cis and trans isomers of linoleic acid in a processed trithis compound sample.
Methodology:
-
Sample Preparation (Transesterification):
-
Accurately weigh approximately 10-20 mg of the trithis compound sample into a screw-cap glass tube.
-
Add 2 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol.
-
Cap the tube tightly and heat at 50°C for 10 minutes with occasional vortexing.
-
Cool the tube to room temperature.
-
Add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution.
-
Vortex thoroughly and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: Zebron ZB-1 (100% dimethylpolysiloxane), 15 m x 0.25 mm ID x 0.10 µm film thickness, or a similar capillary column suitable for FAME analysis.
-
Carrier Gas: Helium at a constant flow rate of 0.9 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 min.
-
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different linoleic acid methyl ester isomers based on their retention times and mass spectra, by comparing with known standards.
-
Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated from certified standards.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for high trithis compound isomerization.
Caption: Simplified mechanism of trithis compound isomerization.
References
Technical Support Center: Optimizing Enzymatic Interesterification of Trilinolein
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic interesterification of trilinolein (B126924).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing the enzymatic interesterification of trithis compound?
A1: The primary parameters to optimize for successful enzymatic interesterification of trithis compound include the choice of lipase (B570770), reaction temperature, substrate molar ratio, enzyme concentration, water content, and reaction time. The interplay of these factors determines the final product yield and composition.
Q2: Which lipases are commonly used for the interesterification of trithis compound?
A2: Immobilized lipases are frequently used due to their stability and reusability. Common choices include Lipozyme IM60 from Rhizomucor miehei (sn-1,3 specific) and lipases from Candida antarctica (e.g., Novozym 435 or SP 435, which are non-specific).[1][2] The choice between a specific and non-specific lipase will depend on the desired final structure of the triacylglycerols.
Q3: How does reaction temperature affect the interesterification process?
A3: Temperature significantly influences enzyme activity and reaction rate. For instance, with IM 60 lipase for the interesterification of trithis compound and tricaproin, the optimal temperature is around 45°C, while for SP 435 lipase, it is higher at 55°C.[1] Exceeding the optimal temperature can lead to enzyme denaturation and reduced activity.
Q4: What is the impact of the substrate molar ratio on product yield?
A4: The molar ratio of trithis compound to the acyl donor (e.g., another triglyceride or a fatty acid) affects the equilibrium of the reaction. For the interesterification of triolein (B1671897) with an acyl donor, a 1:2 molar ratio was found to be optimal for both IM60 and SP435 lipases.[2] Varying this ratio can shift the product profile.
Q5: Does water content in the reaction medium play a critical role?
A5: Yes, water content is a crucial parameter. A minimal amount of water is essential for enzyme activity, but excess water can promote hydrolysis, an unwanted side reaction that produces free fatty acids and reduces the yield of interesterified products. In one study, a water content of 1% (wt/wt) was found to be optimal for the transesterification of trithis compound.[3]
Troubleshooting Guide
Problem 1: Low yield of interesterified products.
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Verify the optimal temperature for your specific lipase. For IM 60, optimal yields were observed at 45°C, while for SP 435, it was 55°C.[1] Operating outside this range can significantly decrease product formation.[1] |
| Incorrect Substrate Molar Ratio | An excess of one substrate can inhibit the reaction. An optimal molar ratio of trithis compound to acyl donor of 1:2 has been reported for similar systems.[2] Experiment with different ratios (e.g., 1:1, 1:2, 1:4) to find the optimum for your specific substrates.[1] |
| Inadequate Enzyme Concentration | The enzyme load can be a limiting factor. Studies have shown that enzyme loads can significantly influence the reaction, with optimal concentrations needing to be determined empirically.[3] |
| Insufficient Reaction Time | The reaction may not have reached equilibrium. For IM60, equilibrium can be reached around 18 hours, while for SP435, it may take up to 24 hours.[2] A time-course study is recommended to determine the optimal reaction time. |
| Enzyme Inactivation | The enzyme may have been inactivated by impurities in the substrates, such as peroxides or residual acids from upstream processing.[4] Ensure high-purity substrates are used. |
Problem 2: High levels of free fatty acids (FFAs) in the final product.
| Possible Cause | Troubleshooting Step |
| Excess Water Content | High water content favors hydrolysis over interesterification. Ensure the reaction medium is sufficiently dry. The addition of molecular sieves can help to control water content.[5] An optimal water content may be around 1% (wt/wt).[3] |
| Low pH | The uptake of acids into the enzyme support can lower the local pH, reducing enzyme activity and potentially favoring hydrolysis.[4] Ensure that the substrates are neutralized and free of acidic residues. |
Problem 3: Inconsistent results between batches.
| Possible Cause | Troubleshooting Step |
| Variable Water Content | Small variations in ambient humidity or solvent water content can affect enzyme performance. Standardize the drying of substrates and solvents for each batch. |
| Enzyme Reusability and Stability | If reusing the immobilized enzyme, its activity may decrease over time. One study noted good stability for Lipozyme over six reuses.[3] It is advisable to test the enzyme activity periodically. |
| Incomplete Mixing | Inadequate agitation can lead to mass transfer limitations, especially in viscous reaction mixtures.[6] Ensure consistent and effective mixing throughout the reaction. |
Data Summary
Table 1: Optimal Reaction Parameters for Lipase-Catalyzed Interesterification
| Parameter | Lipase IM 60 | Lipase SP 435 / Novozym 435 | Reference |
| Optimal Temperature | 45°C | 55°C | [1] |
| Substrate Molar Ratio (Triglyceride:Acyl Donor) | 1:2 | 1:2 | [2] |
| Reaction Time to Equilibrium | ~18 hours | ~24 hours | [2] |
| Optimal Water Content | 1% (wt/wt) (for Lipozyme IM60) | Not specified | [3] |
| Enzyme Load | 10% (wt/wt) (for Lipozyme IM60) | 4.8-6% (wt/wt) | [3][5][7] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Interesterification of Trithis compound
This protocol is a generalized procedure based on common methodologies reported in the literature.[1][2]
-
Substrate Preparation : Prepare a mixture of trithis compound and the chosen acyl donor (e.g., tricaproin, stearic acid) at the desired molar ratio (e.g., 1:2) in an organic solvent like n-hexane.
-
Enzyme Addition : Add the immobilized lipase (e.g., IM 60 or SP 435) to the substrate mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 10% w/w).
-
Incubation : Incubate the reaction mixture in a sealed vessel with constant agitation (e.g., using a magnetic stirrer or a shaker) at the optimal temperature for the chosen enzyme (e.g., 45°C for IM 60, 55°C for SP 435).
-
Reaction Monitoring : At various time points, withdraw small aliquots of the reaction mixture to monitor the progress of the reaction.
-
Enzyme Removal : After the reaction reaches completion or the desired endpoint, stop the reaction by filtering to remove the immobilized enzyme. The enzyme can be washed with solvent and stored for reuse.
-
Product Analysis : Analyze the composition of the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizations
Caption: Experimental workflow for enzymatic interesterification.
Caption: Key parameter relationships in enzymatic interesterification.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Synthesis of structured lipids by transesterification of trithis compound catalyzed by Lipozyme IM60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of High-Purity Trithis compound and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lipase-Catalyzed Trilinolein Hydrolysis
Welcome to the technical support center for lipase-catalyzed trilinolein (B126924) hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic hydrolysis of trithis compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of lipase-catalyzed trithis compound hydrolysis?
A1: Lipases (triacylglycerol acyl hydrolases) are enzymes that catalyze the hydrolysis of triglycerides, like trithis compound, at the oil-water interface.[1][2] The reaction proceeds in a stepwise manner, breaking the ester bonds to release free fatty acids and glycerol (B35011).[3][4] Initially, trithis compound is hydrolyzed into a diglyceride and one fatty acid molecule. The diglyceride is then further hydrolyzed into a monoglyceride and another fatty acid. Finally, the monoglyceride is broken down into glycerol and the last fatty acid molecule.[3]
Q2: How do I select the most appropriate lipase (B570770) for my experiment?
A2: Lipase selection depends on several factors, including substrate specificity, desired reaction conditions (pH, temperature), and cost. Lipases can be non-specific or 1,3-specific, meaning they selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[5][6] For complete hydrolysis of trithis compound, a non-specific lipase or a 1,3-specific lipase combined with conditions that allow for acyl migration is often required.[5] Microbial lipases from sources like Candida rugosa, Pseudomonas fluorescens, and Rhizomucor miehei are commonly used and commercially available.[7][8]
Q3: What are the key factors that influence the efficiency of trithis compound hydrolysis?
A3: The efficiency of the reaction is primarily influenced by five factors: pH, temperature, enzyme concentration, substrate concentration (oil-to-aqueous phase ratio), and reaction time.[9] Proper emulsification of the trithis compound substrate is also critical, as it increases the interfacial surface area available for the lipase to act upon.[10] The presence of inhibitors, such as the fatty acids produced during the reaction, can also significantly impact efficiency.[11]
Q4: Can I reuse my lipase?
A4: Yes, lipase reusability can be achieved through immobilization. Immobilizing the lipase on a solid support (e.g., beads, membranes) can enhance its stability and allows for easier separation from the reaction mixture, making it more cost-effective for multiple reaction cycles.[12][13][14] Bioimprinting is another technique used to enhance the activity and stability of immobilized lipases.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Hydrolysis | 1. Sub-optimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[15][16][17] 2. Poor Substrate Emulsification: Lipases act at the oil-water interface; a lack of surface area will limit the reaction.[10] 3. Inactive Enzyme: The lipase may have denatured due to improper storage or handling. | 1. Optimize pH and temperature according to the lipase manufacturer's specifications or literature values (see Table 1). 2. Ensure vigorous mixing or use a surfactant to create a stable emulsion. Be aware that some surfactants can inhibit lipase activity.[10] 3. Use a fresh batch of lipase or verify the activity of the current batch with a standard assay. |
| Reaction Stops Prematurely | 1. Product Inhibition: The accumulation of free fatty acids (linoleic acid) can lower the pH of the medium and directly inhibit the lipase.[11][18] 2. Enzyme Denaturation: Prolonged exposure to non-optimal conditions can cause the enzyme to lose activity over time. | 1. Use a buffered aqueous phase to maintain a stable pH. Consider in-situ removal of fatty acids if feasible. 2. Re-evaluate the stability of the lipase under your specific experimental conditions (duration, temperature). |
| Inconsistent or Irreproducible Results | 1. Variable Substrate Preparation: Inconsistent emulsion droplet size can lead to variable reaction rates.[11][18] 2. Inaccurate Quantification: The method used to measure hydrolysis (e.g., titration) may have variability. | 1. Standardize the emulsification procedure (e.g., sonication time and power, mixing speed). 2. Calibrate analytical instruments and run control experiments. Consider using multiple analytical methods for confirmation (e.g., GC, HPLC).[19][20] |
| Low Yield of Specific Products (e.g., Monoglycerides) | 1. Lipase Specificity: The lipase may be non-specific, leading to complete hydrolysis to glycerol and fatty acids. 2. Acyl Migration: In the case of 1,3-specific lipases, acyl migration can lead to the formation of products that can be further hydrolyzed.[5] | 1. Use a 1,3-specific lipase to favor the production of 2-monothis compound. 2. Control reaction time and temperature to minimize acyl migration if intermediate products are desired. |
Data Presentation
Table 1: Optimal Conditions for Various Microbial Lipases
| Lipase Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Candida rugosa | 8.0 | 35 | [7] |
| Pseudomonas fluorescens | 10.0 | 45 | [7] |
| Rhizomucor miehei | 9.0 | 40 | [7] |
| Anoxybacillus sp. HBB16 | 9.5 | 55 | [15] |
| Bacillus licheniformis | 8.0 | 40 - 45 |
Experimental Protocols
Protocol 1: General Trithis compound Hydrolysis Assay
This protocol outlines a general procedure for assessing the hydrolytic activity of lipase on a trithis compound substrate.
-
Substrate Preparation:
-
Prepare an oil-in-water emulsion. A common method is to mix trithis compound with a buffered aqueous solution (e.g., Tris-HCl or phosphate (B84403) buffer at the optimal pH for the chosen lipase).
-
Add a surfactant (e.g., Tween 80, gum arabic) if necessary to stabilize the emulsion.[10]
-
Emulsify the mixture using a high-speed homogenizer or sonicator until a stable, milky emulsion is formed.
-
-
Enzymatic Reaction:
-
Pre-heat the trithis compound emulsion to the desired reaction temperature in a stirred, temperature-controlled vessel.
-
Initiate the reaction by adding a known amount of lipase solution or immobilized lipase to the emulsion.[12][13]
-
Maintain constant stirring throughout the reaction to ensure proper mixing of the phases.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately stop the enzymatic reaction in the aliquot by adding an inhibitor (e.g., a solution of ethanol/acetone) or by heat inactivation.
-
-
Quantification of Hydrolysis:
-
Determine the amount of free fatty acids released using a suitable analytical method. A common technique is titration with a standardized NaOH solution using phenolphthalein (B1677637) as an indicator.[21]
-
Alternatively, chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for a more detailed analysis of all reaction components (triglycerides, diglycerides, monoglycerides, and free fatty acids).[5][19]
-
Protocol 2: Lipase Activity Determination using pH-Stat Titration
This method measures lipase activity by quantifying the release of fatty acids through the continuous titration of the reaction mixture with an alkaline solution to maintain a constant pH.
-
Apparatus Setup:
-
Use a thermostated reaction vessel equipped with a pH electrode, a stirrer, and an automatic burette connected to a pH-stat controller.
-
-
Reaction Mixture:
-
Prepare the trithis compound emulsion as described in Protocol 1 and place it in the reaction vessel.
-
Allow the mixture to equilibrate to the desired temperature and pH.
-
-
Assay Procedure:
-
Start the reaction by adding the lipase solution.
-
The pH-stat will automatically add a titrant (e.g., 0.05 M NaOH) to the vessel to neutralize the fatty acids as they are released, thereby maintaining a constant pH.
-
Record the volume of titrant consumed over time.
-
-
Calculation of Activity:
-
The rate of titrant consumption is directly proportional to the rate of hydrolysis.
-
One unit of lipase activity (U) is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.
-
Visualizations
Caption: Experimental workflow for lipase-catalyzed trithis compound hydrolysis.
Caption: Stepwise enzymatic hydrolysis pathway of trithis compound.
References
- 1. ijrpr.com [ijrpr.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. quora.com [quora.com]
- 4. neliti.com [neliti.com]
- 5. Frontiers | The Influence of pH on the Lipase Digestion of Nanosized Triolein, Diolein and Monoolein Films [frontiersin.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Optimizing the First Step of the Biocatalytic Process for Green Leaf Volatiles Production: Lipase-Catalyzed Hydrolysis of Three Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of Edible Oils by Fungal Lipases: An Effective Tool to Produce Bioactive Extracts with Antioxidant and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase-catalyzed hydrolysis of linseed oil: optimization using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the hydrolysis reaction of Thermomyces languinosa lipase activity at the triolein/aqueous interface : Influence of solution pH and surfactants on lipase triolein digestion | LUP Student Papers [lup.lub.lu.se]
- 11. Mechanisms of inhibition of triacylglycerol hydrolysis by human gastric lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ftb.com.hr [ftb.com.hr]
- 13. Evaluating Pre-Immobilization and Post-Immobilization Bioimprinting Strategies for the Activation of Lipases: A Case Study of LipC12 [hrcak.srce.hr]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. researchgate.net [researchgate.net]
- 16. The effects of pH and salt on the lipid binding and enzyme activity of lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCREATIC LIPASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector | Scilit [scilit.com]
- 21. Investigating effect of temperature on the activity of lipase [practicalbiology.org]
Technical Support Center: Managing Lipid Droplet Degradation in Plant-Based Trilinolein Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for studying lipid droplet (LD) degradation in plants, with a focus on trilinolein (B126924).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental aspects of plant lipid droplet degradation.
Q1: What are the primary pathways for lipid droplet degradation in plant cells?
A: Plant cells utilize two main pathways for the degradation of triacylglycerols (TAGs) stored in lipid droplets:
-
Lipolysis: This pathway involves the enzymatic hydrolysis of TAGs by lipases directly on the surface of the lipid droplet. A key step preceding this is the degradation of structural proteins, like oleosins, that coat the LD surface and restrict lipase (B570770) access. This protein degradation is often mediated by the ubiquitin-proteasome system.[1][2]
-
Lipophagy: This is a specialized form of autophagy where entire lipid droplets are engulfed by the vacuole (the plant equivalent of the lysosome) and degraded within it.[3][4] This process can be dependent or independent of the core macroautophagy machinery.[4]
Q2: What are the key proteins involved in regulating access to the trithis compound core of a lipid droplet?
A: The lipid droplet surface is coated with various proteins that regulate its stability and degradation. In seeds, the most abundant are oleosins , which act as structural proteins preventing LD fusion and sterically hindering lipase access.[2][5] For degradation to occur, these oleosins must be removed. This process involves ubiquitination and subsequent extraction from the LD surface by a complex containing the adaptor protein PUX10 and the ATPase CDC48A , which targets them for degradation by the proteasome.[6][7][8][9] In vegetative tissues like leaves, oleosins are generally absent; instead, proteins like Caleosins and Lipid Droplet-Associated Proteins (LDAPs) are more abundant and regulate LD dynamics.[5][10]
Q3: How can I visualize lipid droplets in plant cells?
A: Lipid droplets are readily visualized using fluorescence microscopy with lipophilic dyes that specifically accumulate in their neutral lipid core. Common choices include:
-
Nile Red: A classic dye that fluoresces strongly in hydrophobic environments. It is typically excited with a 550 nm laser and emission is collected between 562 and 621 nm.[11]
-
BODIPY 493/503: This dye is highly specific for neutral lipids and exhibits bright green fluorescence. It is more photostable and specific than Nile Red.[11][12] Use a 488-nm excitation laser and collect the emission signal between 500 to 540 nm.[11]
-
LipiDye™ II: A modern dye with high sensitivity, photostability, and low cytotoxicity, making it suitable for long-term live-cell imaging.
Q4: What are some common inhibitors used to study lipid droplet degradation?
A: While highly specific inhibitors for plant lipases are not widely characterized, general-purpose lipase inhibitors can be used. Orlistat (also known as tetrahydrolipstatin) is a potent, irreversible inhibitor of many lipases and can be used to block the lipolysis pathway.[13] Additionally, specific inhibitors of the proteasome (e.g., MG132) can be used to study the role of oleosin degradation in the overall process.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experimental procedures in a question-and-answer format.
Lipid Droplet Isolation
Q: My lipid droplet yield is very low. What can I do to improve it?
A: Low yield is a common issue, especially from vegetative tissues where LDs are less abundant than in seeds.[11]
-
Starting Material: Always use fresh plant tissue. Freezing and thawing can damage LD integrity and significantly reduce yield.[11][14]
-
Homogenization: Ensure gentle but thorough homogenization. Overly aggressive grinding can disrupt the LDs, while insufficient grinding will not release them from the cells.
-
Buffer Composition: The addition of a non-ionic detergent like Tween-20 (e.g., at 0.1% v/v) to the extraction buffer can increase yield by up to 10-fold. However, be aware that higher detergent concentrations may strip weakly-associated proteins from the LD surface.[11][14]
Q: My isolated lipid droplet fraction is contaminated with other organelles like ER and mitochondria. How can I increase purity?
A: Contamination occurs because other cellular membranes can adhere to the buoyant lipid droplets.[15]
-
Centrifugation Technique: Ensure slow acceleration and deceleration (coast to a stop) of the ultracentrifuge rotor to avoid disrupting the gradient layers.[12]
-
Washing Steps: Include additional washing steps. After collecting the first LD fraction (the "fat pad"), resuspend it in fresh homogenization buffer and repeat the flotation centrifugation. A second flotation step significantly increases purity.[15][16]
-
Purity Assessment: Verify purity using Western blot analysis with antibodies against marker proteins for contaminating organelles, such as calnexin (B1179193) (ER) or COX IV (mitochondria).[12]
Fluorescence Microscopy
Q: I'm experiencing high background fluorescence when staining for lipid droplets. What could be the cause?
A: High background can obscure the specific signal from your lipid droplets.[17][18]
-
Autofluorescence: Plant tissues, particularly leaves containing chlorophyll, have significant natural autofluorescence. Image an unstained control sample to assess the level of autofluorescence. Consider using a tissue clearing protocol if autofluorescence is severe.[18][19]
-
Dye Concentration: Using too high a concentration of the fluorescent dye can lead to non-specific binding and high background. Perform a titration to find the optimal, lowest effective concentration.[17]
-
Washing Steps: Inadequate washing after staining will leave unbound dye in the cell, contributing to background. Optimize your washing steps to thoroughly remove excess dye without causing signal loss.[17]
Q: My fluorescent signal is very weak or fades quickly (photobleaching). How can I improve it?
A: A weak or unstable signal can make imaging and quantification difficult.
-
Dye Choice: Use a more photostable dye like BODIPY 493/503 or a modern commercial dye like LipiDye™ II, which are designed for longer imaging sessions.[11]
-
Imaging Settings: Minimize exposure time and laser power to the lowest levels that still provide a detectable signal. Use a more sensitive detector if available.
-
Mounting Media: Use an anti-fade mounting medium to help preserve the fluorescent signal during observation.[17]
Lipase Activity Assays
Q: My lipase activity assay has high background noise (high signal in "no enzyme" controls). Why is this happening?
A: High background in an enzyme assay can be caused by substrate instability or reagent contamination.[13][20]
-
Substrate Instability: Some artificial lipase substrates (e.g., p-nitrophenyl esters) can hydrolyze spontaneously, especially at alkaline pH. Always run a "substrate only" control to measure this rate and subtract it from your sample values. Prepare substrate solutions fresh before each experiment.[13]
-
Reagent Contamination: Buffers and other reagents can become contaminated with microbes that produce their own lipases. Use sterile reagents and buffers whenever possible.[13]
Q: My lipase activity results are not reproducible between experiments. What are the potential sources of variability?
A: Lack of reproducibility can stem from inconsistent assay conditions or reagent preparation.[13]
-
Pipetting and Mixing: Ensure accurate and consistent pipetting, especially of the enzyme and substrate. Inconsistent mixing can lead to variability in reaction initiation. Use calibrated pipettes.[20]
-
Temperature Control: Lipase activity is highly sensitive to temperature. Ensure that all incubations are performed at a consistent and accurately controlled temperature.
-
Reagent Stability: Prepare fresh enzyme dilutions for each experiment, as enzyme activity can decrease with storage, even when frozen.
Section 3: Experimental Protocols & Data
This section provides detailed methodologies for key experiments and tables with relevant quantitative data.
Protocol 1: Isolation of Lipid Droplets from Arabidopsis thaliana Leaves
This protocol is adapted from established methods for isolating LDs with good yield and purity from plant vegetative tissue.[11][14][21] All steps should be performed at 4°C or on ice.
1. Buffer Preparation:
| Buffer Name | Composition |
| Base Buffer | 10 mM NaH₂PO₄, 150 mM NaCl, pH 7.5 (Autoclaved) |
| Extraction Buffer | 0.6 M Sucrose, 10 mM NaH₂PO₄, 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease Inhibitor Cocktail, pH 7.5 |
| Floating Buffer 1 | 0.4 M Sucrose, 10 mM NaH₂PO₄, 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease Inhibitor Cocktail, pH 7.5 |
| Floating Buffer 2 | 0.2 M Sucrose, 10 mM NaH₂PO₄, 150 mM NaCl, 0.1% (v/v) Tween-20, 1 mM PMSF, 1x Protease Inhibitor Cocktail, pH 7.5 |
Note: PMSF and Protease Inhibitor Cocktail should be added fresh before use.
2. Homogenization:
-
Harvest 2-3 g of fresh Arabidopsis leaves from 6-week-old plants.
-
Place leaves in a pre-chilled mortar with liquid nitrogen and grind to a fine powder.
-
Add 5 mL of ice-cold Extraction Buffer and grind further as the powder thaws to create a smooth homogenate.
-
Filter the homogenate through three layers of Miracloth into a pre-chilled centrifuge tube.
3. Sucrose Gradient Ultracentrifugation:
-
Transfer the filtered homogenate to a 5 mL ultracentrifuge tube.
-
Carefully overlay the homogenate with 2 mL of Floating Buffer 1.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C in a swinging bucket rotor. Ensure the centrifuge is set to coast to a stop.[16]
-
After centrifugation, a white "fat pad" containing the crude LD fraction will be visible at the top.
-
Carefully collect this layer using a glass Pasteur pipette and transfer it to a new 5 mL ultracentrifuge tube.
4. Purification (Second Flotation):
-
To the collected crude LD fraction, add Floating Buffer 2 to a final volume of 5 mL and mix gently.
-
Centrifuge again at 100,000 x g for 30 minutes at 4°C.
-
The purified lipid droplets will form a distinct layer at the top. Carefully collect this fraction. This is your purified LD sample.
5. Purity and Yield Assessment:
| Parameter | Method | Typical Values / Notes |
| Yield | Flow Cytometry of BODIPY-stained LDs | Approx. 1,700 LDs per mg of fresh tissue.[14] |
| Purity | Western Blot | Check for absence of ER (Calnexin), Mitochondria (COX IV), and other organelle markers.[12] |
| Integrity | Fluorescence Microscopy | Stain a small aliquot with BODIPY 493/503 (1 µg/mL) and observe for spherical, non-aggregated droplets.[11] |
Protocol 2: In Vitro Triacylglycerol Lipase Activity Assay
This protocol describes a fluorescence-based assay to measure the activity of TAG lipases in plant extracts or purified LD fractions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂.
-
Substrate: Use a commercially available quenched fluorescent triacylglycerol substrate (e.g., BODIPY-labeled TAG). Prepare a working solution as per the manufacturer's instructions.
-
Enzyme Source: Your purified lipid droplet fraction or a crude protein extract from plant tissue.
-
Inhibitor (Optional): Orlistat stock solution (e.g., 10 mM in DMSO).
2. Assay Procedure:
-
Set up reactions in a 96-well black, clear-bottom microplate.
-
To each well, add:
-
50 µL of Assay Buffer.
-
10 µL of inhibitor or vehicle (DMSO).
-
20 µL of enzyme source.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
To initiate the reaction, add 20 µL of the fluorescent substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).
-
Measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes). The excitation/emission wavelengths will depend on the fluorophore used (e.g., ~485/520 nm for BODIPY).
3. Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "no enzyme" control from all other samples to correct for background hydrolysis.
-
Express lipase activity as the change in fluorescence units per minute per milligram of protein.
Protocol 3: Pulse-Chase Analysis of Trithis compound Metabolism
This protocol provides a framework for tracking the synthesis and degradation of trithis compound in plant cell suspension cultures using a radiolabeled precursor.[22][23][24]
1. Cell Preparation:
-
Use a healthy, mid-log phase plant cell suspension culture (e.g., Arabidopsis or tobacco BY-2).
-
Transfer an appropriate volume of cells to a sterile flask.
2. The "Pulse":
-
To initiate the pulse, add a small volume of high-specific-activity ¹⁴C-acetate to the cell culture. Acetate (B1210297) is a precursor for fatty acid synthesis.
-
Incubate the cells for a short period (the "pulse" time, e.g., 30-60 minutes) under normal growth conditions with gentle shaking. This allows the cells to incorporate the radiolabel into newly synthesized fatty acids and subsequently into trithis compound.
3. The "Chase":
-
To end the pulse, rapidly pellet the cells by gentle centrifugation (e.g., 100 x g for 2 minutes).
-
Discard the radioactive medium and wash the cells once with fresh, non-radioactive culture medium containing a high concentration of unlabeled acetate (the "chase" medium).[25]
-
Resuspend the cells in the chase medium and return them to the incubator.
4. Time-Course Sampling:
-
At various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the cell suspension.
-
Immediately pellet the cells and flash-freeze them in liquid nitrogen to stop all metabolic activity. Store samples at -80°C until analysis.
5. Lipid Extraction and Analysis:
-
For each time point, extract the total lipids from the cell pellet using a standard method (e.g., Folch or Bligh-Dyer extraction).
-
Separate the different lipid classes (including TAGs/trithis compound) using thin-layer chromatography (TLC).
-
Scrape the silica (B1680970) corresponding to the TAG spot from the TLC plate and quantify the amount of ¹⁴C radioactivity using liquid scintillation counting.
-
Plot the radioactivity in the trithis compound fraction versus time. The decrease in radioactivity over the chase period reflects the rate of trithis compound degradation.
Section 4: Signaling Pathways and Workflows
This section provides diagrams created using the DOT language to visualize key processes.
Diagram 1: Lipolysis Pathway of Oleosin-Coated Lipid Droplets
Caption: The lipolysis pathway for oleosin-coated lipid droplets in plant seeds.
Diagram 2: Lipophagy Pathway in Plants
Caption: Lipophagy, the autophagic degradation of lipid droplets within the plant vacuole.
Diagram 3: Experimental Workflow for Lipid Droplet Isolation
Caption: A typical workflow for the isolation of purified lipid droplets from plant leaves.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Proteomic Analysis of Lipid Droplets from Arabidopsis Aging Leaves Brings New Insight into Their Biogenesis and Functions [frontiersin.org]
- 3. Lipophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. andrewslab.ca [andrewslab.ca]
- 6. PUX10 Is a CDC48A Adaptor Protein That Regulates the Extraction of Ubiquitinated Oleosins from Seed Lipid Droplets in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PUX10 Is a Lipid Droplet-Localized Scaffold Protein That Interacts with CELL DIVISION CYCLE48 and Is Involved in the Degradation of Lipid Droplet Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PUX10 Is a CDC48A Adaptor Protein That Regulates the Extraction of Ubiquitinated Oleosins from Seed Lipid Droplets in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Lipid droplets are versatile organelles involved in plant development and plant response to environmental changes [frontiersin.org]
- 11. Lipid Droplet Isolation from Arabidopsis thaliana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of Cellular Lipid Droplets: Two Purification Techniques Starting from Yeast Cells and Human Placentas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. biotium.com [biotium.com]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 21. Lipid Droplet Isolation from Arabidopsis thaliana Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 23. osti.gov [osti.gov]
- 24. conductscience.com [conductscience.com]
- 25. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Effects of Trilinolein and Triolein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological effects of trilinolein (B126924) and triolein (B1671897), two prominent triglycerides in the fields of nutrition, pharmacology, and drug development. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for the cited studies. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their mechanisms of action.
Executive Summary
Trithis compound, a triglyceride of linoleic acid (an omega-6 polyunsaturated fatty acid), and triolein, a triglyceride of oleic acid (a monounsaturated fatty acid), exhibit distinct biological activities. While both are major constituents of vegetable oils and play crucial roles in metabolism, their effects on cellular processes such as inflammation, oxidative stress, and cell survival differ significantly. Experimental evidence suggests that both compounds possess antioxidant and anti-inflammatory properties. However, trithis compound appears to be a more potent antioxidant, while triolein shows a greater protective effect on cell viability under conditions of oxidative stress. Their differential effects are rooted in the structure of their constituent fatty acids and their subsequent influence on cellular signaling pathways.
Data Presentation
Table 1: Comparative Antioxidant Activity
| Compound | Concentration Range | Maximal Mean Reduction of Oxygen Free Radicals (OFR) | Reference |
| Trithis compound | 10⁻¹⁰ to 10⁻⁶ M | -48.0% | |
| Triolein | Not specified | -31.9% | |
| Tristearin (saturated) | Not specified | -15.2% | |
| Trolox (Vitamin E analog) | Not specified | -39.2% |
Table 2: Effects on Endothelial Cell Viability and Apoptosis under Oxidative Stress
| Treatment | Cell Viability (%) | Apoptosis (%) | Reference |
| Control (Oxidized LDL) | Not specified | 23% | |
| Trithis compound + Oxidized LDL | 78% ± 0.02 | 19% | |
| Triolein + Oxidized LDL | 90% ± 0.01 | 16% | |
| Tristearin + Oxidized LDL | 55% ± 0.03 | 34% |
Key Biological Effects and Signaling Pathways
Antioxidant and Anti-inflammatory Effects
Both trithis compound and triolein demonstrate significant antioxidant properties by scavenging oxygen-free radicals, though trithis compound shows a higher maximal reduction of these radicals in in-vitro assays. This antioxidant activity is believed to mediate their anti-inflammatory effects.
Trithis compound has been shown to inhibit the expression of pro-inflammatory markers by suppressing the NF-κB and MAPK signaling pathways. Specifically, trithis compound can inhibit the expression of NF-κB, IκBα, and various mitogen-activated protein kinases (MAPKs).
While direct evidence for triolein's effect on the NF-κB and MAPK pathways is less documented in the readily available literature, its constituent fatty acid, oleic acid, has been studied in this context. Oleic acid has been shown to modulate inflammatory responses, and it is plausible that triolein exerts its anti-inflammatory effects through similar mechanisms.
dot
Caption: Comparative Signaling Pathways of Trithis compound and Triolein.
Cardiovascular Protective Effects
Trithis compound has been reported to have several beneficial cardiovascular effects, including reducing thrombogenicity, preventing arrhythmias, and increasing erythrocyte deformability. Its vasorelaxant effect is mediated by the stimulation of the nitric oxide and cyclic GMP pathway in endothelial cells.
Triolein also contributes to cardiovascular health, primarily through the properties of oleic acid, which is known to have a more favorable impact on plasma LDL cholesterol levels compared to saturated fatty acids.
dot
Caption: General Experimental Workflow for Comparing Biological Effects.
Experimental Protocols
Cell Viability and Apoptosis Assay in Endothelial Cells
Objective: To determine the effects of trithis compound and triolein on endothelial cell viability and apoptosis when exposed to oxidative stress induced by oxidized low-density lipoprotein (ox-LDL).
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium supplemented with fetal bovine serum and appropriate growth factors.
-
Treatment: Cells are seeded in 96-well plates for viability assays or 6-well plates for apoptosis assays. Once confluent, the cells are treated with ox-LDL (e.g., 100 µg/mL) in the presence or absence of various concentrations of trithis compound or triolein (e.g., 10-50 µM) for 24 hours.
-
Cell Viability (MTT Assay):
-
After treatment, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
The MTT solution is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry):
-
After treatment, cells are harvested by trypsinization and washed with PBS.
-
Cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
The stained cells are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive, PI negative) is determined.
-
In Vitro Antioxidant Activity Assay (Enhanced Chemiluminescence)
Objective: To quantify and compare the oxygen-free radical scavenging activity of trithis compound and triolein.
Methodology:
-
Reagent Preparation: Prepare a working solution of luminol (B1675438) and a source of oxygen-free radicals (e.g., horseradish peroxidase and hydrogen peroxide, or phorbol (B1677699) myristate acetate-stimulated neutrophils).
-
Chemiluminescence Measurement:
-
In a luminometer tube, add the radical-generating system.
-
Add the test compound (trithis compound or triolein) at various concentrations.
-
Initiate the chemiluminescent reaction by adding the final reagent (e.g., hydrogen peroxide or PMA).
-
Measure the light emission over time using a luminometer.
-
-
Data Analysis: The antioxidant activity is determined by the degree of inhibition of the chemiluminescence signal compared to a control without the antioxidant. The results are often expressed as the percentage reduction of oxygen-free radicals.
Conclusion
The comparative analysis of trithis compound and triolein reveals distinct yet complementary biological effects. Trithis compound demonstrates superior antioxidant capacity and modulates specific inflammatory and vasodilatory signaling pathways. In contrast, triolein exhibits a more pronounced protective effect on endothelial cell viability under oxidative stress. These differences underscore the importance of fatty acid composition in determining the bioactivity of triglycerides. Researchers and drug development professionals should consider these nuances when selecting lipid-based molecules for therapeutic or nutraceutical applications. Further research is warranted to fully elucidate the signaling pathways modulated by triolein and to explore the synergistic potential of combining these two triglycerides in various therapeutic contexts.
A Comparative Guide to Trilinolein and Fish Oil Triglycerides in Nutritional Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trilinolein (B126924) and fish oil triglycerides, focusing on their distinct compositions and impacts on key cardiometabolic and inflammatory markers. The information is curated from nutritional studies to support research and development in lipid science.
Chemical Composition and Structure
Trithis compound and fish oil triglycerides are both lipids belonging to the triglyceride family, yet they possess fundamentally different fatty acid compositions that dictate their metabolic effects.
Trithis compound is a simple triglyceride, meaning it is composed of a glycerol (B35011) backbone esterified with three identical fatty acid molecules. In the case of trithis compound, this fatty acid is linoleic acid, an omega-6 polyunsaturated fatty acid (PUFA).[1][2][3][4][5] Its chemical formula is C₅₇H₉₈O₆.[3][4][5]
Fish oil triglycerides are mixed triglycerides, containing a variety of fatty acids on the glycerol backbone.[6] They are characterized by a high concentration of the omega-3 long-chain polyunsaturated fatty acids (LC-PUFAs), eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[7][8] The exact composition of fatty acids in fish oil can vary depending on the species of fish, their diet, and the waters they inhabit.[6][7]
Comparative Effects on Cardiometabolic Markers
The primary distinction in the nutritional effects of trithis compound and fish oil triglycerides lies in the metabolic pathways influenced by their constituent fatty acids: omega-6 (linoleic acid) versus omega-3 (EPA and DHA).
Data Summary
The following table summarizes the effects of fish oil triglycerides on various cardiometabolic parameters based on findings from several clinical studies. Direct comparative data for pure trithis compound is limited in the available literature; therefore, the effects of linoleic acid are inferred from studies on omega-6 rich diets where it is the principal fatty acid.
| Parameter | Effect of Fish Oil Triglycerides (EPA/DHA) | Effect of Linoleic Acid (from Trithis compound) |
| Triglycerides | Significant Reduction [9][10][11][12][13][14][15][16] | Generally neutral or slight reduction |
| LDL Cholesterol | No significant change or slight increase[9][12][14] | Reduction |
| HDL Cholesterol | Slight increase[9][14] | Neutral or slight increase |
| Inflammation | Reduction of inflammatory markers (e.g., CRP, IL-6)[9][10] | Can be pro-inflammatory in excess |
| Thrombosis | Anti-thrombotic effect[9] | Can be pro-thrombotic in excess |
Key Experimental Findings
-
Fish Oil and Triglyceride Reduction: Multiple studies have demonstrated the robust triglyceride-lowering effect of fish oil. A daily dose of 3.4 grams of EPA+DHA has been shown to reduce triglycerides by approximately 27% compared to a placebo.[16] The American Heart Association advises that 4 grams of prescription omega-3s per day can lower triglyceride levels by 20-30%.[13] This effect is primarily attributed to the ability of EPA and DHA to decrease the hepatic synthesis of very-low-density lipoprotein (VLDL), the main carrier of triglycerides in the blood.[11][15]
-
Fish Oil and Cholesterol: The impact of fish oil on LDL and HDL cholesterol is less pronounced. Some studies report a slight increase in LDL cholesterol, which may be a consequence of the significant reduction in triglycerides.[9][12][14] Effects on HDL cholesterol are generally modest, with some studies showing a slight increase.[9][14]
-
Linoleic Acid and Cholesterol: Diets rich in linoleic acid have been shown to effectively lower LDL cholesterol levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from studies investigating the effects of fish oil triglycerides.
Protocol 1: Randomized Controlled Trial on Fish Oil for Hypertriglyceridemia
-
Objective: To assess the dose-response effects of EPA and DHA on serum triglycerides, inflammatory markers, and endothelial function.[16]
-
Study Design: A placebo-controlled, double-blind, randomized, 3-period crossover trial.[16]
-
Participants: Healthy individuals with moderate hypertriglyceridemia (150–500 mg/dL).[16]
-
Intervention: Participants received three different treatments for 8 weeks each, with a 6-week washout period in between:
-
Primary Outcome Measures: Fasting serum triglyceride levels.[16]
-
Secondary Outcome Measures: Total, LDL, and HDL cholesterol; inflammatory markers (IL-1β, IL-6, TNF-α, hs-CRP); and measures of endothelial function.[16]
-
Data Analysis: Statistical comparison of the outcomes between the different treatment periods.[16]
Protocol 2: Bioavailability Study of Different Fish Oil Formulations
-
Objective: To compare the bioavailability of EPA and DHA from emulsified versus encapsulated triglyceride fish oil supplements.[17]
-
Study Design: A randomized, single-group assignment, single-masked study.[17]
-
Participants: Healthy adults aged 18 to 60 with a BMI between 22 and 32 kg/m ².[17]
-
Intervention: A single dose of either emulsified or encapsulated triglyceride-based fish oil with similar omega-3 compositions.[17]
-
Primary Outcome Measures: Fatty acid composition of plasma lipids before and after consumption of the supplement to determine the rate and percentage of EPA and DHA incorporation.[17]
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts in the comparison of trithis compound and fish oil triglycerides.
Caption: Eicosanoid synthesis pathway from Omega-6 and Omega-3 fatty acids.
Caption: Workflow of a crossover randomized controlled trial for fish oil.
Conclusion
Trithis compound and fish oil triglycerides represent two distinct classes of lipids with differing impacts on human health. Fish oil, rich in the omega-3 fatty acids EPA and DHA, has a well-documented therapeutic effect in lowering plasma triglycerides, making it a focal point in cardiovascular research. Trithis compound, composed solely of the omega-6 fatty acid linoleic acid, is primarily associated with cholesterol-lowering effects. The pro-inflammatory potential of omega-6 fatty acids, particularly when consumed in excess relative to omega-3s, underscores the importance of a balanced intake of these essential fats. For researchers and drug development professionals, understanding these fundamental differences is critical for designing targeted nutritional interventions and developing novel therapeutics for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. Trithis compound [webbook.nist.gov]
- 5. GSRS [precision.fda.gov]
- 6. marine.gov.scot [marine.gov.scot]
- 7. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 8. osavi.com [osavi.com]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
- 10. Does fish oil control triglyceride levels? - Life Extension [lifeextension.com]
- 11. Fish oil – how does it reduce plasma triglycerides? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fish Oil and Triglycerides Study | Nutrition [med.stanford.edu]
- 13. heart.org [heart.org]
- 14. Fish oils and plasma lipid and lipoprotein metabolism in humans: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triglyceride lowering by omega-3 fatty acids: a mechanism mediated by N-acyl taurines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-response effects of omega-3 fatty acids on triglycerides, inflammation, and endothelial function in healthy persons with moderate hypertriglyceridemia1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Validation of Analytical Methods for Trilinolein Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predominant analytical methods for the quantification of trilinolein (B126924), a triglyceride of significant interest in various research and development fields. The performance of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS) are evaluated, with supporting experimental data and detailed protocols to aid in method selection and validation.
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate analytical method for trithis compound quantification is contingent on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters for the most commonly employed techniques.
| Parameter | HPLC-ELSD | GC-FID (as FAMEs) | LC-MS/MS |
| Linearity Range | Non-linear response; typically requires a double logarithmic plot for linearization. A study showed a fairly linear response for triglycerides in the 0.5 - 2.5 µg range[1]. | Wide linear range, e.g., 10-1500 ng/mL for oleic acid[2]. For linoleic acid methyl ester, linearity was demonstrated from 10-40 µg/mL[3]. | Wide linear range, for example, 5–1000 ng/mL for flavonoids[4]. |
| Accuracy (Recovery) | Recoveries for lipids are generally between 92.9% and 108.5%[5]. | For fatty acid methyl esters, mean recoveries above 90% have been reported[6]. Spiked oil samples showed recoveries of 96-101% for linoleic acid methyl ester[3]. | Recovery rates for related lipids have been reported in the range of 87.25–119.44%[7]. |
| Precision (%RSD) | Intermediate repeatability for lipids shows RSD on peak areas < 5%[5]. For retention time, RSD is typically < 0.25%[8]. | For fatty acid analysis, intra-day precision is often < 5% and inter-day precision < 10%[9]. For oleanolic acid, intra- and interday precision was less than 3.3% and 4.5%, respectively[2]. | Intra-day and inter-day precision for related analytes are typically below 15%. For linoleic acid oxides, precision was below 6.96% RSD[7]. |
| Limit of Detection (LOD) | 0.5 ng to 5.7 ng on column for various lipids[8]. For some lipids, LOD can be between 0.02 and 0.04 µg[5]. | For fatty acid methyl esters, LODs can range from 0.21 to 0.54 µg/mL[10]. | Highly sensitive, with LODs in the low ng/mL to pg/mL range. For some flavonoids, LODs were reported to be as low as 0.75 ng/mL[11]. |
| Limit of Quantification (LOQ) | 0.04 and 0.10 µg for some lipids[5]. | For fatty acid methyl esters, LOQs can range from 0.63 to 1.63 µg/mL[10]. For oleanolic acid, the LOQ was 10.7 ng/mL[2]. | In the low ng/mL range. For some flavonoids, LOQs were reported to be 2.38 ng/mL[11]. |
Experimental Protocols: Methodologies for Trithis compound Quantification
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are generalized yet detailed methodologies for the three compared techniques.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method allows for the analysis of intact trithis compound without the need for derivatization.
-
Sample Preparation: Dissolve the trithis compound standard or extracted lipid sample in a suitable organic solvent such as hexane (B92381) or isopropanol.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to separate complex lipid mixtures. A common mobile phase combination is a gradient of acetonitrile (B52724) and methylene (B1212753) chloride[12].
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C[12].
-
-
ELSD Detector Settings:
-
Drift Tube Temperature: Optimized for the mobile phase, often in the range of 40-60°C.
-
Nebulizing Gas (Nitrogen) Flow Rate: Adjusted to ensure efficient nebulization, typically 1.5-2.5 L/min.
-
-
Calibration: Due to the non-linear response of the ELSD, a double logarithmic plot of peak area versus concentration is required to generate a linear calibration curve[5][13].
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method requires the conversion of trithis compound to its more volatile fatty acid methyl esters (FAMEs) prior to analysis.
-
Sample Preparation (Transesterification):
-
Saponify the trithis compound sample by refluxing with a solution of sodium hydroxide (B78521) in methanol (B129727).
-
Esterify the resulting fatty acid salts to FAMEs using a derivatizing agent such as boron trifluoride in methanol (BF3-methanol)[14].
-
Extract the FAMEs (in this case, methyl linoleate) with an organic solvent like hexane.
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for FAME analysis, such as a DB-FFAP or a column with a 65% phenyl-substituted polysiloxane stationary phase[6][15].
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: Typically set to a high temperature, e.g., 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, starting at 100°C and ramping up to 240°C[10].
-
-
FID Detector Settings:
-
Detector Temperature: Set higher than the final oven temperature, e.g., 260°C.
-
Hydrogen and Air Flow Rates: Optimized for the specific instrument to ensure a stable flame.
-
-
Quantification: The concentration of methyl linoleate (B1235992) is determined by comparing its peak area to that of a calibration curve prepared from a certified methyl linoleate standard. The amount of trithis compound in the original sample is then calculated based on the stoichiometry of the transesterification reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the direct analysis of intact trithis compound.
-
Sample Preparation: Similar to HPLC-ELSD, dissolve the sample in an appropriate solvent mixture, such as methanol/acetonitrile.
-
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of aqueous and organic solvents, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization[6].
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. ESI is often performed in positive ion mode, detecting adducts such as [M+NH4]+ or [M+Na]+[3].
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap can be used.
-
Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed on a QqQ instrument for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for trithis compound.
-
-
Quantification: An internal standard (e.g., a deuterated analog of trithis compound) is often used to improve accuracy and precision. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
References
- 1. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. mdpi.com [mdpi.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids fro… [ouci.dntb.gov.ua]
- 15. ptfarm.pl [ptfarm.pl]
A Comparative Guide to Trilinolein Quantification: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of lipids like trilinolein (B126924) is critical for product quality control, formulation development, and metabolic research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides a comprehensive cross-validation of these methods, offering detailed experimental protocols, comparative performance data, and workflow visualizations to aid in selecting the most suitable technique for your analytical needs.
Methodology and Performance
The choice between HPLC and GC-MS for trithis compound analysis hinges on various factors, including the sample matrix, the required sensitivity, and the desired sample throughput. While both methods offer high precision and accuracy, their principles of separation and detection lead to different strengths and weaknesses.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds like triglycerides in their intact form.[1] It separates analytes based on their affinity to a stationary phase while a liquid mobile phase passes through a column.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is ideal for volatile and semi-volatile compounds.[1] For a non-volatile molecule like trithis compound, a derivatization step, typically transesterification to fatty acid methyl esters (FAMEs), is necessary to increase its volatility for GC analysis.[2] This technique combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[3]
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters for the analysis of trithis compound and related compounds using HPLC and GC-MS. It is important to note that a direct head-to-head comparative study for trithis compound was not found in the reviewed literature; therefore, the data is compiled from separate studies on each technique.
| Performance Parameter | HPLC | GC-MS |
| Linearity (R²) | > 0.99 | > 0.999[4] |
| Accuracy (% Recovery) | 81% - 104%[5] | 95.8% - 121.9%[6] |
| Precision (RSD) | < 15%[6] | < 7.59%[5] |
| Limit of Detection (LOD) | 0.2 - 1.6 µg/mL[5] | 0.1 - 0.25 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.6 - 4.8 µg/mL[5] | 0.3 - 0.75 µg/mL[5] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable results.
HPLC Method for Trithis compound Analysis
This protocol is based on a reversed-phase HPLC method suitable for the analysis of intact triglycerides.
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the sample (e.g., oil, formulation).
-
Dissolve the sample in 10 mL of a suitable organic solvent like n-hexane or a mixture of acetonitrile (B52724) and methylene (B1212753) chloride.[7]
-
Sonicate for 15-30 minutes to ensure complete dissolution.[8]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: An isocratic mixture of acetonitrile and methanol (B129727) (50:50, v/v) or a gradient of acetonitrile and methylene chloride.[7][9]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 20 µL.
-
Detector: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).[7][9]
-
-
Quantification:
-
Prepare a series of standard solutions of trithis compound in the mobile phase to construct a calibration curve.
-
The concentration of trithis compound in the sample is determined by comparing its peak area to the calibration curve.
-
GC-MS Method for Trithis compound Analysis (as FAMEs)
This protocol involves the transesterification of trithis compound to its corresponding fatty acid methyl ester (linoleic acid methyl ester) for GC-MS analysis.[2]
-
Sample Preparation and Derivatization (Transesterification):
-
Accurately weigh a known amount of the sample into a reaction vial.
-
Add a known volume of an internal standard solution (e.g., methyl heptadecanoate).
-
Add 2 mL of 0.5 M methanolic sodium hydroxide (B78521) and heat at 100°C for 5 minutes.
-
After cooling, add 2 mL of boron trifluoride-methanol solution and heat again at 100°C for 5 minutes.
-
Add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution, vortex, and centrifuge.
-
Collect the upper hexane (B92381) layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min, holding for 12 minutes.[11]
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Quantification:
-
The quantification of linoleic acid methyl ester (and thus trithis compound) is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Visualizing the Workflows and Comparison
To better illustrate the experimental processes and the key differences between the two techniques, the following diagrams are provided.
Caption: A flowchart comparing the experimental workflows for HPLC and GC-MS analysis of trithis compound.
Caption: Key characteristics of HPLC and GC-MS for the analysis of trithis compound.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the quantification of trithis compound. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC is advantageous when the analysis of the intact triglyceride is desired, avoiding the need for derivatization and potential side reactions. It is particularly suitable for routine quality control where high sample throughput is needed.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification and for studies requiring detailed fatty acid profiling. The requirement for derivatization, however, adds a step to the sample preparation process and is only suitable for thermally stable derivatives.
By understanding the methodologies, performance characteristics, and workflows of both techniques, researchers can make an informed decision to ensure the accuracy and reliability of their trithis compound measurements.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. benchchem.com [benchchem.com]
- 3. blog.organomation.com [blog.organomation.com]
- 4. mdpi.com [mdpi.com]
- 5. "Development and Validation of Different Analytical Techniques for the " by Mostafa Elhendawy [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Trilinolein's Antioxidant Power: A Comparative Analysis for Researchers
For Immediate Release – In the competitive landscape of lipid research and drug development, trilinolein (B126924), a triacylglycerol derived from linoleic acid, has demonstrated notable antioxidant properties. This guide offers a comparative analysis of trithis compound's antioxidant activity against other common lipids, supported by experimental data and detailed methodologies to inform future research and therapeutic development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of trithis compound has been evaluated against a range of saturated and unsaturated lipids. The primary measure of efficacy in these studies is the reduction of oxygen-derived free radicals (OFR), a key indicator of antioxidant potential.
| Lipid/Compound | Class | Maximum OFR Reduction (%) | Cell Viability (%) | Apoptosis (%) |
| Trithis compound | Polyunsaturated Triglyceride (C18:2) | -48.0% | 78% | 19% |
| Triolein (B1671897) | Monounsaturated Triglyceride (C18:1) | -31.9% | 90% | 16% |
| Linoleic Acid | Polyunsaturated Fatty Acid (C18:2) | -31.9% | Not Reported | Not Reported |
| Tristearin (B179404) | Saturated Triglyceride (C18:0) | -15.2% | 55% | 34% |
| Palmitic Acid | Saturated Fatty Acid (C16:0) | -15.2% | Not Reported | Not Reported |
| Trolox (Control) | Vitamin E Analog | -39.2% | Not Reported | Not Reported |
| Catechin (Control) | Natural Antioxidant | -40.0% | Not Reported | Not Reported |
Data sourced from enhanced chemiluminescence assays and studies on endothelial cells exposed to oxidized low-density lipoprotein.[1][2]
The data clearly indicates that trithis compound exhibits the most potent OFR scavenging activity among the tested lipids, surpassing even the well-known antioxidant Trolox.[1][3] Generally, unsaturated lipids like trithis compound and triolein show significantly stronger antioxidant effects than their saturated counterparts, such as tristearin and palmitic acid.[1][3] This difference is likely attributable to the presence of double bonds in the fatty acid chains, which can donate electrons to neutralize free radicals.[1]
In cellular models, trithis compound and triolein have been shown to protect endothelial cells from oxidative stress-induced apoptosis and improve cell viability, whereas tristearin exacerbated these effects.[2]
Experimental Methodologies
To ensure the reproducibility and validation of these findings, detailed protocols for the key analytical methods are provided below.
Enhanced Chemiluminescence Assay for OFR Scavenging
This protocol outlines the measurement of antioxidant activity by quantifying the reduction of oxygen-derived free radicals using an enhanced chemiluminescence method.
Protocol Steps:
-
Leukocyte Isolation: Isolate polymorphonuclear neutrophils (PMNs) from fresh blood samples.
-
Reagent Preparation: Prepare solutions of the test lipids (trithis compound, triolein, etc.) and controls (e.g., Trolox) at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ M.
-
Pre-treatment: Incubate the isolated leukocytes with the test compound solutions for a defined period.
-
OFR Induction: Add a stimulating agent, such as phorbol myristate acetate (PMA), to the leukocyte suspension to induce the production of oxygen-derived free radicals.
-
Chemiluminescence Measurement: Immediately measure the light emission resulting from the reaction of OFR with a chemiluminescent probe (e.g., luminol) using a luminometer. The signal is typically recorded over time.
-
Data Analysis: Compare the chemiluminescence signal from samples treated with the test lipids to a control sample (leukocytes with PMA but without any antioxidant). The reduction in the signal is indicative of the antioxidant's OFR scavenging capacity.
Standard Antioxidant Capacity Assays
For a broader characterization of antioxidant potential, the following standardized assays are recommended:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants, leading to a decrease in its characteristic absorbance.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Signaling Pathway Modulation by Trithis compound
Beyond direct radical scavenging, trithis compound exerts its protective effects by modulating intracellular signaling pathways. In vascular smooth muscle cells (VSMCs), trithis compound has been shown to inhibit migration stimulated by platelet-derived growth factor (PDGF-BB) by downregulating the Ras/MEK/ERK signaling pathway. This mechanism is crucial in preventing conditions such as intimal hyperplasia, a key event in atherosclerosis.
This pathway illustrates that upon stimulation by PDGF-BB, a cascade involving Ras, MEK, and ERK is activated, leading to the expression of matrix metalloproteinase-2 (MMP-2), which promotes cell migration. Trithis compound intervenes by significantly reducing the levels of Ras, MEK, and phosphorylated ERK (p-ERK), thereby attenuating the downstream effects on cell migration and intimal hyperplasia.[1][3]
Conclusion
Trithis compound demonstrates superior antioxidant activity compared to other tested lipids, including both saturated and other unsaturated variants. Its efficacy is rooted in its potent ability to scavenge oxygen-derived free radicals and its capacity to modulate key signaling pathways involved in cellular stress and disease progression. These findings underscore the potential of trithis compound as a subject for further investigation in the development of novel therapeutic strategies for conditions associated with oxidative stress and inflammation.
References
- 1. Trithis compound, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of antioxidant activity in lipoproteins using enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Trilinolein Benchmark: A Comparative Guide to Detecting Olive Oil Adulteration
For researchers, scientists, and professionals in drug development, ensuring the purity of olive oil is paramount, not only for quality control but also for its implications in health and therapeutic applications. This guide provides an objective comparison of trilinolein (B126924) as a key marker for detecting olive oil adulteration against other established and emerging methods. The performance of each method is supported by experimental data, and detailed protocols for key experiments are provided to facilitate replication and validation.
The economic incentive to adulterate high-quality extra virgin olive oil with cheaper vegetable oils poses a significant challenge to the food industry and impacts consumers worldwide. Trithis compound (LLL), a triglyceride composed of three linoleic acid molecules, serves as a valuable chemical marker for such fraudulent practices. Genuine olive oil is characterized by a high content of oleic acid and consequently contains very low levels of trithis compound. In contrast, many common seed oils, such as soybean, sunflower, and corn oil, are rich in linoleic acid and thus have significantly higher concentrations of trithis compound.[1] The detection of elevated levels of this specific triglyceride can, therefore, be a strong indicator of adulteration.
Performance Comparison of Adulteration Markers
The effectiveness of a marker for detecting olive oil adulteration is determined by its specificity, sensitivity, and the reliability of the analytical methods used for its quantification. This section compares trithis compound with other commonly used markers.
| Marker | Principle of Detection | Common Adulterants Detected | Typical Concentration in Olive Oil | Typical Concentration in Adulterant Oils | Limit of Detection (LOD) |
| Trithis compound (LLL) | Elevated levels of this triglyceride indicate the presence of linoleic-rich seed oils. | Soybean, Sunflower, Corn, Cottonseed Oil | Normally absent or < 0.5% | High (Varies by oil) | < 5% adulteration |
| Brassicasterol | Presence of this specific sterol, which is absent in olive oil. | Rapeseed (Canola) Oil | Absent | Present | Enables detection of 5-10% adulteration.[2] |
| Δ7-Stigmastenol | Increased concentration of this sterol. | Sunflower, Soybean Oil | ≤ 0.5% | Higher concentrations | Enables detection of 5-10% adulteration.[2] |
| Campesterol | Elevated levels beyond the regulated limit. | Sunflower, Soybean Oil | ≤ 4.0% | Higher concentrations | - |
| Volatile Organic Compounds (VOCs) | Profile changes and presence of specific VOCs not typical for olive oil. | Various seed oils, refined oils | Specific profile for authentic olive oil | Different VOC profiles | Can detect adulteration at low levels. |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to detect olive oil adulteration are provided below. These protocols are intended to serve as a guide for researchers in setting up their own experiments.
Triglyceride Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is used for the quantitative analysis of triglycerides, including trithis compound.
1. Sample Preparation:
-
A 50 mg sample of the olive oil is diluted in 10 mL of isooctane.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A high-temperature capillary column suitable for triglyceride analysis (e.g., Rxi-65TG, 30 m x 0.32 mm ID, 0.10 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode with a ratio of 25:1.
-
Injector Temperature: 360 °C.
-
Oven Temperature Program:
-
Initial temperature: 200 °C, hold for 1.2 minutes.
-
Ramp 1: Increase to 350 °C at a rate of 21.7 °C/min.
-
Ramp 2: Increase to 365 °C at a rate of 1.2 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Hydrogen, at a constant flow rate of 1.28 mL/min.
-
Detector Temperature: 365 °C.
-
Data Acquisition: Data is collected and analyzed using appropriate chromatography software.
3. Quantification:
-
The percentage area of each triglyceride peak is calculated from the chromatogram. An increase in the trithis compound peak area compared to authentic olive oil samples indicates adulteration.
Triglyceride Analysis by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method separates triglycerides based on their equivalent carbon number (ECN).
1. Sample Preparation:
-
The oil sample is first purified using solid-phase extraction (SPE) with a silica (B1680970) cartridge to remove free fatty acids and other polar compounds.
-
A 5% solution of the purified oil is prepared in acetone (B3395972).
2. HPLC-RID Instrumentation and Conditions:
-
HPLC System: Equipped with a refractive index detector (RID).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). To improve separation, two columns can be used in series.[3]
-
Mobile Phase: Isocratic elution with a mixture of acetone and acetonitrile (B52724) (e.g., 55:45 v/v) or propionitrile.[3]
-
Flow Rate: Adjusted to elute trithis compound at a specific retention time (e.g., 1.4 mL/min).
-
Column Temperature: Maintained at a controlled temperature (e.g., 23 °C).[3]
-
Detector: Refractive Index Detector, with the optical unit temperature set at 35°C.[3]
-
Injection Volume: 5 µL.[3]
3. Data Analysis:
-
Triglycerides are identified based on their retention times and ECN. The relative percentage of each triglyceride is calculated from the peak areas in the chromatogram.
Sterol Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is used to determine the sterol composition of the oil, which is a key indicator of purity.
1. Sample Preparation (Saponification and Extraction):
-
The oil sample is saponified using an ethanolic potassium hydroxide (B78521) solution.
-
The unsaponifiable matter, which contains the sterols, is extracted with diethyl ether.
-
The sterol fraction is then isolated from the unsaponifiable matter using thin-layer chromatography (TLC).
-
The recovered sterols are derivatized to form trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for sterol analysis (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Isothermal at 260 °C.
-
Carrier Gas: Helium or hydrogen.
-
Detector Temperature: 290 °C.
3. Quantification:
-
Sterols are identified by comparing their retention times with those of known standards. The percentage of each sterol is calculated from the peak areas.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for detecting olive oil adulteration and the logical relationship of using trithis compound as a marker.
Caption: Experimental workflow for olive oil adulteration detection.
References
A Comparative Analysis of Trilinolein Content in Diverse Sunflower Varieties
For researchers, scientists, and professionals in drug development, understanding the nuanced composition of natural oils is paramount. Sunflower (Helianthus annuus) oil, a widely utilized excipient and nutritional source, exhibits significant variability in its chemical makeup based on the specific cultivar.[1] A key component influencing the oil's properties is trilinolein (B126924), a triglyceride composed of three linoleic acid units. This guide provides a comparative overview of trithis compound content across different sunflower varieties, supported by experimental data and detailed methodologies.
Trithis compound Content: A Comparative Overview
The trithis compound content in sunflower oil is directly correlated with its linoleic acid concentration. Different sunflower varieties are bred to produce oils with distinct fatty acid profiles, primarily categorized as high-linoleic, mid-oleic, and high-oleic.[2] The following table summarizes the triacylglycerol (TAG) composition, including trithis compound (designated as LLL), from a study of eight sunflower oil samples with varying linoleic acid content. While specific cultivar names were not provided in this particular study, the data clearly illustrates the range of trithis compound content based on the overall linoleic acid percentage.
| Sample No. | Linoleic Acid (%) | LLL (Trithis compound) (%) | OLL (%) | PLL (%) | OOL (%) | POL (%) | PPL (%) | OOO (%) | POO (%) | PPO (%) |
| 1 | 63.4 | 26.5 | 22.8 | 6.4 | 12.9 | 11.5 | 2.1 | 2.4 | 8.2 | 3.1 |
| 2 | 58.7 | 21.2 | 23.1 | 6.5 | 14.8 | 13.9 | 2.6 | 3.5 | 10.7 | 3.7 |
| 3 | 54.1 | 16.5 | 22.5 | 6.3 | 17.2 | 16.8 | 3.1 | 5.1 | 13.1 | 4.4 |
| 4 | 48.9 | 12.4 | 21.3 | 6.0 | 19.1 | 19.3 | 3.6 | 7.2 | 15.8 | 5.3 |
| 5 | 38.2 | 6.1 | 17.8 | 5.0 | 22.1 | 24.8 | 4.6 | 12.3 | 20.9 | 7.0 |
| 6 | 24.7 | 1.9 | 11.5 | 3.2 | 23.0 | 31.8 | 5.9 | 22.7 | 29.8 | 9.9 |
| 7 | 15.3 | 0.5 | 6.8 | 1.9 | 20.1 | 35.1 | 6.5 | 35.7 | 34.5 | 11.5 |
| 8 | 9.1 | 0.2 | 4.1 | 1.2 | 17.5 | 34.7 | 6.4 | 45.8 | 31.9 | 10.6 |
Data adapted from a study on sunflower oils with varying linoleic acid content.[3][4] LLL: Trithis compound, OLL: Oleoyldithis compound, PLL: Palmitoyldithis compound, OOL: Dioleoyl-linolein, POL: Palmitoyl-oleoyl-linolein, PPL: Dipalmitoyl-linolein, OOO: Triolein, POO: Palmitoyl-diolein, PPO: Dipalmitoyl-olein.
Experimental Protocols for Trithis compound Quantification
The determination of trithis compound and other triacylglycerol content in sunflower oil is typically achieved through chromatographic techniques. Below are detailed methodologies for two common approaches.
Gas Chromatography-Flame Ionization Detector (GC-FID)
High-temperature gas chromatography is a valuable tool for the analysis of triacylglycerols.[5]
1. Sample Preparation:
-
A specific amount of the sunflower oil sample is dissolved in a suitable solvent, such as hexane (B92381) or isooctane.
-
An internal standard may be added for more precise quantification.
2. Chromatographic Conditions:
-
Column: A capillary column suitable for high-temperature analysis is used.
-
Carrier Gas: Helium or hydrogen is typically employed as the carrier gas.
-
Injector and Detector Temperature: The injector and Flame Ionization Detector (FID) are maintained at high temperatures (e.g., 360-380°C) to ensure the volatilization of the triacylglycerols.[6]
-
Oven Temperature Program: The oven temperature is programmed to ramp up, allowing for the separation of different triacylglycerols based on their boiling points. A typical program might start at 250°C and increase to 350°C.[6]
3. Quantification:
-
The identification of trithis compound is based on the retention time compared to a pure standard.
-
Quantification is achieved by integrating the peak area of trithis compound and comparing it to the peak area of the internal standard or an external calibration curve.
Silver-Ion Thin-Layer Chromatography (Ag-TLC)
Ag-TLC is a powerful technique for separating unsaturated lipids. The silver ions interact with the double bonds of the fatty acid chains, allowing for separation based on the degree of unsaturation.[3][7]
1. Plate Preparation:
-
Pre-coated silica (B1680970) gel plates are immersed in a methanolic solution of silver nitrate (B79036) (e.g., 0.5%) for approximately 5-10 minutes for impregnation.[7]
-
The impregnated plates are then dried in a dark place for about two hours.[7]
2. Sample Application:
-
The sunflower oil sample is dissolved in a non-polar solvent like hexane to a concentration of about 1.5-2%.[7]
-
A small volume (5-10 µL) of the sample solution is applied as a spot onto the plate.[7]
3. Development:
-
The plate is placed in a developing chamber containing a suitable mobile phase, which is typically a mixture of a non-polar solvent and a slightly more polar solvent (e.g., hexane and acetone). The ratio of these solvents is optimized to achieve the best separation.[3]
4. Visualization and Quantification:
-
After development, the plate is dried, and the separated lipid spots are visualized by spraying with a reagent such as 2',7'-dichlorofluorescein (B58168) and viewing under UV light.
-
For quantification, the spots can be scraped from the plate, the lipids extracted, and then analyzed by gas chromatography. Alternatively, densitometry can be used to quantify the spots directly on the plate.[3]
Lipid Biosynthesis Pathway in Sunflower Seeds
The synthesis of triacylglycerols, including trithis compound, in sunflower seeds is a complex process that occurs in the plastids and the endoplasmic reticulum. The following diagram illustrates the key steps in this pathway.
Caption: Simplified pathway of triacylglycerol (TAG) biosynthesis in sunflower seeds.
This guide provides a foundational understanding of the comparative trithis compound content in sunflower varieties and the methodologies used for its quantification. For researchers and developers, this information is critical for selecting the appropriate sunflower oil variant to meet specific formulation and nutritional requirements.
References
- 1. Helianthus annuus - Plant Finder [missouribotanicalgarden.org]
- 2. UPLC–MS Triglyceride Profiling in Sunflower and Rapeseed Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Lipid metabolism and accumulation in oilseed crops | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. aocs.org [aocs.org]
Unraveling the Nuances: Differential Effects of Trilinolein and Free Linoleic Acid on Gene Expression
A Comparative Guide for Researchers
Quantitative Data Summary
The following tables present quantitative data on the effects of trilinolein (B126924) on protein expression within a key signaling pathway and the impact of free linoleic acid on the expression of genes central to lipid metabolism.
Table 1: Effect of Trithis compound on the Ras/MEK/ERK Signaling Pathway in Vascular Smooth Muscle Cells
This table summarizes the dose-dependent inhibitory effects of trithis compound on the protein expression of key components of the Ras/MEK/ERK signaling pathway in platelet-derived growth factor (PDGF-BB)-stimulated vascular smooth muscle cells (VSMCs). Data is presented as the percentage reduction in protein levels compared to the control.
| Protein | 5 µM Trithis compound | 10 µM Trithis compound | 20 µM Trithis compound |
| Ras | 31.83% | 37.33% | 30.17% |
| MEK | 20.67% | 15.67% | 8.17% |
| p-MEK | 43.60% | 43.80% | 58.40% |
| p-ERK | 44.80% | 52.20% | 64.20% |
| MMP-2 | 21.00% | 18.40% | 12.00% |
Data sourced from a study on PDGF-BB-stimulated VSMCs.[1]
Table 2: Effects of Free Linoleic Acid on Genes Involved in Lipid Metabolism
This table outlines the observed changes in the expression of key genes involved in lipid metabolism in response to free linoleic acid, as reported in various studies. The effects can be influenced by the experimental model and the presence of other fatty acids.
| Gene | Gene Name | Pathway | Effect on Expression |
| Rxra | Retinoid X Receptor Alpha | Fatty Acid Oxidation | Up-regulated |
| Lxra | Liver X Receptor Alpha | Lipogenesis | Up-regulated |
| Srebf1 | Sterol Regulatory Element Binding Transcription Factor 1 | Lipogenesis | Up-regulated |
| Fasn | Fatty Acid Synthase | Lipogenesis | Down-regulated |
| JMJD7-PLA2G4B | JmjC Domain-Containing Protein 7-Phospholipase A2 Group IVB | Linoleic Acid Metabolism | Down-regulated |
| PLA2G1B | Phospholipase A2 Group IB | Linoleic Acid Metabolism | Down-regulated |
| PLA2G2D | Phospholipase A2 Group IID | Linoleic Acid Metabolism | Down-regulated |
| CYP2C8 | Cytochrome P450 Family 2 Subfamily C Member 8 | Linoleic Acid Metabolism | Down-regulated |
| CYP2J2 | Cytochrome P450 Family 2 Subfamily J Member 2 | Linoleic Acid Metabolism | Down-regulated |
Findings are collated from studies on hepatic gene expression in rats and analyses of the linoleic acid metabolism pathway in the context of metabolic syndrome.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for studying the effects of trithis compound and free linoleic acid on cellular mechanisms.
Experimental Protocol 1: In Vitro Analysis of Trithis compound's Effect on VSMC Protein Expression
This protocol describes the methodology used to investigate the impact of trithis compound on the Ras/MEK/ERK signaling pathway in cultured vascular smooth muscle cells.
-
Cell Culture: A7r5 rat vascular smooth muscle cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Cells are seeded in culture dishes and grown to confluence. Prior to treatment, the cells are serum-starved for 24 hours. Subsequently, cells are pre-treated with varying concentrations of trithis compound (5, 10, and 20 µM) for 2 hours, followed by stimulation with platelet-derived growth factor-BB (PDGF-BB) (10 ng/mL) for 30 minutes to activate the Ras/MEK/ERK pathway.
-
Protein Extraction and Quantification: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies specific for Ras, MEK, phosphorylated MEK (p-MEK), ERK, phosphorylated ERK (p-ERK), and matrix metalloproteinase-2 (MMP-2). After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Experimental Protocol 2: General Methodology for Analyzing the Effect of Free Linoleic Acid on Gene Expression
This protocol provides a general framework for assessing the impact of free linoleic acid on the expression of target genes in a cell culture model using quantitative real-time polymerase chain reaction (qPCR).
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2 human hepatoma cells) is cultured in an appropriate medium and conditions. Once the cells reach a desired confluency, the medium is replaced with a serum-free or low-serum medium containing free linoleic acid at various concentrations. A vehicle control (e.g., ethanol (B145695) or BSA) is also included. The cells are incubated for a predetermined period (e.g., 24 hours) to allow for changes in gene expression.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): qPCR is performed using a real-time PCR system. The reaction mixture includes cDNA, gene-specific forward and reverse primers for the target genes (e.g., PPARα, SREBP-1c, and their downstream targets), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green). The thermal cycling conditions are optimized for the specific primers and target genes.
-
Data Analysis: The expression levels of the target genes are normalized to the expression of a stable housekeeping gene (e.g., GAPDH or β-actin). The relative changes in gene expression between the linoleic acid-treated groups and the control group are calculated using the 2-ΔΔCt method.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by trithis compound and free linoleic acid.
References
- 1. Effects of fish oil and conjugated linoleic acids on expression of target genes of PPARα and sterol regulatory element-binding proteins in the liver of laying hens | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Conjugated linoleic acid isomers and their precursor fatty acids regulate peroxisome proliferator-activated receptor subtypes and major peroxisome proliferator responsive element-bearing target genes in HepG2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trilinolein Content in Commercially Important Edible Oils
Introduction: Trilinolein (B126924), a triglyceride derived from the esterification of glycerol (B35011) with three molecules of linoleic acid, is a significant component of many edible oils. The concentration of this polyunsaturated triglyceride influences the nutritional profile, oxidative stability, and physical properties of the oil. For researchers, scientists, and professionals in drug development, understanding the quantitative distribution of trithis compound across various oils is crucial for formulation, stability testing, and nutritional assessment. This guide provides a comparative overview of trithis compound content in several common edible oils, supported by established analytical methodologies.
Quantitative Comparison of Trithis compound Content
The concentration of trithis compound (LLL) varies significantly among different vegetable oils, reflecting the unique fatty acid profile of the source plant. Oils rich in linoleic acid, such as soybean and cottonseed oil, generally exhibit higher percentages of trithis compound. Conversely, oils dominated by oleic acid, like olive oil, contain minimal amounts. The table below summarizes the trithis compound content found in various edible oils.
| Edible Oil | Trithis compound (LLL) Content (%) |
| Soybean Oil | 19.0 - 43.0[1][2] |
| Cottonseed Oil | 16.1 - 27.6[3] |
| Peanut Oil | up to 3.0 |
| Olive Oil | < 1.0 (Often trace amounts or absent)[4] |
Note: The content of trithis compound can vary based on the specific cultivar, growing conditions, and processing methods.
Experimental Protocols for Quantification
The quantitative analysis of triglycerides like trithis compound in edible oils is predominantly performed using chromatographic techniques. High-Temperature Gas Chromatography with Flame Ionization Detection (HT-GC-FID) is a robust and widely used method for separating and quantifying intact triglycerides.
Protocol: High-Temperature Gas Chromatography-Flame Ionization Detection (HT-GC-FID)
This protocol outlines a standard procedure for the analysis of triglycerides in edible oils.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 50 mg of the oil sample into a 10 mL volumetric flask.
-
Solubilization: Dissolve the sample in 10 mL of a suitable solvent, such as isooctane (B107328) or heptane.[2]
-
Dilution: The final concentration is typically around 2.5% to 5 mg/mL. Ensure the sample is fully dissolved before injection.
2. Instrumentation and Conditions:
-
Gas Chromatograph: An instrument equipped with a temperature-programmable oven, a split/splitless or on-column injector, and a Flame Ionization Detector (FID).
-
Column: A high-temperature stable capillary column is essential. A common choice is a short (5-15 m) column with a narrow internal diameter (e.g., 0.25-0.32 mm) and a thin film (0.1 µm) of a 65% phenyl-substituted polysiloxane stationary phase (e.g., Rxi-65TG).[2]
-
Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 2 mL/min).[5]
-
Injector: A Programmable Temperature Vaporizer (PTV) or a cold on-column injector is preferred to prevent discrimination of high-boiling-point triglycerides.
-
Injector Temperature: Programmed ramp, e.g., from 80°C to 390°C.[6]
-
-
Oven Temperature Program:
-
Initial Temperature: 200°C, hold for 1 minute.
-
Ramp 1: Increase to 270°C at a rate of 10°C/min.
-
Ramp 2: Increase to 370°C at a rate of 8°C/min.[6]
-
Final Hold: Hold at 370°C for a sufficient time to elute all triglycerides.
-
-
Detector (FID):
3. Data Analysis:
-
Identification: Triglyceride peaks are identified by comparing their retention times with those of known standards.
-
Quantification: The percentage of each triglyceride is calculated based on the relative peak area. The area of each peak is expressed as a percentage of the total area of all triglyceride peaks in the chromatogram. For more precise quantification, relative response factors (RRFs) can be determined using certified standards.[7]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of trithis compound in edible oils using GC-FID.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. curresweb.com [curresweb.com]
- 5. chromservis.eu [chromservis.eu]
- 6. agilent.com [agilent.com]
- 7. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Trilinolein and Tristearin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of trilinolein (B126924) and tristearin (B179404), supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these two triglycerides.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Consequently, there is significant interest in identifying and characterizing compounds with anti-inflammatory properties. Trithis compound, a triglyceride of the unsaturated fatty acid linoleic acid, and tristearin, a triglyceride of the saturated fatty acid stearic acid, are two such compounds of interest. This guide evaluates their respective anti-inflammatory effects based on available scientific evidence.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of trithis compound and tristearin on key inflammatory and related markers.
Table 1: Effects of Trithis compound on Inflammatory Markers
| Marker | Cell/Model System | Concentration/Dose | Observed Effect | Citation |
| Pro-inflammatory Cytokines | ||||
| TNF-α | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of protein expression | [[“]] |
| IL-1β | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of protein expression | [[“]] |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of protein expression | [[“]] |
| Inflammatory Enzymes & Proteins | ||||
| iNOS | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of protein expression | [[“]] |
| COX-2 | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of protein expression | [[“]] |
| NF-κB | LPS-stimulated RAW 264.7 macrophages | Not specified | Suppression of protein expression | [[“]] |
| IκBα | LPS-stimulated RAW 264.7 macrophages | Not specified | Suppression of protein expression | [[“]] |
| MAPKs | LPS-stimulated RAW 264.7 macrophages | Not specified | Suppression of protein expression | [[“]] |
| Antioxidant Activity | ||||
| Oxygen Free Radical (OFR) Reduction | Chemiluminescence assay | 10⁻¹⁰ to 10⁻⁶ M | Potent antioxidant activity, maximal reduction of -48.0% |
Table 2: Effects of Tristearin and Stearic Acid on Inflammatory Markers
| Marker | Cell/Model System | Concentration/Dose | Observed Effect | Citation |
| Pro-inflammatory Cytokines | ||||
| TNF-α | LPS-stimulated RAW 264.7 cells (Stearic Acid) | Not specified | Decreased secretion | |
| IL-6 | LPS-stimulated RAW 264.7 cells (Stearic Acid) | Not specified | Decreased secretion | |
| IL-10 | LPS-stimulated RAW 264.7 cells (Stearic Acid) | Not specified | Decreased secretion | |
| Pro-inflammatory Cytokines | Resting THP-1 monocytes (Stearic Acid) | Not specified | Stimulated secretion (most potent of saturated FAs) | |
| Antioxidant Activity | ||||
| Oxygen Free Radical (OFR) Reduction | Chemiluminescence assay (Tristearin) | Not specified | Relatively weak antioxidant activity, maximal reduction of -15.2% |
Signaling Pathways and Mechanisms of Action
Trithis compound: Inhibition of Pro-inflammatory Pathways
Trithis compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling pathways.[[“]] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of numerous pro-inflammatory genes. Trithis compound has been shown to inhibit the expression of key proteins in these pathways, thereby reducing the production of inflammatory mediators.[[“]]
Figure 1. Proposed anti-inflammatory mechanism of Trithis compound.
Tristearin: A Complex and Contradictory Role
The role of tristearin and its constituent fatty acid, stearic acid, in inflammation is less clear and appears to be context-dependent. Some studies suggest that stearic acid can decrease the secretion of pro-inflammatory cytokines in LPS-stimulated macrophages. Conversely, other research indicates that stearic acid can stimulate the production of pro-inflammatory cytokines in resting monocytes. This discrepancy highlights the need for further investigation to elucidate the precise role of tristearin in inflammatory processes. Diets rich in saturated fats, such as tristearin, generally do not show the same anti-inflammatory benefits as those rich in unsaturated fats.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Lipopolysaccharide (LPS)-Stimulated Macrophage Inflammation Assay
This protocol is used to induce an inflammatory response in macrophages to test the anti-inflammatory effects of compounds.
Figure 2. Workflow for LPS-stimulated macrophage assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of trithis compound or tristearin for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells receive no LPS.
-
Incubation: The plates are incubated for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis. The cells are washed with PBS and then lysed for subsequent protein or RNA analysis.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in biological samples.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour.
-
Enzyme Conjugate: After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, leading to a color change proportional to the amount of bound cytokine.
-
Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Gene Expression Analysis by RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes.
Methodology:
-
RNA Extraction: Total RNA is extracted from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for target inflammatory genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression levels are normalized to the housekeeping gene and compared to the control group.
Conclusion and Future Directions
The available evidence strongly suggests that trithis compound possesses significant anti-inflammatory properties , primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[[“]] Its potent antioxidant activity further contributes to its protective effects.
In contrast, the role of tristearin in inflammation is less defined and appears to be more complex . While some studies indicate that its constituent fatty acid, stearic acid, may have anti-inflammatory effects under certain conditions, other evidence suggests that saturated fats, in general, do not confer the same anti-inflammatory benefits as unsaturated fats and may even be pro-inflammatory in some contexts. The weaker antioxidant capacity of tristearin compared to trithis compound is also a notable difference.
Future research should focus on direct, head-to-head comparative studies of trithis compound and tristearin to elucidate their differential effects on a wider range of inflammatory markers and signaling pathways in various in vitro and in vivo models. Such studies are crucial for a definitive evaluation of their potential as therapeutic agents for inflammatory diseases.
References
A Comparative Guide to the Metabolic Profiling of Trilinolein and Other Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of trilinolein (B126924) and other common triglycerides, supported by experimental data. The information is intended to assist researchers in selecting appropriate lipid molecules for their studies in metabolic diseases and related fields.
Introduction
Triglycerides, as the main components of dietary fats and the primary form of energy storage in the body, play a pivotal role in metabolism. The specific fatty acid composition of a triglyceride molecule significantly influences its metabolic fate, impacting digestion, absorption, tissue distribution, and cellular signaling. Trithis compound, a triglyceride composed of three linoleic acid molecules, is of particular interest due to the established metabolic effects of its constituent polyunsaturated fatty acid. This guide compares the metabolic profile of trithis compound with other triglycerides, including triolein (B1671897) (monounsaturated) and tristearin (B179404) (saturated), drawing upon available in vitro and in vivo data.
Comparative Quantitative Data
The following tables summarize key quantitative data from comparative studies on the metabolic effects of different triglycerides and their constituent fatty acids.
Table 1: In Vitro Antioxidant Activity of Trithis compound and Other Triglycerides
| Triglyceride | Constituent Fatty Acid | Maximal Mean Reduction of Oxygen-Derived Free Radicals (OFR) |
| Trithis compound | Linoleic Acid (C18:2) | -48.0% |
| Triolein | Oleic Acid (C18:1) | -31.9% |
| Tristearin | Stearic Acid (C18:0) | -15.2% |
Data from an in vitro study measuring antioxidant activity by enhanced chemiluminescence. A higher negative percentage indicates stronger antioxidant activity.
Table 2: Comparative Effects of Dietary Triglycerides on Plasma Lipids in Rats
| Dietary Triglyceride | Plasma Cholesterol Levels | Cholesterol Absorption |
| Safflower Oil (rich in linoleic acid, similar to Trithis compound) | Highest | High |
| Triolein | Intermediate | High |
| Tristearin | Lowest | Significantly Less |
This data is inferred from a study comparing diets rich in specific triglycerides. Safflower oil is a rich source of linoleic acid, the constituent fatty acid of trithis compound.[1]
Experimental Protocols
This section details methodologies for key experiments relevant to the comparative metabolic profiling of triglycerides.
Protocol 1: In Vitro Digestion of Triglycerides
This protocol simulates the digestion of triglycerides in the gastrointestinal tract to assess their hydrolysis by pancreatic lipase (B570770).
1. Substrate Preparation:
-
Emulsify the triglyceride substrate (e.g., trithis compound, triolein, tristearin) in a buffer containing bile salts and phospholipids (B1166683) to mimic the conditions in the small intestine.
2. Enzyme Addition:
-
Initiate the reaction by adding pancreatic lipase to the emulsified substrate.
3. Titration:
-
Maintain a constant pH by titrating the released free fatty acids with a standardized sodium hydroxide (B78521) (NaOH) solution using a pH-stat apparatus.
4. Quantification:
-
The rate of NaOH consumption is proportional to the rate of lipolysis. The total amount of fatty acids released over time can be calculated to determine the extent of digestion.
Protocol 2: Tissue Triglyceride Quantification
This protocol describes the extraction and quantification of triglycerides from tissue samples.
1. Lipid Extraction (Folch Method):
-
Homogenize the tissue sample in a 2:1 chloroform:methanol mixture.
-
Add a salt solution to separate the mixture into two phases. The lower phase contains the lipids.
-
Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.
2. Sample Reconstitution:
-
Reconstitute the dried lipid extract in 2-propanol.
3. Enzymatic Assay:
-
Triglycerides are enzymatically hydrolyzed by lipase to free fatty acids and glycerol.
-
A series of enzymatic reactions follows, culminating in the production of a colored or fluorescent product.
-
The absorbance or fluorescence is measured, which is proportional to the concentration of triglycerides in the sample.
Protocol 3: In Vivo Tracer Studies for Triglyceride Metabolism
This protocol uses stable isotope-labeled fatty acids to trace the metabolic fate of triglycerides in vivo.
1. Tracer Administration:
-
Administer a stable isotope-labeled fatty acid (e.g., ¹³C-linoleic acid to trace trithis compound) to the animal model, often mixed with a carrier oil.
2. Sample Collection:
-
Collect blood and tissue samples at various time points after administration.
3. Lipid Analysis:
-
Extract lipids from the plasma and tissues.
-
Analyze the isotopic enrichment in different lipid fractions (e.g., triglycerides, phospholipids, cholesteryl esters) using liquid chromatography-mass spectrometry (LC-MS).
4. Fatty Acid Oxidation:
-
Measure the isotopic enrichment in expired CO₂ using isotope ratio mass spectrometry to determine the rate of fatty acid oxidation.
Signaling Pathways and Metabolic Workflows
The metabolic effects of triglycerides are mediated through various signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Triglyceride Digestion and Absorption Workflow
Caption: General workflow of triglyceride digestion and absorption.
Key Signaling Pathways in Lipid Metabolism
Caption: Overview of major pathways in cellular fatty acid metabolism.
Experimental Workflow for In Vivo Metabolic Study
Caption: A typical experimental workflow for an in vivo study.
Conclusion
The available data suggests that the metabolic effects of triglycerides are largely dictated by their fatty acid composition. Trithis compound, rich in the polyunsaturated fatty acid linoleic acid, exhibits strong antioxidant properties in vitro. In vivo studies, while often indirect, suggest that diets rich in linoleic acid can have distinct effects on plasma lipid profiles compared to diets rich in monounsaturated or saturated fatty acids. Specifically, diets with a higher content of polyunsaturated fats, like those in safflower oil, have been associated with the highest plasma cholesterol levels in some animal models, while saturated fats like tristearin are associated with lower plasma cholesterol and reduced absorption.
Researchers are encouraged to consider these differences when designing experiments. The provided protocols offer a starting point for conducting rigorous comparative studies to further elucidate the specific metabolic roles of trithis compound and other triglycerides in health and disease. Direct in vivo comparative studies are warranted to provide a more comprehensive understanding of their distinct metabolic impacts.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Linolein
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only for personal safety but also for environmental responsibility. The proper disposal of chemical reagents like linolein, a triglyceride derived from linoleic acid, is a critical aspect of laboratory safety and chemical handling. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring that your laboratory practices remain safe, compliant, and environmentally conscious.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate precautions. While this compound is not classified as a hazardous substance, good laboratory practice dictates treating all chemicals with care.[1]
Personal Protective Equipment (PPE):
To minimize exposure and ensure personal safety, the following PPE should be worn when handling and disposing of this compound:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2] |
| Skin Protection | Wear appropriate protective gloves (nitrile or neoprene are generally recommended) and a laboratory coat to prevent skin exposure.[2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][3] If aerosols may be generated, a NIOSH-approved respirator is recommended.[2] |
Handling Precautions:
-
Work in a well-ventilated area, such as a chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as a chemical waste product. It should never be poured down the drain or disposed of in regular trash.[2]
-
Containment:
-
Waste Collection:
-
Place the absorbed material or solid into a clearly labeled, sealed container.[2]
-
The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) or glass is suitable.[2]
-
The label should clearly identify the contents as "this compound Waste" and include any known hazard information.[2]
-
-
Storage Prior to Disposal:
-
Final Disposal:
-
Dispose of the chemical waste through an approved and licensed waste disposal contractor.[2]
-
Follow all local, state, and federal regulations for chemical waste disposal.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures for your location.[2]
-
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[2]
-
Wear PPE: Ensure you are wearing the appropriate personal protective equipment.[2]
-
Contain: Contain the spill using an inert absorbent material.[2]
-
Collect: Collect the absorbed material into a labeled waste container.[2]
-
Clean: Clean the spill area with soap and water once the bulk of the material has been removed.[2]
-
Report: Report the spill to your laboratory supervisor and EHS department.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: A flowchart outlining the proper steps for this compound waste disposal.
References
Personal protective equipment for handling Linolein
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical reagents like Linolein is of paramount importance. Adherence to strict safety protocols is crucial for personal protection and environmental preservation. This guide provides immediate, essential safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN166, AS/NZS 1337.1, or equivalent national standards. Essential for protecting eyes from splashes.[1] |
| Face Shield | Recommended in addition to goggles where there is a high risk of splashing.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][3] Gloves should be inspected for integrity before each use.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient for minor handling.[1] |
| Acid-Resistant Suit | For larger quantities or situations with a significant risk of splashing, a suit made of materials like PVC or neoprene should be worn.[1] | |
| Respiratory Protection | Respirator | Necessary when working with aerosols or mists, or in areas with inadequate ventilation. A respirator with a Type A filter for organic gases and vapors is recommended.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to prevent accidents and exposure.
1. Preparation and Area Setup:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure that safety showers and eyewash stations are readily accessible.[1][4]
-
Remove all potential ignition sources from the handling area.[5]
-
Ensure all glassware and equipment are dry to prevent contamination.[1]
2. Handling the Compound:
-
When transferring the substance, do so carefully to minimize the creation of aerosols or splashes.[1]
3. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][6]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[4][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[6]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Product: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste.[1]
-
Contaminated Materials: Place items such as used gloves and absorbent materials in a suitable, labeled container for hazardous waste disposal.[1]
-
Empty Containers: Handle as you would the product itself. Do not reuse empty containers.[1]
Spill Management Workflow
In the event of a spill, a clear and immediate response is necessary to ensure safety and containment.
Caption: Workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
